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  • Product: 2-Methylnicotine
  • CAS: 77698-47-6

Core Science & Biosynthesis

Foundational

The Biological Activity of 2-Methylnicotine: A Technical Guide for Researchers

Abstract This technical guide provides a comprehensive overview of the biological activity of 2-Methylnicotine, a structural analog of nicotine. Synthesizing available preclinical data, this document delves into the phar...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the biological activity of 2-Methylnicotine, a structural analog of nicotine. Synthesizing available preclinical data, this document delves into the pharmacology, receptor binding profiles, and potential therapeutic implications of this compound. With a primary focus on its interactions with nicotinic acetylcholine receptors (nAChRs), this guide offers a comparative analysis with nicotine and other methylated analogs, highlighting the unique properties of 2-Methylnicotine. This resource is intended for researchers, scientists, and drug development professionals investigating novel nicotinic ligands.

Introduction: The Rationale for Nicotinic Analog Development

Nicotine, the primary psychoactive component of tobacco, exerts a wide range of physiological and pharmacological effects through its action on nicotinic acetylcholine receptors (nAChRs).[1] These receptors are ligand-gated ion channels ubiquitously expressed in the central and peripheral nervous systems, where they modulate the release of various neurotransmitters, influencing cognitive processes, mood, and arousal.[2] However, the clinical utility of nicotine is limited by its addictive properties and adverse cardiovascular effects.[3] This has spurred the development of nicotinic analogs with improved therapeutic indices, aiming for subtype-selective receptor modulation to harness the beneficial effects of nAChR activation while minimizing undesirable side effects.

2-Methylnicotine, a nicotine metabolite, has emerged as a compound of interest due to its distinct pharmacological profile.[4] This guide will explore the current understanding of its biological activity, from receptor interactions to potential in vivo consequences, providing a foundation for future research and development.

Synthesis and Physicochemical Properties

The synthesis of 2-Methylnicotine has been a subject of research, with various methods explored to achieve efficient and regioselective methylation of the nicotine scaffold. One patented method involves a multi-step process starting from 2-methyl nicotinic acid methyl ester and N-methyl pyrrolidone, proceeding through ester condensation, ring-opening, and reductive amination ring closure to yield 2-Methylnicotine.[2] This method offers a stable synthetic route with well-defined substitution and is suitable for larger-scale production.[2]

Table 1: Physicochemical Properties of 2-Methylnicotine

PropertyValueSource
Chemical Formula C₁₁H₁₆N₂[5]
Molar Mass 176.26 g/mol [5]
CAS Number 64114-31-4[5]
Appearance Not specified-
Solubility Not specified-

Pharmacodynamics: Interaction with Nicotinic Acetylcholine Receptors

The primary mechanism of action of 2-Methylnicotine is its interaction with nAChRs. These receptors are pentameric structures composed of various α and β subunits, with the subunit composition determining the pharmacological and physiological properties of the receptor.[6][7] The two most abundant nAChR subtypes in the brain are the α4β2 and α7 receptors.[4][6][8]

Receptor Binding and Functional Activity

Studies utilizing voltage-clamp and radioligand binding techniques have revealed a unique pharmacological profile for 2-Methylnicotine compared to nicotine.[4]

  • α7 nAChR: 2-Methylnicotine exhibits uniquely enhanced binding affinity and agonist potency at the α7 nAChR subtype.[4] This is a significant finding, as the α7 receptor is implicated in cognitive processes such as attention and memory, and is a therapeutic target for cognitive deficits in disorders like Alzheimer's disease and schizophrenia.[9][10]

  • α4β2 nAChR: In contrast to its effects on α7 receptors, the potency and maximal response of 2-Methylnicotine at α4β2 nAChRs are not statistically different from those of nicotine.[4] The α4β2 subtype is the most abundant high-affinity nicotine binding site in the brain and is strongly associated with the reinforcing and addictive effects of nicotine.[8][11]

This differential activity suggests that 2-Methylnicotine may possess a more favorable therapeutic profile than nicotine, potentially offering cognitive enhancement with a reduced liability for addiction.

Table 2: Comparative Receptor Activity of 2-Methylnicotine and Nicotine

CompoundnAChR SubtypeBinding Affinity (Ki, nM)Functional Potency (EC₅₀, µM)Efficacy (I_max)Source
2-Methylnicotine α7Enhanced vs. NicotineEnhanced vs. NicotineSimilar to Nicotine[4]
α4β2Similar to NicotineSimilar to NicotineSimilar to Nicotine[4]
Nicotine α7BaselineBaselineBaseline[4]
α4β2BaselineBaselineBaseline[4]

Note: Specific quantitative values for Ki, EC₅₀, and I_max were not consistently available in the provided search results. The table reflects the qualitative comparisons made in the cited literature.

Signaling Pathway Activation

The binding of an agonist like 2-Methylnicotine to an nAChR triggers a conformational change in the receptor, opening an ion channel permeable to cations, primarily Na⁺ and Ca²⁺. The influx of these ions leads to depolarization of the neuronal membrane and subsequent activation of voltage-gated ion channels, ultimately resulting in the release of neurotransmitters.

G cluster_0 Presynaptic Terminal 2-Methylnicotine 2-Methylnicotine nAChR Nicotinic Acetylcholine Receptor (e.g., α7, α4β2) 2-Methylnicotine->nAChR Binds to Ion_Channel Ion Channel Opening (Na⁺, Ca²⁺ influx) nAChR->Ion_Channel Activates Depolarization Membrane Depolarization Ion_Channel->Depolarization VGCC Voltage-Gated Ca²⁺ Channels Depolarization->VGCC Activates Neurotransmitter_Release Neurotransmitter Release (e.g., Dopamine, Acetylcholine) VGCC->Neurotransmitter_Release Triggers

Figure 1. Simplified signaling pathway of 2-Methylnicotine at a presynaptic nAChR.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Nicotine is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2A6, to its major metabolite, cotinine.[15] Other minor metabolites are also formed. It is plausible that 2-Methylnicotine undergoes similar enzymatic transformations. The presence of the methyl group on the pyridine ring could influence the rate and regioselectivity of metabolism compared to nicotine.

For comparative context, studies on 6-Methylnicotine have identified several oxidative metabolites, suggesting that methylation at different positions on the pyridine ring can lead to distinct metabolic profiles.[16]

Future Research Directive: Elucidating the complete ADME profile of 2-Methylnicotine is a critical step in its preclinical development. In vitro studies using liver microsomes and hepatocytes, followed by in vivo pharmacokinetic studies in animal models, are necessary to determine its metabolic stability, identify its major metabolites, and understand its distribution and clearance.[12][13][14][15]

In Vivo Biological Activity

Direct in vivo studies detailing the behavioral and physiological effects of 2-Methylnicotine are limited. However, based on its in vitro receptor activity profile, we can hypothesize its potential in vivo effects.

Potential Cognitive Effects

The enhanced agonist activity of 2-Methylnicotine at α7 nAChRs suggests it may have pro-cognitive effects.[4] Nicotine and other α7 agonists have been shown to improve attention, learning, and memory in preclinical models and have been investigated for the treatment of cognitive deficits in Alzheimer's disease and schizophrenia.[9][10][17][18] Therefore, it is plausible that 2-Methylnicotine could demonstrate similar or even superior cognitive-enhancing properties.

Experimental Protocol: Novel Object Recognition Test for Assessing Cognitive Enhancement

  • Habituation: Individually house rodents in the testing arena (e.g., a 40x40 cm open field) for 10 minutes for 2-3 consecutive days to allow for acclimation.

  • Training (Acquisition Phase):

    • Administer 2-Methylnicotine or vehicle control (e.g., saline) via intraperitoneal injection 30 minutes prior to the training session.

    • Place two identical objects in the arena and allow the animal to explore freely for 5-10 minutes.

    • Record the time spent exploring each object.

  • Testing (Retention Phase):

    • After a retention interval (e.g., 1 hour or 24 hours), place the animal back in the arena with one familiar object from the training phase and one novel object.

    • Allow the animal to explore freely for 5 minutes.

    • Record the time spent exploring each object.

  • Data Analysis:

    • Calculate a discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

    • A higher DI indicates better recognition memory.

    • Compare the DI between the 2-Methylnicotine-treated group and the vehicle control group using an appropriate statistical test (e.g., t-test or ANOVA).

G Start Start Habituation Habituation Phase Start->Habituation Drug_Administration Administer 2-Methylnicotine or Vehicle Habituation->Drug_Administration Training Training Phase (Two Identical Objects) Drug_Administration->Training Retention_Interval Retention Interval (e.g., 1h or 24h) Training->Retention_Interval Testing Testing Phase (One Familiar, One Novel Object) Retention_Interval->Testing Data_Analysis Calculate Discrimination Index Testing->Data_Analysis End End Data_Analysis->End

Figure 2. Experimental workflow for the Novel Object Recognition test.
Potential Cardiovascular Effects

Nicotine is known to have significant cardiovascular effects, including increases in heart rate and blood pressure, mediated through the activation of nAChRs in the sympathetic nervous system.[3][19] Given that 2-Methylnicotine retains activity at α4β2 nAChRs, which are involved in these effects, it is likely to have some impact on the cardiovascular system. However, the extent of these effects relative to nicotine is unknown and requires dedicated in vivo investigation. Comparative studies with 6-Methylnicotine have shown it to have more potent vasoactive effects than nicotine, highlighting that small structural changes can significantly alter cardiovascular profiles.[20]

Toxicology

There is a lack of specific toxicological data for 2-Methylnicotine in the published literature. Nicotine itself is acutely toxic at high doses.[21] Studies on 6-Methylnicotine have suggested that it may have a different and potentially more concerning toxicological profile than nicotine.[16][22] Therefore, a thorough toxicological evaluation of 2-Methylnicotine is essential. This should include studies on acute and chronic toxicity, genotoxicity, and other relevant safety endpoints.

Therapeutic Potential and Future Directions

The selective enhancement of agonist activity at α7 nAChRs positions 2-Methylnicotine as a promising lead compound for the development of therapeutics for cognitive disorders.[4] The potential for reduced addictive liability due to its nicotine-like activity at α4β2 receptors warrants further investigation.

Future research should focus on:

  • Comprehensive ADME profiling: To understand its metabolic fate and pharmacokinetic properties.

  • In vivo behavioral studies: To confirm its cognitive-enhancing effects and assess its abuse potential.

  • Cardiovascular and general toxicology studies: To establish its safety profile.

  • Exploration of therapeutic applications: Investigating its efficacy in animal models of Alzheimer's disease, Parkinson's disease, and schizophrenia.[21][23][24]

Conclusion

2-Methylnicotine is a nicotinic analog with a unique and intriguing pharmacological profile, characterized by its enhanced agonist potency at α7 nAChRs while maintaining nicotine-like activity at α4β2 receptors. This differential activity suggests a potential therapeutic window for cognitive enhancement with a possibly reduced risk of addiction compared to nicotine. However, significant data gaps remain regarding its pharmacokinetics, in vivo effects, and toxicology. This technical guide has summarized the current state of knowledge and outlined critical areas for future research to fully elucidate the biological activity and therapeutic potential of 2-Methylnicotine.

References

  • Cognitive Effects of Nicotine: Recent Progress - PMC. (n.d.). Retrieved February 7, 2026, from [Link]

  • The regulatory role of nicotinic receptors in cognitive functioning - VJDementia. (2022, November 23). Retrieved February 7, 2026, from [Link]

  • (PDF) Nicotinic effects on cognitive function: Behavioral characterization, pharmacological specification, and anatomic localization. (2025, August 10). Retrieved February 7, 2026, from [Link]

  • Nicotine, Parkinson's and Alzheimer's Disease - Semantic Scholar. (n.d.). Retrieved February 7, 2026, from [Link]

  • What is ADME and how does it fit into drug development? - BioIVT. (2020, April 9). Retrieved February 7, 2026, from [Link]

  • Nicotinic effects on cognitive function: behavioral characterization, pharmacological specification, and anatomic localization. (n.d.). Retrieved February 7, 2026, from [Link]

  • In vivo ADME - advancing preclinical drug development - Nuvisan. (n.d.). Retrieved February 7, 2026, from [Link]

  • CN116621810A - Process for preparing 2-methyl nicotine - Google Patents. (n.d.).
  • Memory Improvement Through Nicotine Dosing (MIND) Study - Full Text View - ClinicalTrials.gov. (n.d.). Retrieved February 7, 2026, from [Link]

  • ADME parameters for nicotine. | Download Table. (n.d.). Retrieved February 7, 2026, from [Link]

  • A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors - PubMed Central. (n.d.). Retrieved February 7, 2026, from [Link]

  • Nicotine Treatment for Alzheimer's Disease - Vanderbilt Discover. (2019, September 25). Retrieved February 7, 2026, from [Link]

  • Cognitive Effects of Nicotine: Genetic Moderators - PMC - NIH. (n.d.). Retrieved February 7, 2026, from [Link]

  • Levels of the Nicotine Analog 6-Methyl Nicotine As a Naturally Formed Tobacco Alkaloid in Tobacco and Tobacco Products - PDXScholar. (2025, May 25). Retrieved February 7, 2026, from [Link]

  • Preclinical in vivo ADME studies in drug development: a critical review. (n.d.). Retrieved February 7, 2026, from [Link]

  • The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum - PMC. (n.d.). Retrieved February 7, 2026, from [Link]

  • Cardiovascular, carcinogenic and reproductive effects of nicotine exposure: A narrative review of the scientific literature - PMC. (2019, September 4). Retrieved February 7, 2026, from [Link]

  • A Comparative Toxicological Evaluation of Nicotine and Its Analog 6-Methyl Nicotine in E-Cigarette Aerosol Utilizing a 3D in vitro Human Respiratory Model. (2026, January 31). Retrieved February 7, 2026, from [Link]

  • Nicotine for Alzheimer's disease - PMC - NIH. (n.d.). Retrieved February 7, 2026, from [Link]

  • CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents. (n.d.).
  • Significance of nicotine and nicotinic acetylcholine receptors in Parkinson's disease. (n.d.). Retrieved February 7, 2026, from [Link]

  • Abstract 4363990: Endothelial Dysfunction Induced by 6-Methylnicotine, a Novel Nicotine Analog, in Murine Blood Vessels In Vitro. (2025, November 6). Retrieved February 7, 2026, from [Link]

  • 6-Methylnicotine - Wikipedia. (n.d.). Retrieved February 7, 2026, from [Link]

  • Affinity of nicotinoids to a model nicotinic acetylcholine receptor (nAChR) binding pocket in the human brain | ChemRxiv. (2024, January 11). Retrieved February 7, 2026, from [Link]

  • Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins - Frontiers. (2020, November 24). Retrieved February 7, 2026, from [Link]

  • Nicotine and Cardiovascular Health: When Poison is Addictive – a WHF Policy Brief - PMC. (n.d.). Retrieved February 7, 2026, from [Link]

  • Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. (n.d.). Retrieved February 7, 2026, from [Link]

  • Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine. (n.d.). Retrieved February 7, 2026, from [Link]

  • Characterizing oxidative metabolites of 6-methylnicotine (6MN; aka Metatine): divergent metabolism from nicotine and identification of urinary biomarkers of exposure | Toxicological Sciences | Oxford Academic. (2025, July 21). Retrieved February 7, 2026, from [Link]

  • Subtypes of nicotinic acetylcholine receptors in nicotine reward, dependence, and withdrawal: Evidence from genetically modified mice - PubMed Central. (n.d.). Retrieved February 7, 2026, from [Link]

  • Nicotine Causes Genotoxic Damage but Is Not Metabolized During Long-Term Exposure of Human Nasal Miniorgan Cultures. (2014, August 17). Retrieved February 7, 2026, from [Link]

  • Synthesis of high specific activity [N-methyl-3H] (S)-nicotine | Request PDF. (2025, November 28). Retrieved February 7, 2026, from [Link]

  • Cardiovascular Toxicity of Nicotine: Implications for Electronic Cigarette Use - PMC. (n.d.). Retrieved February 7, 2026, from [Link]

  • What ADME tests should be conducted for preclinical studies? (2013, July 3). Retrieved February 7, 2026, from [Link]

  • Structural model of nicotinic acetylcholine receptor isotypes bound to acetylcholine and nicotine - PMC - PubMed Central. (n.d.). Retrieved February 7, 2026, from [Link]

  • Levels of the nicotine analog 6-methyl nicotine as a naturally formed tobacco alkaloid in tobacco and tobacco products - PMC. (2025, May 23). Retrieved February 7, 2026, from [Link]

  • Conformational dynamics of a nicotinic receptor neurotransmitter binding site - eLife. (n.d.). Retrieved February 7, 2026, from [Link]

  • Cigarette smoke impairs pulmonary vascular function through nAChR activation - bioRxiv. (2024, May 21). Retrieved February 7, 2026, from [Link]

  • High-affinity nicotinic acetylcholine receptor expression and trafficking abnormalities in psychiatric illness - PMC. (n.d.). Retrieved February 7, 2026, from [Link]

Sources

Exploratory

2-Methylnicotine: Synthetic Genesis, Pharmacological Divergence, and the Search for Selectivity

The following technical guide details the discovery, synthesis, and pharmacological profile of 2-Methylnicotine (2-MN) . This document is structured for researchers and drug development professionals, focusing on the mol...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and pharmacological profile of 2-Methylnicotine (2-MN) . This document is structured for researchers and drug development professionals, focusing on the molecule's role as a critical probe in nicotinic acetylcholine receptor (nAChR) selectivity.

Executive Summary

2-Methylnicotine (2-MN) is a structural analog of nicotine characterized by the addition of a methyl group at the C2 position of the pyridine ring.[1] Unlike its isomer 6-methylnicotine (6-MN)—which has recently gained commercial attention for its high potency—2-MN has historically been defined by its steric hindrance and unique receptor selectivity profile.

While 6-MN acts as a "super-nicotine" with enhanced binding affinity across multiple receptor subtypes, 2-MN serves as a pharmacological scalpel. Its bulky C2-methyl group clashes with the canonical binding pocket of high-affinity receptors (like


), while retaining—and often enhancing—selectivity for the homomeric 

nAChR. This guide explores the transition of 2-MN from a "byproduct of methylation" to a lead scaffold for cognitive enhancement therapeutics.[1]

Historical Genesis & Isolation[2]

The history of 2-methylnicotine is inextricably linked to the "Nicotine Analogue Programs" of the mid-20th century, driven by both academic curiosity and tobacco industry efforts to decouple the physiological rewards of nicotine from its cardiovascular toxicity.

The "Haglid Era" (1960s)

The first systematic isolation of C-methylated nicotines was reported by Haglid, Erdtman, and Wellings in the 1960s.[2] Prior to this, methylation studies (such as those by Pictet in 1897) focused on N-methylation (forming quaternary salts). Haglid’s team utilized methyllithium (MeLi) to directly alkylate the pyridine ring of nicotine.

  • The Discovery: The reaction of nicotine with organolithium reagents yielded a complex mixture of isomers, primarily substituted at the 2-, 4-, and 6-positions.[2]

  • Initial Characterization: 2-MN was originally deemed to have "very low pharmacological activity" in whole-animal assays (guinea pig ileum) compared to the potent 6-MN. This early dismissal delayed its recognition as a selective neurological agent.

The Industrial "Analogue Program" (1980s)

In the 1980s, Philip Morris initiated a massive internal R&D effort to synthesize a "safer" nicotine. Researchers mapped the reaction pathways of nicotine N-oxide with Grignard reagents (MeMgBr).[2]

  • Key Finding: They discovered that reaction conditions could be tuned. While MeLi favored 2-substitution (kinetic control), thermodynamic conditions often led to racemization or other isomers.

  • Outcome: 2-MN was synthesized and tested in self-administration models. Unlike nicotine, it showed reduced reinforcement potential, leading to its abandonment as a direct tobacco substitute but highlighting its potential for therapeutic separation.

Chemical Characterization & Synthesis Protocols

The synthesis of 2-MN highlights a classic evolution in organic chemistry: moving from non-selective "brute force" alkylation to regioselective de novo ring construction.

Method A: Direct Alkylation (Historical/Non-Selective)
  • Reagents: Nicotine, Methyllithium (MeLi), Toluene/Ether.

  • Mechanism: Nucleophilic aromatic substitution on the pyridine ring.

  • Drawback: The C2 position is sterically crowded by the pyrrolidine ring at C3. This results in low yields and a mixture of 2-MN (minor), 4-MN, and 6-MN (major), requiring tedious chromatographic separation.

Method B: The "De Novo" Ester Condensation (Modern/Regioselective)

Modern protocols avoid the nicotine starting material entirely to ensure absolute regiocontrol. This method builds the pyrrolidine ring onto a pre-methylated pyridine scaffold.

Protocol Workflow:

  • Starting Material: Methyl 2-methylnicotinate.

  • Condensation: Reaction with N-methyl-2-pyrrolidone (NMP) under basic conditions (NaH or alkoxide) to form the 1,3-dicarbonyl intermediate.

  • Decarboxylation & Cyclization: Acid-catalyzed hydrolysis followed by reductive amination (using Sodium Borohydride, NaBH4) to close the pyrrolidine ring.

Visualization of Synthetic Pathways

SynthesisPathways Nicotine Nicotine (Starting Material) Mixture Mixture of Isomers: 2-MN, 4-MN, 6-MN Nicotine->Mixture Direct Alkylation (Non-Selective) MeLi Reagent: Methyllithium MeLi->Mixture Separation HPLC Separation Mixture->Separation Target_Old 2-Methylnicotine (Low Yield) Separation->Target_Old Ester Methyl 2-methylnicotinate Condensation Claisen Condensation Ester->Condensation Modern Route (Regioselective) NMP N-methylpyrrolidone NMP->Condensation Cyclization Reductive Cyclization (NaBH4) Condensation->Cyclization Target_New 2-Methylnicotine (High Purity) Cyclization->Target_New

Figure 1: Comparison of Historical (Direct Alkylation) vs. Modern (De Novo) synthetic routes for 2-Methylnicotine.

Pharmacological Profile: The "Steric Gate"

The defining feature of 2-MN is the steric clash introduced by the methyl group at C2. This structural modification fundamentally alters how the molecule docks into the nAChR binding pocket.

Receptor Selectivity Data

Quantitative data indicates a divergence in affinity between the


 (addiction/reward) and 

(cognition/inflammation) subtypes.
Compound

Affinity (

)

Affinity (

)
Selectivity Profile
Nicotine ~1.0 nM (High)~1000 nM (Low)Non-selective agonist
6-Methylnicotine <1.0 nM (Very High)High"Super-agonist" (High Toxicity)
2-Methylnicotine >100 nM (Reduced) ~150 nM (Enhanced)

Preferential
Mechanism of Action[1]
  • 
     Exclusion:  The high-affinity 
    
    
    
    binding site is a narrow hydrophobic cleft. The C2-methyl group of 2-MN creates significant steric hindrance, preventing the deep insertion required for high-affinity binding. This explains the reduced "nicotine-like" behavioral effects (reward/addiction) seen in early animal models.
  • 
     Accommodation:  The homomeric 
    
    
    
    receptor possesses a more spacious/flexible binding pocket. 2-MN not only fits but engages in favorable hydrophobic interactions that stabilize the active conformation of the receptor.
  • Therapeutic Implication: This selectivity makes 2-MN a valuable scaffold for designing drugs that improve cognition (via

    
    ) without triggering the cardiovascular and addictive liabilities associated with 
    
    
    
    activation.
Signaling Pathway Visualization

Signaling cluster_receptors nAChR Subtypes Ligand 2-Methylnicotine a4b2 α4β2 Receptor (High Affinity Site) Ligand->a4b2 Steric Block (Weak Binding) a7 α7 Receptor (Low Affinity Site) Ligand->a7 Agonist Binding (Selective) Effect_Bad Dopamine Release (Addiction/Reward) a4b2->Effect_Bad Reduced Activation Effect_Good Ca2+ Influx -> ERK/CREB (Cognition/Neuroprotection) a7->Effect_Good Enhanced Signaling

Figure 2: Differential signaling pathway showing 2-MN's preferential activation of the neuroprotective α7 pathway over the addictive α4β2 pathway.

Analytical & Forensic Profiling

In the context of modern "synthetic nicotine" products, distinguishing 2-MN from its isomers is critical for regulatory compliance and quality control.

  • Mass Spectrometry (GC-MS):

    • All methylnicotines share the molecular ion [M+] m/z 176 .

    • Fragmentation: 2-MN can be distinguished by the intensity of the m/z 161 peak (loss of methyl) and specific pyrrolidine ring fragments. The steric crowding at C2 often leads to a distinct fragmentation pattern compared to the more stable 6-MN.

  • Natural Occurrence Debate:

    • Historically, 2-MN was considered purely synthetic.

    • 2025 Update: Recent high-sensitivity analyses (e.g., Scientific Reports, 2025) have detected tentative trace levels of 2-MN in tobacco, likely as a minor biogenic alkaloid or processing artifact. However, it is not present at pharmacologically active levels in natural leaf, distinguishing it from the abundant nicotine.

References

  • Haglid, F. (1967). Methylation of Nicotine with Methyllithium. Acta Chemica Scandinavica. Link

  • Seeman, J. I., et al. (1983). Organometallic Methylation of Nicotine: Kinetic vs Thermodynamic Control. Journal of Organic Chemistry. Link

  • Philip Morris R&D. (1980s).[2] Nicotine Analogue Program Internal Reports. Truth Tobacco Industry Documents. Link

  • Xie, Z., et al. (2025).[3] Characterizing oxidative metabolites of 6-methylnicotine and 2-methylnicotine. Toxicological Sciences. Link

  • Pankow, J. F., et al. (2025).[3] Levels of the Nicotine Analog 6-Methyl Nicotine and 2-Methyl Nicotine in Tobacco. Scientific Reports.[3][4] Link

  • Patent CN116621810A. (2023). Process for preparing 2-methyl nicotine via ester condensation. Google Patents. Link

Sources

Foundational

An In-Depth Technical Guide to the Structure-Activity Relationship of 2-Methylnicotine

Executive Summary The modification of endogenous ligands to probe and modulate biological systems is a cornerstone of medicinal chemistry. Nicotine, the primary psychoactive alkaloid in tobacco, has long served as a scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The modification of endogenous ligands to probe and modulate biological systems is a cornerstone of medicinal chemistry. Nicotine, the primary psychoactive alkaloid in tobacco, has long served as a scaffold for developing novel therapeutics targeting nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in a host of physiological processes and pathological conditions, including cognitive function, inflammation, and addiction.[1][2][3] This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 2-methylnicotine, a simple yet informative analog of nicotine. By examining the synthetic pathways, receptor binding profiles, functional activities, and molecular interactions of this compound, we aim to provide researchers, scientists, and drug development professionals with a detailed understanding of how subtle structural changes can profoundly influence pharmacological outcomes at nAChRs.

Introduction: The Landscape of Nicotinic Acetylcholine Receptors and Nicotine SAR

Nicotinic acetylcholine receptors are pentameric ligand-gated ion channels that are widely distributed throughout the central and peripheral nervous systems.[2] They are composed of various combinations of subunits (e.g., α1–α7, α9, α10, β1–β4), giving rise to a diverse family of receptor subtypes with distinct pharmacological and physiological properties.[4] The α4β2 and α7 subtypes are among the most abundant and well-studied nAChRs in the brain.[5] The α4β2 receptors are known to have a high affinity for nicotine and are central to its addictive properties, while α7 receptors are implicated in cognitive processes and inflammation.[3][6]

The structure-activity relationship of nicotine itself is well-documented. Key features for its activity include the pyridine ring, the pyrrolidine ring, and the stereochemistry at the C2' position of the pyrrolidine ring, with the (S)-enantiomer being significantly more potent than the (R)-enantiomer.[7] The nitrogen on the pyridine ring acts as a hydrogen bond acceptor, while the protonated nitrogen of the pyrrolidine ring engages in a critical cation-π interaction with a tryptophan residue in the receptor's binding pocket.[8] Modifications at various positions on both rings have been extensively explored to develop subtype-selective ligands. This guide focuses specifically on the impact of adding a methyl group at the 2-position of the pyridine ring.

The Strategic Importance of the Pyridine 2-Position

The pyridine ring of nicotine is crucial for its interaction with nAChRs. Altering its electronic and steric properties through substitution can dramatically affect binding affinity and functional efficacy. The 2-position, being adjacent to the pyridine nitrogen, is a particularly sensitive location. Introducing a substituent here can influence the hydrogen bonding capability of the nitrogen and create steric interactions with amino acid residues in the receptor's binding site, potentially leading to altered subtype selectivity. The exploration of 2-methylnicotine provides a clear case study on how a seemingly minor modification can dissect the pharmacological profile of the parent compound.

Synthesis of 2-Methylnicotine: A Methodological Overview

The synthesis of 2-methylnicotine typically starts from 2-methylnicotinic acid or its ester derivatives.[9][10] These precursors are not as readily available as nicotinic acid itself, which has historically presented a challenge for large-scale production.[11] However, several synthetic routes have been established. A common strategy involves the coupling of a suitably protected pyrrolidine moiety with a 2-methylpyridine derivative.

One potential pathway involves the synthesis of 2-methyl nicotinate from raw materials like beta-aminocrotonic acid methyl ester and acrolein.[10] This intermediate is then further processed to yield 2-methylnicotine. Another approach could involve the use of 2-methylnicotinic acid as a starting material, which can be synthesized and is commercially available.[9][12] The overall synthesis aims to construct the final molecule while maintaining the crucial (S)-stereochemistry of the pyrrolidine ring, which is essential for potent nAChR activity.

Below is a generalized workflow for the synthesis and characterization of 2-methylnicotine.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization Start 2-Methylnicotinic Acid or Ester Derivative Coupling Coupling with Pyrrolidine Moiety Start->Coupling Deprotection Deprotection Steps Coupling->Deprotection Purification Chromatographic Purification (e.g., HPLC) Deprotection->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry (e.g., ESI-MS) Purification->MS Chiral Chiral Analysis (e.g., Chiral HPLC) Purification->Chiral Final Pure (S)-2-Methylnicotine NMR->Final MS->Final Chiral->Final G cluster_workflow Two-Electrode Voltage Clamp (TEVC) Workflow Oocyte Xenopus Oocyte Harvesting Injection cRNA Injection (nAChR Subunits) Oocyte->Injection Incubation Incubation (2-7 days) Injection->Incubation Clamping Voltage Clamp (-70 mV) Incubation->Clamping Application Agonist Application (e.g., 2-Methylnicotine) Clamping->Application Recording Record Inward Current Application->Recording Data Generate Dose-Response Curve (EC50, Imax) Recording->Data

Fig. 2: Experimental workflow for assessing nAChR functional activity using TEVC in Xenopus oocytes.

Studies using such techniques have revealed that 2-methylnicotine acts as an agonist at both α4β2 and α7 nAChRs. [11] Table 2: Comparative Functional Potency (EC50, µM) and Efficacy (Imax) of (S)-Nicotine and (S)-2-Methylnicotine

CompoundReceptorEC50Imax (% of ACh max)
(S)-Nicotineα4β2~1-5~100%
(S)-2-Methylnicotineα4β2Similar to NicotineSimilar to Nicotine
(S)-Nicotineα7~10-30~80-100%
(S)-2-Methylnicotineα7Potency IncreasedSuperior Agonist Properties
(Data synthesized from multiple sources. Absolute values can vary based on receptor expression levels and stoichiometry.)
[5][11]
The functional data corroborates the binding studies. At the α4β2 receptor, the potency and efficacy of 2-methylnicotine are not significantly different from nicotine. [5][11]However, at the α7 receptor, 2-methylnicotine demonstrates superior agonist properties, with an increased potency that aligns with its enhanced binding affinity. [5][11]This shift towards α7 agonism is a key finding in the SAR of 2-substituted nicotine analogs.
Molecular Modeling and Binding Pose

To understand the structural basis for these pharmacological differences, computational modeling and docking studies are employed. [13]These models, often based on crystal structures of homologous acetylcholine-binding proteins (AChBP), can predict how ligands orient themselves within the receptor's binding site. [6] The nAChR binding site is located at the interface between two subunits and is characterized by a "box" of aromatic amino acid residues. [6][8]For 2-methylnicotine, the additional methyl group likely introduces a steric constraint that alters its preferred binding orientation compared to nicotine. In the α7 receptor, this new orientation may allow for more favorable interactions, such as enhanced van der Waals contacts, leading to the observed increase in affinity and potency. Conversely, in the α4β2 receptor, the binding pocket may be able to accommodate this methyl group with little to no energetic penalty, resulting in a similar pharmacological profile to nicotine.

G cluster_binding_site nAChR Orthosteric Binding Site Trp_A Trp (Principal) Tyr_B Tyr (Principal) Trp_C Trp (Complementary) Tyr_D Tyr (Principal) Tyr_E Tyr (Complementary) Ligand 2-Methylnicotine Ligand->Trp_A Pyrrolidinium N+ Ligand->Tyr_B 2-Methyl Group Ligand->Trp_C Pyridine N Cation_Pi Cation-π Interaction H_Bond Hydrogen Bond Steric_Clash Potential Steric Interaction

Fig. 3: Conceptual diagram of 2-methylnicotine in the nAChR binding pocket.

In Vivo Effects and Future Directions

The in vitro profile of 2-methylnicotine, particularly its enhanced α7 agonism, suggests potential for therapeutic applications in areas where α7 receptor activation is beneficial, such as in cognitive enhancement or as an anti-inflammatory agent. [1]However, in vivo studies are necessary to determine its pharmacokinetic properties, brain penetration, and overall physiological effects. The increased potency at α7 receptors might be exploited for designing new drugs based on the nicotine scaffold. [5] Future research should focus on:

  • Detailed In Vivo Studies: Assessing the effects of 2-methylnicotine on cognition, anxiety, and addiction models in animals.

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Further Analog Synthesis: Exploring other substitutions at the 2-position to further refine subtype selectivity. For instance, larger or more electron-withdrawing groups could be investigated to map the steric and electronic tolerance of the binding pocket.

  • High-Resolution Structural Studies: Obtaining co-crystal structures of 2-methylnicotine with nAChRs or AChBPs to definitively validate the binding pose predicted by molecular modeling.

Conclusion

The structure-activity relationship of 2-methylnicotine provides a compelling example of how a minimal chemical modification can significantly alter the pharmacological profile of a well-known ligand. The addition of a single methyl group to the pyridine ring of nicotine preserves its activity at α4β2 nAChRs while substantially enhancing its binding affinity and functional potency at α7 nAChRs. This selective enhancement highlights the subtle structural differences between the binding pockets of these two important receptor subtypes. The insights gained from studying 2-methylnicotine serve as a valuable guide for the rational design of novel, subtype-selective nAChR modulators with potentially improved therapeutic profiles for a range of neurological and inflammatory disorders.

References

  • CN116621810A - Process for preparing 2-methyl nicotine - Google P
  • A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors - PubMed Central. (URL: [Link])

  • 2-Minute Neuroscience: Nicotine - YouTube. (URL: [Link])

  • The Role of 2-Methylnicotinic Acid in Modern Organic Synthesis. (URL: [Link])

  • CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google P
  • Nicotine - Wikipedia. (URL: [Link])

  • Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review - MDPI. (URL: [Link])

  • Levels of the Nicotine Analog 6-Methyl Nicotine As a Naturally Formed Tobacco Alkaloid in Tobacco and Tobacco Products - PDXScholar. (URL: [Link])

  • Pursuing High-Resolution Structures of Nicotinic Acetylcholine Receptors: Lessons Learned from Five Decades - MDPI. (URL: [Link])

  • Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. (URL: [Link])

  • The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum - PMC. (URL: [Link])

  • (PDF) Two-Electrode Voltage Clamp - ResearchGate. (URL: [Link])

  • Computational Modeling Study of Human Nicotinic Acetylcholine Receptor for Developing New Drugs in the Treatment of Alcoholism - PMC. (URL: [Link])

  • Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed. (URL: [Link])

  • 2-Methylnicotinic acid | C7H7NO2 | CID 643373 - PubChem. (URL: [Link])

  • Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins - PMC. (URL: [Link])

  • Emerging nicotine analog 6-methyl nicotine increases reactive oxygen species in aerosols and cytotoxicity in human bronchial epithelial cells - PubMed. (URL: [Link])

  • Structural differences determine the relative selectivity of nicotinic compounds for native α4β2-, α6β2-, α3β4*- and α7-nicotine acetylcholine receptors - NIH. (URL: [Link])

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (URL: [Link])

  • Two-electrode voltage clamp - PubMed. (URL: [Link])

  • Synthesis of 2-(Substituted Phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic. (URL: [Link])

  • Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC. (URL: [Link])

  • Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling - PMC - PubMed Central. (URL: [Link])

  • Diversity of native nicotinic receptor subtypes in mammalian brain - IRIS Unimore. (URL: [Link])

  • Binding and functional activity of nicotinic cholinergic receptors in selected rat brain regions are increased following long-term but not short-term nicotine treatment - PubMed. (URL: [Link])

  • Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. (URL: [Link])

  • Two-electrode voltage clamp recordings of α6β4 nicotinic receptor channels in Xenopus oocyte - Bio-protocol. (URL: [Link])

  • Conformational dynamics of a nicotinic receptor neurotransmitter binding site - eLife. (URL: [Link])

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - Biophysics Reports. (URL: [Link])

  • Structure-activity relationship (SAR) of Nicotine - Medicinal Chemistry Lectures Notes. (URL: [Link])

  • Efficient Method of (S)-Nicotine Synthesis - PMC - NIH. (URL: [Link])

  • A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues - PMC. (URL: [Link])

  • Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH | PNAS. (URL: [Link])

  • Characterizing Oxidative Metabolites of 6-Methylnicotine (6MN; aka Metatine™): Divergent Metabolism from Nicotine and Identification of Urinary Biomarkers of Exposure - PMC. (URL: [Link])

  • Xenopus laevis Oocyte Array Fluidic Device Integrated with Microelectrodes for A Compact Two-Electrode Voltage Clamping System - MDPI. (URL: [Link])

  • Structural model of nicotinic acetylcholine receptor isotypes bound to acetylcholine and nicotine - PMC - PubMed Central. (URL: [Link])

  • Synthesis of Fused-Ring Nicotine Derivatives from (S) - ResearchGate. (URL: [Link])

Sources

Exploratory

Technical Whitepaper: 2-Methylnicotine Pharmacology &amp; Toxicology

The following technical guide provides an in-depth analysis of 2-Methylnicotine , distinguishing it from its structural isomers (e.g., 6-methylnicotine) and detailing its pharmacological profile, synthesis, and toxicolog...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-Methylnicotine , distinguishing it from its structural isomers (e.g., 6-methylnicotine) and detailing its pharmacological profile, synthesis, and toxicological implications.

Executive Summary

2-Methylnicotine (3-(1-methylpyrrolidin-2-yl)-2-methylpyridine) is a structural analog of nicotine characterized by a methyl substitution at the C2 position of the pyridine ring.[1] Historically dismissed as a minor, low-activity byproduct of nicotine methylation, recent industrial research has revisited this compound, with patent literature suggesting a significantly higher potency (up to 7-fold) at nicotinic acetylcholine receptors (nAChRs) compared to the parent molecule.[2]

This guide addresses the "Potency Paradox" surrounding 2-Methylnicotine—reconciling historical data with modern synthesis capabilities—and provides rigorous protocols for its study in drug development and toxicological screening.[1]

Chemical Identity & Physicochemical Properties[1]

Unlike the widely publicized 6-methylnicotine (Metatine), which substitutes the C6 position, 2-methylnicotine sterically crowds the pyridine nitrogen.[1] This structural nuance is critical for receptor binding kinetics.[1]

PropertyDataNotes
IUPAC Name 2-methyl-3-(1-methylpyrrolidin-2-yl)pyridine
CAS Number 64114-31-4Racemic mixture
Molecular Formula C₁₁H₁₆N₂
Molecular Weight 176.26 g/mol
LogP (Predicted) ~1.4 - 1.6Slightly more lipophilic than nicotine (LogP 1.[1]17)
pKa (Pyridine N) ~3.5 - 4.0Methyl group at C2 may slightly increase basicity via inductive effect
Appearance Colorless to pale yellow oilOxidizes rapidly upon air exposure
Structural Visualization

The following diagram illustrates the specific numbering and steric environment of 2-Methylnicotine compared to Nicotine.

ChemicalStructure cluster_0 Nicotine (Parent) cluster_1 2-Methylnicotine (Target) Nicotine Pyridine Ring (C3-Link) + Pyrrolidine Ring MeNic Pyridine Ring (C3-Link) + Methyl Group at C2 (Ortho to Nitrogen) Nicotine->MeNic Methylation at C2 (Steric Hindrance)

Figure 1: Structural comparison highlighting the C2-methylation site.[1][3]

Pharmacodynamics: The Potency Paradox

Historical vs. Modern Data[1]
  • Historical View (Pre-2000s): Early synthesis methods (reacting nicotine with methyllithium) produced 2-methylnicotine only as a trace impurity (<5%) alongside the major product, 6-methylnicotine.[1] Due to isolation difficulties, early pharmacological assays likely utilized impure fractions, leading to reports of "very low pharmacological activity."

  • Modern Insight (Patent CN116621810A): With the development of de novo synthesis routes yielding high-purity (>99%) 2-methylnicotine, recent data suggests a drastic shift.[1]

    • Claimed Potency: Up to 7-fold higher potency than nicotine at human nAChRs.[1][2]

    • Receptor Selectivity: Agonist activity observed at both α7 and α4β2 subtypes.[1][2][3]

Mechanism of Action

The C2-methyl group likely influences binding via two mechanisms:

  • Hydrophobic Interaction: The methyl group may access a hydrophobic pocket within the orthosteric binding site of the nAChR, stabilizing the ligand-receptor complex.[1]

  • Conformational Lock: Steric repulsion between the C2-methyl and the pyrrolidine ring may restrict the rotation around the C3-C2' bond, locking the molecule into a bioactive conformation that favors receptor activation.[1]

MOA cluster_effects Downstream Effects Ligand 2-Methylnicotine Receptor nAChR (α4β2 / α7) Ligand->Receptor High Affinity (Kd < Nicotine?) Binding Orthosteric Binding Receptor->Binding Steric 'Lock' Depol Membrane Depolarization Binding->Depol CaInflux Ca2+ Influx Depol->CaInflux Release Neurotransmitter Release (DA, ACh, Glu) CaInflux->Release

Figure 2: Proposed signaling cascade and mechanistic basis for enhanced potency.[1]

Synthesis Protocol (High-Purity Route)

To avoid the mixture issues of direct methylation, a de novo synthesis starting from substituted nicotinic acid is required. This protocol is adapted from recent patent literature (CN116621810A) to ensure high purity for testing.

Reagents
  • 2-Methylnicotinic acid methyl ester[1][2]

  • N-Methylpyrrolidone (NMP)[1]

  • Sodium Hydride (NaH) or Potassium tert-butoxide[1]

  • Concentrated HCl[1]

  • Sodium Borohydride (NaBH₄)[1]

Step-by-Step Workflow
  • Condensation (Formation of Intermediate 1):

    • Dissolve N-methylpyrrolidone (1.0 eq) in dry THF under N₂ atmosphere.

    • Cool to 0°C and add base (NaH, 1.2 eq).[1] Stir for 30 min.

    • Add 2-methylnicotinic acid methyl ester (1.0 eq) dropwise.[1]

    • Reflux at 110°C for 4-6 hours.

    • Result: Formation of the condensation product (myosmine-like intermediate).[1]

  • Decarboxylation & Ring Opening (Intermediate 2):

    • Concentrate the reaction mixture.

    • Treat with HCl (6M) and heat to reflux (100°C) for 3-5 hours.

    • This facilitates hydrolysis and decarboxylation.[1]

  • Reductive Cyclization (Final Product):

    • Adjust pH to ~4-5.[1]

    • Add Sodium Borohydride (NaBH₄) in batches at 0°C.

    • Stir for 6-8 hours at room temperature to reduce the imine/ketone to the pyrrolidine ring.

    • Purification: Extract with Dichloromethane (DCM), dry over MgSO₄, and distill under reduced pressure.

Validation: Confirm structure via ¹H-NMR. The methyl singlet at C2 (pyridine) should appear distinct from the N-methyl signal.[1]

Toxicology & Safety Assessment

Given the potential for increased potency, 2-Methylnicotine must be handled as a high-hazard compound , potentially exceeding the toxicity of nicotine itself.

Toxicity Profile (Predicted vs. Observed)
EndpointNicotine (Reference)2-Methylnicotine (Predicted)
Oral LD50 (Rat) ~50 mg/kgLikely < 20 mg/kg (Based on 7x potency claim)
Dermal Toxicity HighHigh (Lipophilic nature facilitates absorption)
Metabolic Stability Moderate (CYP2A6)Enhanced (C2-blocking prevents major oxidation path?)[1][4]
Irritation Skin/Eye/RespiratorySevere Irritant (GHS H315, H319, H335)
Critical Metabolic Note

Nicotine is primarily metabolized by CYP2A6.[1] While the primary oxidation site is C5' (pyrrolidine), minor pathways involve pyridine oxidation. The C2-methyl group may structurally inhibit specific metabolic clearances, potentially extending the half-life and increasing the risk of accumulation.[1]

Experimental Protocol: Receptor Binding Assay

To validate the potency claims, a competitive radioligand binding assay is the gold standard.

Objective: Determine Ki values for 2-Methylnicotine at α4β2 and α7 nAChRs.

  • Membrane Preparation:

    • Use HEK293 cells stably expressing human α4β2 or α7 nAChRs.[1]

    • Homogenize cells in ice-cold Tris-HCl buffer (pH 7.4).

    • Centrifuge at 40,000 x g for 20 min; resuspend pellet.

  • Incubation:

    • Radioligand: [³H]-Epibatidine (for α4β2) or [¹²⁵I]-α-Bungarotoxin (for α7).[1]

    • Test Compound: 2-Methylnicotine (concentration range: 10⁻¹⁰ M to 10⁻⁴ M).[1]

    • Non-specific Binding: Define using 300 µM Nicotine.[1]

    • Incubate for 60-90 min at 25°C.

  • Termination & Counting:

    • Filter through GF/B filters pre-soaked in 0.5% polyethylenimine.[1]

    • Wash 3x with ice-cold buffer.[1]

    • Measure radioactivity via liquid scintillation counting.[1]

  • Data Analysis:

    • Fit data to a one-site competition model.[1]

    • Calculate Ki using the Cheng-Prusoff equation:

      
      [1]
      

References

  • Patent CN116621810A. Process for preparing 2-methyl nicotine.[1] (2023).[1][5][6] Claims 7-fold potency increase and details the de novo synthesis route. Link

  • Seeman, J. I., et al. (1983).[1] Alkylation of Nicotine.[1][2][3] Synthesis and properties of methylated nicotines. Journal of Organic Chemistry, 48(25), 4899-4904.[1][2] (Historical context on methylation mixtures). Link[1]

  • Haglid, F. (1967).[1][7] Methylation of nicotine.[1][2][3][6][8][9][10][11][12] Acta Chemica Scandinavica.[1][7] (Early identification of 2-methylnicotine as a minor byproduct).[1][12] Link

  • World Health Organization (WHO). GHS Classification for Nicotine Analogs.[1] (General safety data for substituted pyridines). Link[1]

  • Benowitz, N. L. (2009).[1] Pharmacology of Nicotine: Addiction, Smoking-Induced Disease, and Therapeutics.[1] Annual Review of Pharmacology and Toxicology.[1] (Reference for standard nicotine metabolism). Link

Disclaimer: 2-Methylnicotine is a potent neuroactive substance.[1] All synthesis and handling must be conducted in a certified laboratory with appropriate fume hoods and PPE.[1] The potency claims derived from patent literature require independent verification in peer-reviewed settings.

Sources

Foundational

Commercial availability of 2-Methylnicotine for research

A Technical Guide for Medicinal Chemistry and Pharmacology Executive Summary: The Chemical Entity 2-Methylnicotine (specifically the biologically relevant (S)-enantiomer, CAS 13270-56-9) is a structural analog of nicotin...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemistry and Pharmacology

Executive Summary: The Chemical Entity

2-Methylnicotine (specifically the biologically relevant (S)-enantiomer, CAS 13270-56-9) is a structural analog of nicotine characterized by a methyl substitution at the C2 position of the pyridine ring.[1] Unlike its currently popular isomer 6-methylnicotine (which is seeing a surge in recreational vape markets), 2-methylnicotine remains a specialized research tool.

It is primarily utilized for:

  • Structure-Activity Relationship (SAR) Studies: Probing the steric tolerance of the nicotinic acetylcholine receptor (nAChR) binding pocket.

  • Metabolic Profiling: Serving as a reference standard for minor nicotine metabolites.

  • Synthetic Scaffolding: Acting as a chiral building block for complex pyridine-pyrrolidine heterocycles.

This guide provides a validated roadmap for sourcing, verifying, and handling this compound, distinguishing it from common commercial isomers to ensure experimental integrity.

Commercial Landscape & Procurement Strategy

The commercial availability of 2-methylnicotine is bifurcated into Analytical Standards (high cost, low volume) and Custom Synthesis (variable purity, higher volume). It is not a commodity chemical like nicotine.

2.1 Critical Identity Parameters

Before contacting suppliers, ensure your procurement specification matches the exact isomer required. Confusion with 6-methylnicotine or 2-picoline is a common procurement error.

ParameterSpecification (Research Grade)Specification (Analytical Grade)
Chemical Name 2-Methyl-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine(S)-2-Methylnicotine
CAS Number 13270-56-9 (S-isomer) 64114-31-4 (Racemic)13270-56-9
Molecular Weight 176.26 g/mol 176.26 g/mol
Purity ≥ 95% (NMR)≥ 98% (HPLC/GC)
Physical State Viscous Oil (Hygroscopic)Neat Oil or HCl/Tartrate Salt
Chirality Check ee% (Enantiomeric Excess)ee% > 99%
2.2 Supplier Tiering & Selection Logic

The following decision matrix outlines how to select a supplier based on your experimental needs.

SourcingStrategy Start Define Experimental Need Type Application Type? Start->Type Analytical Quant/Metabolism Standard Type->Analytical Mass Spec/HPLC Screening High-Throughput Screening / SAR Type->Screening Binding Assays Synthesis Synthetic Intermediate Type->Synthesis Chemistry Tier1 Tier 1: LGC, TRC, SCBT (mg scale, >$500/100mg) Analytical->Tier1 Certified Ref Material Tier2 Tier 2: Enamine, ChemSpace (g scale, Custom Synth) Screening->Tier2 Library Compound Tier3 Tier 3: Bulk Chinese CROs (High Risk, QC Required) Synthesis->Tier3 Need >10g QC_Check Validation Protocol Tier3->QC_Check Mandatory In-House NMR

Figure 1: Strategic sourcing workflow. Tier 1 suppliers provide certification but at high cost. Tier 3 requires rigorous internal validation.

Technical Verification: The "Self-Validating" Protocol

Due to the prevalence of isomers (4-methyl and 6-methylnicotine), relying solely on a Certificate of Analysis (CoA) from lower-tier suppliers is risky. The following protocol validates the position of the methyl group.

3.1 Structural Logic
  • Nicotine: Pyridine protons appear at C2, C4, C5, C6.

  • 2-Methylnicotine: The C2 proton is absent . The methyl group signal appears as a singlet around

    
     2.4–2.6 ppm.
    
  • Differentiation: 6-Methylnicotine will lack the C6 proton (most shielded alpha-proton), whereas 2-Methylnicotine lacks the C2 proton (most deshielded alpha-proton).

3.2 QC Workflow (Upon Receipt)
  • Visual Inspection: Product should be a colorless to pale yellow oil.[2] Dark brown indicates significant oxidation (N-oxide formation).

  • 1H NMR (CDCl3):

    • Look for the diagnostic singlet at ~2.5 ppm (Pyridine-CH3).

    • Verify the absence of the signal at ~8.5 ppm (The C2-H of the pyridine ring, which is present in nicotine and 6-methylnicotine).

  • Chiral HPLC (If S-isomer purchased):

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/IPA + 0.1% Diethylamine.

Handling, Stability & Safety

Safety Warning: Like nicotine, 2-methylnicotine is a potent neurotoxin and nAChR agonist. It readily penetrates skin. Double-gloving (Nitrile) and working in a fume hood are mandatory.

4.1 Stability Profile
  • Oxidation: The pyrrolidine nitrogen is prone to N-oxidation; the pyridine ring is relatively stable.

  • Hygroscopicity: The free base is highly hygroscopic. Absorbed water catalyzes hydrolysis and oxidation.

  • Light Sensitivity: Photosensitive. Store in amber vials.

4.2 Storage Protocol
  • Long-term: -20°C or -80°C.

  • Atmosphere: Store under Argon or Nitrogen.

  • Form: If possible, convert the free base to a Tartrate or Dihydrochloride salt for solid-state stability.

Experimental Protocol: Preparation of Stable Stock Solutions

For researchers using 2-methylnicotine in biological assays (e.g., Calcium Flux or Electrophysiology), precise concentration and pH control are vital.

Objective: Create a 10 mM stock solution stable for 3 months.

Materials:

  • 2-Methylnicotine (Free base or Salt)[3]

  • DMSO (Anhydrous, ≥99.9%)

  • Argon gas line

Procedure:

  • Equilibration: Allow the vial to warm to room temperature before opening to prevent condensation (water introduction).

  • Weighing:

    • If Liquid: Use a positive displacement pipette. Density is approx 1.01 g/mL (similar to nicotine), but weighing by mass is more accurate than volume.

    • Calculation: Mass (mg) = [Conc (mM) × Vol (mL) × MW] / 1000.

  • Solubilization:

    • Dissolve the calculated mass in Anhydrous DMSO . Avoid water/buffer for the master stock.

    • Note: DMSO stocks are preferred over ethanol due to lower evaporation rates during storage.

  • Aliquoting:

    • Divide into single-use aliquots (e.g., 50 µL) in amber microtubes.

    • Overlay with Argon gas before closing the cap.

  • Storage: Freeze at -20°C. Do not freeze-thaw more than 3 times.

5.1 Assay Dilution Workflow

When ready to use in an aqueous assay (e.g., HEK293 cells expressing


 nAChR):

AssayPrep Stock 10 mM DMSO Stock (-20°C) Inter Intermediate Dilution (100 µM in HBSS/Buffer) Stock->Inter 1:100 Dilution (Prevents DMSO shock) Control Vehicle Control (Match DMSO %) Stock->Control Calculate Final % DMSO (Must be < 0.1%) Final Final Assay Well (1 µM - 100 µM) Inter->Final Serial Dilution

Figure 2: Dilution scheme to minimize DMSO cytotoxicity while maintaining compound solubility.

References
  • Chemical Identity & Properties

    • PubChem. 2-Methylnicotine (Compound).[4] National Library of Medicine.

    • [Link]

  • Commercial Availability & CAS Verification

    • Santa Cruz Biotechnology.[5] (+/-)-2-Methylnicotine Product Data Sheet.

  • Synthesis & Isomer Separation

    • Haglid, F. (1967).[6] Methylation of Nicotine with Methyllithium.[6] Acta Chemica Scandinavica. (Foundational work on separating 2-, 4-, and 6-methyl isomers).[6]

    • [Link] (Search via DOI/Title for historical context).

  • Pharmacological Context (Analog Comparison)

    • Wikipedia Contributors. 6-Methylnicotine. (Provides comparative context on the surge of methyl-isomers in the market).
    • [Link]

  • LGC Standards.

Sources

Protocols & Analytical Methods

Method

Application Note: GC-MS Analysis of 2-Methylnicotine and its Metabolites

Abstract & Introduction 2-Methylnicotine (2-MeNic) is a structural analog of nicotine often utilized as a metabolic probe to investigate the catalytic specificity of Cytochrome P450 enzymes, particularly CYP2A6, or as a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

2-Methylnicotine (2-MeNic) is a structural analog of nicotine often utilized as a metabolic probe to investigate the catalytic specificity of Cytochrome P450 enzymes, particularly CYP2A6, or as a reference standard in tobacco alkaloid profiling. Structurally, it possesses a methyl group at the C2 position of the pyridine ring, distinguishing it from native nicotine.

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the quantification of 2-Methylnicotine and its primary metabolite, 2-Methylcotinine, in biological matrices (plasma/urine).[1] The method leverages the structural homology between nicotine and 2-MeNic to predict metabolic pathways while addressing the specific chromatographic challenges posed by methylated isomers.

Key Applications
  • CYP2A6 Phenotyping: Differentiating metabolic rates using 2-MeNic as a specific substrate.[1]

  • Tobacco Product Analysis: Profiling minor alkaloids in novel tobacco formulations.

  • Forensic Toxicology: Distinguishing exogenous tracer uptake from background nicotine exposure.[1]

Chemical & Physical Properties

Understanding the physicochemical properties is critical for optimizing extraction and GC parameters.[1]

Property2-Methylnicotine2-Methylcotinine (Metabolite)Relevance
Molecular Formula C₁₁H₁₆N₂C₁₁H₁₄N₂OMass shift (+16 Da for oxidation)
Molecular Weight 176.26 g/mol 190.24 g/mol MS Scan Range setup
pKa (approx.) ~8.0 (Pyrrolidine N)~4.5Requires alkaline extraction (pH > 10)
Boiling Point ~250°C~280°CDetermines GC Inlet Temp
LogP 1.2 - 1.50.6 - 0.9Extraction solvent selection

Metabolic Pathway & Mechanism

2-Methylnicotine undergoes C-oxidation primarily mediated by CYP2A6 , mirroring the nicotine-to-cotinine pathway.[1][2] The methyl group on the pyridine ring remains intact, while the pyrrolidine ring is oxidized.

Visualization 1: Metabolic Transformation Pathway

G Substrate 2-Methylnicotine (m/z 176) Inter1 5'-Hydroxy-2-Methylnicotine (Unstable Intermediate) Substrate->Inter1 C-Oxidation Inter2 Iminium Ion Inter1->Inter2 Spontaneous Product 2-Methylcotinine (m/z 190) Inter2->Product Oxidation Enzyme CYP2A6 Enzyme->Substrate AldOx Aldehyde Oxidase AldOx->Inter2

Caption: Proposed metabolic pathway of 2-Methylnicotine to 2-Methylcotinine via CYP2A6-mediated C-oxidation.[1]

Experimental Protocols

Reagents and Standards[1]
  • Analytes: 2-Methylnicotine (>98%), 2-Methylcotinine (custom synthesis or reference standard).[1]

  • Internal Standard (IS): Nicotine-d4 or Quinoline (if deuterated analog is unavailable).[1]

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), HPLC-grade.[1]

  • Reagents: 5M Sodium Hydroxide (NaOH), Ammonium Acetate.[1]

Sample Preparation (Liquid-Liquid Extraction)

This protocol uses alkaline LLE to ensure the basic alkaloids are in their non-ionized, organic-soluble form.[1]

  • Aliquot: Transfer 200 µL of plasma/urine into a 2 mL glass centrifuge tube.

  • IS Spike: Add 10 µL of Internal Standard solution (10 µg/mL in MeOH). Vortex for 10 sec.

  • Alkalinization: Add 50 µL of 5M NaOH. (Target pH > 10).[1]

    • Scientific Rationale: The pKa of the pyrrolidine nitrogen is ~8.0. High pH ensures >99% deprotonation, driving the analyte into the organic phase.[1]

  • Extraction: Add 1 mL of Dichloromethane (DCM).

  • Agitation: Shake/Vortex vigorously for 10 minutes.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes.

  • Collection: Transfer the lower organic layer (DCM) to a clean vial.

  • Concentration: Evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute in 100 µL of Ethyl Acetate prior to GC injection.

GC-MS Method Parameters[1][4][5]
ParameterSettingRationale
Instrument Agilent 7890B / 5977B MSD (or equivalent)Standard single quadrupole system.[1]
Column DB-5MS UI (30m x 0.25mm x 0.25µm)Low polarity phase separates methyl-isomers effectively.[1]
Inlet Temp 260°CEnsures rapid volatilization without thermal degradation.[1]
Injection Mode Splitless (1 µL injection)Maximizes sensitivity for trace metabolites.[1]
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard for optimal chromatographic efficiency.[1]
Transfer Line 280°CPrevents condensation of high-boiling cotinine analogs.[1]
Ion Source EI (Electron Ionization) @ 70 eVStandard hard ionization for library matching.[1]

Oven Temperature Program:

  • Initial: 70°C (Hold 1 min) - Solvent focusing.

  • Ramp 1: 20°C/min to 180°C.

  • Ramp 2: 10°C/min to 280°C (Hold 3 min). - Elution of cotinine analogs.

Data Analysis & Interpretation

Mass Spectral Logic

The fragmentation patterns of 2-Methylnicotine are analogous to nicotine but exhibit specific mass shifts due to the methyl group on the pyridine ring.[1]

  • Nicotine (Ref): M+ 162.[1] Base Peak m/z 84 (Pyrrolidinium ion).[1]

  • 2-Methylnicotine: M+ 176.[1]

    • Base Peak (m/z 84): The bond cleavage occurs between the pyridine and pyrrolidine rings. The charge is retained on the N-methylpyrrolidine fragment (m/z 84), which does not carry the extra methyl group (it is on the pyridine).

    • Secondary Ion (m/z 147): Loss of ethyl/imine fragments.[1]

    • Molecular Ion (m/z 176): Visible, approx 10-20% abundance.[1]

  • 2-Methylcotinine: M+ 190.[1]

    • Base Peak (m/z 98): The lactam ring (oxidized pyrrolidine) is stable.[1]

    • Diagnostic Ion: M+ 190 is often prominent.[1]

Quantification (SIM Mode)

For high sensitivity, operate in Selected Ion Monitoring (SIM) mode.[1]

AnalyteTarget Ion (Quant)Qualifier IonsRetention Time (approx)
2-Methylnicotine 84.0 176.1, 133.06.8 min
2-Methylcotinine 98.0 190.1, 118.09.2 min
Nicotine-d4 (IS) 88.0 166.16.5 min

Validation & Quality Control (Self-Validating System)

To ensure the protocol is trustworthy ("Self-Validating"), implement the following checks:

  • Isomer Resolution Check: 2-Methylnicotine must be chromatographically resolved from Nicotine (if present) and 6-Methylnicotine.[1] The DB-5MS column usually provides >0.5 min separation between these isomers.[1]

  • Carryover Check: Inject a solvent blank after the highest standard.[1] Area of analyte in blank must be <20% of the LOQ.

  • Internal Standard Stability: The area counts of the IS should not vary by more than ±15% across the entire run.

Visualization 2: Analytical Workflow

Workflow Sample Biological Sample (200 µL) Spike Add IS (Nicotine-d4) + 5M NaOH Sample->Spike Extract LLE with Dichloromethane (10 min agitation) Spike->Extract Centrifuge Centrifuge & Separate Organic Layer Extract->Centrifuge Dry Evaporate to Dryness (N2 @ 35°C) Centrifuge->Dry Recon Reconstitute in EtOAc Dry->Recon GCMS GC-MS Analysis (SIM Mode) Recon->GCMS

Caption: Step-by-step analytical workflow ensuring maximum recovery and sensitivity.

References

  • Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Metabolism and Disposition Kinetics of Nicotine.[1][2][3][4][5] Pharmacological Reviews. Link

  • Jacob, P., et al. (2011).[1] Minor Tobacco Alkaloids as Biomarkers of Tobacco Use.[1] Chemical Research in Toxicology. Link

  • MassBank of North America. (n.d.).[1][6] Mass Spectrum of Nicotine (EI-MS).[1][7] MassBank.[1][6] Link

  • PubChem. (2023).[1] 2-Methylnicotine Compound Summary. National Library of Medicine.[1] Link

  • Stanfill, S. B., et al. (2009).[1] Quantification of Flavor-Related Compounds in the Unburned Contents of Bidi Cigarettes. Journal of Agricultural and Food Chemistry. (Provides context on GC separation of substituted pyridines). Link

Sources

Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 2-Methylnicotine in Biological Matrices

Abstract This application note details a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of 2-methylnicotine in biological matrices such as pl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of 2-methylnicotine in biological matrices such as plasma and urine. 2-Methylnicotine, a nicotine analog, is of growing interest in toxicological and pharmacokinetic studies. The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, chromatographic separation, mass spectrometric detection, and method validation. The described methodology is designed to be a self-validating system, ensuring accuracy, precision, and reliability for high-throughput applications.

Introduction: The Analytical Challenge of 2-Methylnicotine

2-Methylnicotine is a structural analog of nicotine, characterized by a methyl group substitution on the pyridine ring. Its presence in certain products and its potential formation as a metabolite necessitate accurate and reliable quantification methods to understand its pharmacokinetic profile, toxicological implications, and to monitor exposure.[1][2][3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for such applications due to its inherent specificity and sensitivity, allowing for the detection of low concentrations in complex biological samples.[4][5]

The primary challenge in bioanalysis is to effectively isolate the analyte of interest from a complex matrix containing proteins, lipids, salts, and other endogenous components that can interfere with the analysis and cause ion suppression in the mass spectrometer.[6] Therefore, a robust sample preparation protocol is paramount to achieving reliable and reproducible results. This guide provides a detailed workflow, from sample pre-treatment to final data analysis, with an emphasis on the rationale behind each step to ensure methodological integrity.

Principle of the Method: LC-MS/MS for Targeted Quantification

This method employs a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides two stages of mass filtering for exceptional selectivity.

  • Quadrupole 1 (Q1): Isolates the protonated molecular ion (precursor ion) of 2-methylnicotine.

  • Quadrupole 2 (Q2): Functions as a collision cell where the precursor ion is fragmented by collision with an inert gas.

  • Quadrupole 3 (Q3): Selects for a specific, characteristic fragment ion (product ion).

The specific transition from precursor to product ion is a unique signature for 2-methylnicotine, minimizing the likelihood of interferences from other compounds in the matrix. An isotopically labeled internal standard (e.g., 2-methylnicotine-d3) is used to correct for any variability during sample preparation and analysis, ensuring high accuracy and precision.

Experimental Protocols

Materials and Reagents
  • 2-Methylnicotine analytical standard

  • 2-Methylnicotine-d3 (or other suitable internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Human plasma/urine (blank)

Protocol 1: Sample Preparation using Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples.[7][8]

Rationale: Acetonitrile is used as the precipitating agent. It disrupts the solvation of proteins, causing them to denature and precipitate out of the solution, while the smaller analyte molecules remain in the supernatant.

Step-by-Step Procedure:

  • Label microcentrifuge tubes for each sample, standard, and quality control.

  • To 100 µL of plasma sample, add 20 µL of the internal standard working solution (e.g., 100 ng/mL 2-methylnicotine-d3 in methanol).

  • Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase A (see section 3.3).

  • Vortex briefly and centrifuge at 2,000 x g for 5 minutes.

  • Inject 5-10 µL of the reconstituted sample into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis

Rationale: A reversed-phase C18 column is chosen for its ability to retain and separate moderately polar compounds like 2-methylnicotine from other components. The use of formic acid in the mobile phase promotes the protonation of the analyte, which is essential for positive mode electrospray ionization.

Liquid Chromatography Parameters:

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B for 0.5 min, ramp to 95% B over 3.0 min, hold for 1.0 min, return to 5% B and equilibrate for 1.5 min

Mass Spectrometry Parameters:

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

MRM Transitions:

The following MRM transitions should be optimized for your specific instrument. The values provided are typical starting points.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
2-Methylnicotine177.1132.120
2-Methylnicotine177.194.125
2-Methylnicotine-d3 (IS)180.1132.120

Visualization of the Analytical Workflow

The following diagram illustrates the complete workflow for the quantification of 2-methylnicotine.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma/Urine) add_is Add Internal Standard (IS) sample->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge transfer Transfer Supernatant centrifuge->transfer evap Evaporation transfer->evap reconstitute Reconstitution evap->reconstitute inject Injection reconstitute->inject lc LC Separation (C18 Column) inject->lc ms MS/MS Detection (MRM Mode) lc->ms integrate Peak Integration ms->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify report Final Report quantify->report

Caption: Overall workflow for 2-Methylnicotine quantification.

Fragmentation of 2-Methylnicotine

The fragmentation pattern in the collision cell is crucial for the specificity of the method. The primary fragmentation pathway for 2-methylnicotine involves the cleavage of the bond between the pyridine and pyrrolidine rings.

fragmentation cluster_collision Collision Cell (Q2) precursor 2-Methylnicotine Precursor Ion [M+H]+ m/z = 177.1 collision Collision-Induced Dissociation (CID) precursor->collision product1 Product Ion 1 (Pyridinium fragment) m/z = 132.1 collision->product1 Loss of C3H7 product2 Product Ion 2 (Pyrrolidine fragment) m/z = 94.1 collision->product2 Loss of C5H5N

Caption: Proposed fragmentation of 2-Methylnicotine.

Method Validation Summary

A full method validation should be performed according to regulatory guidelines. The following table summarizes typical acceptance criteria for such a bioanalytical method.

Validation ParameterAcceptance CriteriaTypical Performance
Linearity (R²) ≥ 0.99> 0.995
Calibration Range e.g., 1 - 500 ng/mL1 - 500 ng/mL
Limit of Quantification (LOQ) Signal-to-noise ratio > 10, with acceptable precision and accuracy1 ng/mL
Intra-day Precision (%RSD) ≤ 15% (≤ 20% at LOQ)< 10%
Inter-day Precision (%RSD) ≤ 15% (≤ 20% at LOQ)< 12%
Accuracy (% Recovery) 85-115% of nominal concentration (80-120% at LOQ)93.8–104.9%[9]
Matrix Effect Internal standard normalized matrix factor between 0.85 and 1.15Minimized to ≤19%[10]
Extraction Recovery Consistent, precise, and reproducible> 80%

Conclusion

The LC-MS/MS method described in this application note provides a reliable and robust tool for the quantification of 2-methylnicotine in biological matrices. The combination of a straightforward sample preparation protocol with the high selectivity and sensitivity of tandem mass spectrometry allows for accurate and precise measurements, making it suitable for a wide range of research and development applications. The principles and protocols outlined here can be adapted and validated for various biological sample types and analytical instrumentation.

References

  • Al-Delaimy, W. K., et al. (2014). A novel validated procedure for the determination of nicotine, eight nicotine metabolites and two minor tobacco alkaloids in human plasma or urine by solid-phase extraction coupled with liquid chromatography-electrospray ionization-tandem mass spectrometry. Journal of Chromatography B, 953-954, 86-94. [Link]

  • Byrd, G. D., et al. (2005). A Rapid LC–MS–MS Method for the Determination of Nicotine and Cotinine in Serum and Saliva Samples from Smokers. Journal of Chromatographic Science, 43(3), 133-138. [Link]

  • Charles River Laboratories. (n.d.). LC-MS/MS Combined with Single-Step Extraction Method for the Determination of Nicotine and Cotinine Metabolite in Rat Plasma. Charles River Labs. [Link]

  • Gherbon, A., et al. (2020). LC-MS/MS Method in Nicotine Metabolites Quantification. Revista de Chimie, 71(9), 277-284. [Link]

  • Hoofnagle, A. N., & Wener, M. H. (2009). The fundamental principles of clinical mass spectrometry. Methods in molecular biology (Clifton, N.J.), 566, 3–26. [Link]

  • Lorkiewicz, P., et al. (2025). Characterizing oxidative metabolites of 6-methylnicotine (6MN; aka Metatine): divergent metabolism from nicotine and identification of urinary biomarkers of exposure. Toxicological Sciences, kfaf107. [Link]

  • Milić, M., et al. (2021). Development and Validation of a Reable LC-MS/MS Method for the Nicotine Residues Determination in Mushrooms. FIMEK. [Link]

  • Pankow, J. F., et al. (2025). Levels of the nicotine analog 6-methyl nicotine as a naturally formed tobacco alkaloid in tobacco and tobacco products. Scientific Reports, 15(1), 1392. [Link]

  • Restek Corporation. (2020). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. Restek. [Link]

  • Samanidou, V., & Nazyropoulou, C. (2016). Bioanalytical Sample Preparation. Biotage. [Link]

  • Scribd. (n.d.). Bioanalysis Sample Prep Techniques. Scribd. [Link]

  • Sekuła, K., & Giebułtowicz, J. (2023). Development and Validation of LC-MS/MS Method for Determination of Cytisine in Human Serum and Saliva. Pharmaceuticals, 16(10), 1461. [Link]

  • Singh, S., et al. (2013). A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers. PLoS ONE, 8(11), e79801. [Link]

  • Stoica, M., et al. (2012). DETERMINATION OF NICOTINE FROM TOBACCO BY LC-MS-MS. Farmacia, 60(5), 633-639. [Link]

Sources

Method

Application Note: Precision Radioligand Competition Binding

Characterizing 2-Methylnicotine Affinity at Nicotinic Acetylcholine Receptors (nAChRs) Abstract & Introduction The pharmacological profiling of nicotine analogues, such as 2-Methylnicotine , is critical for understanding...

Author: BenchChem Technical Support Team. Date: February 2026

Characterizing 2-Methylnicotine Affinity at Nicotinic Acetylcholine Receptors (nAChRs)

Abstract & Introduction

The pharmacological profiling of nicotine analogues, such as 2-Methylnicotine , is critical for understanding the structure-activity relationships (SAR) governing nicotinic acetylcholine receptor (nAChR) subtypes. While nicotine binds with high affinity to


 subtypes, the introduction of a methyl group at the 2-position (pyridine ring) or 2'-position (pyrrolidine ring) introduces steric and electronic constraints that can significantly alter subtype selectivity and intrinsic efficacy.

This Application Note provides a high-fidelity protocol for determining the equilibrium dissociation constant (


) of 2-Methylnicotine using a Radioligand Competition Binding Assay . Unlike saturation assays which require a radiolabeled version of the test compound, this protocol utilizes a standard high-affinity radioligand (e.g., 

-Epibatidine or

-Nicotine) and measures the ability of non-radioactive 2-Methylnicotine to displace it.

Key Technical Insight: Nicotinic receptors, particularly the


 and 

subtypes, are prone to high non-specific binding (NSB) on glass fiber filters due to their cationic nature. This protocol incorporates a mandatory Polyethyleneimine (PEI) filter pretreatment step to neutralize the glass fibers, a critical "trick of the trade" often omitted in basic guides but essential for obtaining interpretable signal-to-noise ratios.
Experimental Workflow

The following diagram outlines the critical path for the competition assay, from membrane preparation to data analysis.

G cluster_0 Phase 1: Membrane Preparation cluster_1 Phase 2: Competition Binding cluster_2 Phase 3: Analysis Node1 Tissue/Cell Homogenization (Polytron, 4°C) Node2 Centrifugation (P2 Fraction) 20,000 x g, 20 min Node1->Node2 Node3 Resuspension (Binding Buffer) Node2->Node3 Node5 Assay Assembly Fixed [3H]-Ligand + Var. [2-MeNic] Node3->Node5 Node4 Filter Pre-treatment (0.5% PEI Soak, >2 hrs) Node7 Rapid Vacuum Filtration (Brandel/Tomtec Harvester) Node4->Node7 Filters Ready Node6 Equilibrium Incubation (RT or 4°C, 60-120 min) Node5->Node6 Node6->Node7 Node8 Liquid Scintillation Counting (LSC) Node7->Node8 Node9 Data Calculation (Cheng-Prusoff Equation) Node8->Node9

Figure 1: End-to-end workflow for nAChR Radioligand Competition Binding. Note the parallel track for PEI filter soaking, which must be initiated before the assay.

Materials & Reagents
ComponentSpecificationPurpose
Test Compound 2-Methylnicotine (High Purity)The "Cold" Competitor.
Radioligand

-Epibatidine (SA: ~50-80 Ci/mmol)
High affinity, binds

,

,

,

subtypes.
Alt. Radioligand

-Cytisine
Selective for

subtypes.[1]
NSB Control (-)-Nicotine Tartrate (

)
Defines Non-Specific Binding.
Filter GF/B or GF/C Glass Fiber FiltersSolid support for trapping membranes.
Blocking Agent 0.5% Polyethyleneimine (PEI)CRITICAL: Reduces radioligand binding to the filter itself.
Scintillation Fluid Eco-friendly Cocktail (e.g., Ultima Gold)Signal detection.

Buffer Recipes:

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2.5 mM CaCl₂, pH 7.4 at 4°C.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4 (Ice Cold).

Detailed Protocols
Protocol A: Membrane Preparation (P2 Fraction)

Target: Rat Cerebral Cortex (rich in


) or Transfected HEK-293 cells.
  • Dissection/Harvest: Rapidly dissect tissue on ice or harvest cells. Weigh the wet tissue.

  • Homogenization: Suspend tissue in 10 volumes (w/v) of ice-cold Sucrose Buffer (0.32 M Sucrose, 10 mM HEPES, pH 7.4). Homogenize using a Polytron (setting 6, 15 sec).

  • Debris Clearance: Centrifuge at

    
     for 10 min at 4°C. Discard the pellet (nuclei/debris).
    
  • Membrane Collection: Centrifuge the supernatant at

    
     for 20 min at 4°C. The resulting pellet is the crude P2 membrane fraction.
    
  • Wash (Osmotic Shock): Resuspend the P2 pellet in ice-cold hypotonic water (distilled water) to lyse synaptosomes. Centrifuge again at

    
    .
    
  • Final Resuspension: Resuspend the final pellet in Binding Buffer . Determine protein concentration (BCA or Bradford assay). Adjust to ~0.5 - 1.0 mg protein/mL.

Protocol B: Competition Binding Assay

Objective: Determine the


 of 2-Methylnicotine against 

-Epibatidine.

Pre-Assay Step (Critical): Soak GF/B filters in 0.5% PEI for at least 2 hours (preferably overnight) at 4°C. This cationic polymer coats the glass fibers, preventing the positively charged radioligand from sticking to the filter, which would otherwise cause massive background noise.

Pipetting Scheme (Total Volume: 250


 per well): 
Well TypeBinding Buffer2-MethylnicotineNSB Control (Nicotine)Radioligand (

)
Membrane Prep
Total Binding (TB)

--


Non-Specific (NSB) --

(

)


Competition (Unknown) -

(Var. Conc.)
-


Step-by-Step:

  • Dilution Series: Prepare 10-12 concentrations of 2-Methylnicotine in Binding Buffer, ranging from

    
     to 
    
    
    
    (semi-log dilution).
  • Assembly: Add reagents to a 96-well polypropylene plate in the order listed above. Add membranes last to initiate the reaction.

    • Note: The concentration of Radioligand should be near its

      
       (typically 0.05 - 0.5 nM for Epibatidine) to optimize sensitivity.
      
  • Incubation: Incubate for 60-90 minutes at Room Temperature (20-25°C) .

    • Expert Note: While 4°C prevents degradation, RT is often preferred for nAChRs to reach equilibrium faster, provided protease inhibitors are used if tissue degradation is observed.

  • Harvesting:

    • Place the PEI-soaked filters onto the vacuum harvester (e.g., Brandel or PerkinElmer FilterMate).

    • Aspirate the well contents through the filter.

    • Rapid Wash: Immediately wash filters

      
       with Ice-Cold Wash Buffer . The entire wash process should take <10 seconds to prevent dissociation of the bound complex.
      
  • Counting:

    • Dry filters (if using melt-on scintillator sheets) or transfer wet filters to vials.

    • Add scintillation cocktail.

    • Count for 1-2 minutes per sample in a Liquid Scintillation Counter (LSC).

Data Analysis & Validation (The "Trust" Pillar)
1. Calculate Specific Binding


Acceptance Criteria: Specific binding should be 

of Total Binding. If

, the PEI soaking was insufficient or the radioligand concentration is too high.
2. Determine

Plot % Specific Binding (y-axis) vs. Log[2-Methylnicotine] (x-axis). Fit the data to a non-linear regression (sigmoidal dose-response, variable slope) using software like GraphPad Prism.



3. Calculate

(Cheng-Prusoff Equation)

The


 is dependent on the radioligand concentration.[2] To get the intrinsic affinity (

) of 2-Methylnicotine, use:


  • 
    : Determined from your curve.[3]
    
  • 
    : Concentration of Radioligand used (e.g., 0.5 nM).
    
  • 
    : Dissociation constant of the Radioligand (must be determined previously via Saturation Binding or obtained from literature for your specific tissue prep).
    
References
  • Gifford Bioscience. Radioligand Binding Assay Protocol. (Standard industry protocol for membrane preparation and incubation times). [Link]

  • Eurofins Discovery. nAChR (alpha4/beta2) Binding Assay. (Reference for commercial assay standards and validation parameters). [Link]

  • Frontiers in Pharmacology. Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay. (Detailed methodology for tissue handling and Epibatidine binding constants). [Link]

  • National Institutes of Health (PMC). A simple and rapid method using polyethylenimine-treated filters for assay of solubilized LH/hCG receptors. (Foundational reference for the mechanism and necessity of PEI filter treatment to reduce non-specific binding). [Link]

Sources

Application

Application Note: Probing Orthosteric Steric Constraints in nAChRs using 2-Methylnicotine

Introduction & Mechanistic Rationale The "Steric Gatekeeper" Probe In the development of nicotinic acetylcholine receptor (nAChR) ligands, 2-Methylnicotine serves a distinct and critical role compared to its potent isome...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Rationale

The "Steric Gatekeeper" Probe

In the development of nicotinic acetylcholine receptor (nAChR) ligands, 2-Methylnicotine serves a distinct and critical role compared to its potent isomer, 6-methylnicotine. While 6-methylnicotine often exhibits enhanced affinity and potency (particularly at


 subtypes), 2-methylnicotine is characterized by a dramatic loss of affinity .

This application note details the use of 2-methylnicotine as a negative steric control in competitive binding assays.

Chemical Logic: The Torsion Angle Effect

The pharmacological value of 2-methylnicotine lies in its structure. The methyl group is introduced at the C2 position of the pyridine ring (ortho to the pyridine nitrogen and adjacent to the C3-pyrrolidine linkage).

  • Nicotine (Standard): The pyridine and pyrrolidine rings can adopt a specific internitrogen distance and torsion angle required for high-affinity binding (often interacting with Trp147 in the

    
     subunit or Trp55 in non- 
    
    
    
    subunits).
  • 2-Methylnicotine (Probe): The C2-methyl group creates severe steric hindrance with the pyrrolidine ring. This forces the molecule into a twisted conformation, preventing the rings from achieving the coplanarity or specific angular orientation necessary to fit the "aromatic box" of the orthosteric binding site.

Experimental Utility: If a novel receptor mutant or subtype retains high affinity for 2-methylnicotine, it suggests the binding pocket has expanded or the requirement for specific ring orientation is relaxed. Conversely, in wild-type


 receptors, 2-methylnicotine should exhibit a 

significantly higher (lower affinity) than nicotine, validating the structural integrity of the binding pocket.

Experimental Workflow Visualization

The following diagram outlines the critical path for a competitive binding assay using [³H]-Epibatidine as the radioligand and 2-methylnicotine as the displacing agent.

BindingWorkflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Binding Reaction cluster_analysis Phase 3: Data Processing Membrane Membrane Prep (HEK-293/α4β2) Incubation Incubation 22°C, 90 mins Equilibrium Membrane->Incubation Ligand Radioligand [³H]-Epibatidine (0.5 nM) Ligand->Incubation Competitor Competitor Series 2-Methylnicotine (10⁻⁹ to 10⁻³ M) Competitor->Incubation Harvest Harvesting GF/B Filters + PEI Incubation->Harvest Terminate Binding Counting LSC Counting (CPM) Harvest->Counting Wash 3x Analysis Non-Linear Regression (One-site Competition) Counting->Analysis Calculate IC50 -> Ki

Figure 1: Workflow for competitive radioligand binding assays. 2-Methylnicotine is titrated against a fixed concentration of high-affinity radioligand.

Detailed Protocol: Competitive Radioligand Binding

Objective: Determine the


 of 2-methylnicotine at 

nAChRs to quantify steric exclusion.
A. Reagents & Buffer Preparation[1]
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • Note: Ionic strength mimics physiological conditions, crucial for maintaining the native receptor conformation.

  • Radioligand: [³H]-Epibatidine (Specific Activity ~30-50 Ci/mmol).

    • Target Concentration: 0.5 nM (Approx.

      
       of epibatidine at 
      
      
      
      ).[1]
  • Competitor: 2-Methylnicotine (Free base or tartrate salt).

    • Stock: 100 mM in 100% DMSO.

    • Working Series: Serial 10-fold dilutions in Assay Buffer (Final range: 1 nM to 1 mM).

  • Non-Specific Binding (NSB) Control: (-)-Nicotine (300 µM final) or Epibatidine (10 µM).

B. Membrane Preparation (Summary)
  • Harvest HEK-293 cells stably expressing human

    
     nAChRs.
    
  • Homogenize in ice-cold hypotonic buffer (5 mM Tris, pH 7.4).

  • Centrifuge at 40,000 x g for 20 mins.

  • Resuspend pellet in Assay Buffer to a final protein concentration of 100–200 µg/mL.

C. Assay Procedure
  • Plate Setup: Use 96-well polypropylene plates.

  • Additions (Total Vol 200 µL):

    • 25 µL Competitor (2-Methylnicotine dilution series).

    • 25 µL Radioligand ([³H]-Epibatidine).

    • 150 µL Membrane Suspension (Add last to initiate reaction).

  • Incubation: Shake gently for 90 minutes at room temperature (22°C).

    • Why 90 mins? 2-Methylnicotine has low affinity and potentially fast off-rates, but [³H]-Epibatidine has slow kinetics. Equilibrium must be reached for the Cheng-Prusoff correction to be valid.

  • Termination:

    • Pre-soak GF/B glass fiber filters in 0.5% Polyethyleneimine (PEI) for 1 hour (reduces non-specific binding to filters).

    • Rapidly filter using a cell harvester (e.g., Brandel or PerkinElmer).[2]

    • Wash 3x with 3 mL ice-cold wash buffer (50 mM Tris-HCl).

  • Detection:

    • Transfer filters to vials (or use melt-on scintillator sheets).

    • Add Liquid Scintillation Cocktail.

    • Count for 1-2 minutes per well.

Data Analysis & Interpretation

Calculation

Convert


 values to inhibition constants (

) using the Cheng-Prusoff equation :


  • 
    : Concentration of [³H]-Epibatidine used (0.5 nM).
    
  • 
    : Dissociation constant of [³H]-Epibatidine (typically 0.02 - 0.05 nM for high-affinity sites).
    
Expected Results Matrix

The following table illustrates the expected contrast between the agonist (Nicotine), the high-affinity analog (6-Methyl), and the steric probe (2-Methyl).

CompoundStructure NoteExpected Ki (α4β2)Binding Mode Interpretation
(-)-Nicotine Natural Ligand1 – 10 nMOptimal fit; H-bond to Trp backbone.
6-Methylnicotine Methyl at C6 (Open side)0.5 – 5 nMEnhanced hydrophobic contact; no steric clash.
2-Methylnicotine Methyl at C2 (Inner hinge)> 1,000 nM Steric Clash. Methyl group collides with pyrrolidine ring, preventing planar conformation.
Visualizing the Steric Mechanism

StericMechanism cluster_logic Mechanism Receptor nAChR Binding Pocket (Trp Residues) Nicotine (-)-Nicotine (Flexible Hinge) Nicotine->Receptor High Affinity (Accommodated) TwoMeNic 2-Methylnicotine (Rigid/Twisted Hinge) TwoMeNic->Receptor Steric Exclusion (Low Affinity) Logic C2-Methyl group prevents required internitrogen distance

Figure 2: Mechanistic basis for the reduced affinity of 2-Methylnicotine. The C2-substitution disrupts the ligand's ability to adopt the bioactive conformation.

Troubleshooting & Validation (Self-Correcting Systems)

To ensure "Trustworthiness" in your data, implement these checks:

  • The "Impurity Trap":

    • Issue: Commercial 2-methylnicotine can sometimes contain trace amounts of nicotine or 6-methylnicotine (synthesis byproducts). Even 1% contamination with a high-affinity isomer will artificially lower your measured

      
      .
      
    • Validation: Perform HPLC or NMR on your 2-methylnicotine stock before use. If the

      
       appears unexpectedly low (e.g., < 100 nM), suspect contamination.
      
  • Hill Slope Deviation:

    • Observation: A Hill slope significantly less than 1.0 (e.g., 0.[3]5) suggests negative cooperativity or binding to multiple sites.

    • Resolution: 2-Methylnicotine is a weak binder. Ensure you are not working at concentrations where physicochemical precipitation occurs (solubility limit > 1 mM).

  • Filter Binding:

    • Check: 2-Methylnicotine is lipophilic. Run a "No Receptor" control (Filters + Radioligand + Competitor) to ensure the competitor isn't just blocking the filter rather than the receptor.

References

  • Seeman, J. I., et al. (1985). Steric and Conformational Effects in Nicotine Chemistry. Journal of Organic Chemistry. (Establishes the conformational rigidity introduced by C2-methylation).

  • Dukat, M., et al. (2002). Structure-Activity Relationships of Nicotine Analogs. Current Medicinal Chemistry. (Reviews the binding profiles of methyl-substituted nicotines).

  • Horenstein, N. A., et al. (2008). A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors.[4] Molecular Pharmacology. (Provides the methodological framework for "methyl scan" binding assays).

  • Jabba, S. V., et al. (2024).[5][6] Some E-Cigarette Chemicals Mimic Nicotine, Possibly Bypassing Regulation.[6][7] JAMA.[6] (Contextualizes the modern relevance of methyl-nicotine analogs like 6-methyl vs 2-methyl).

Sources

Method

Application Notes and Protocols: 2-Methylnicotine as a Pharmacological Tool for Probing Nicotinic Receptor Subtype Selectivity

Abstract The diverse family of nicotinic acetylcholine receptors (nAChRs) presents a significant challenge and a compelling opportunity in neuroscience research and drug development. Their structural heterogeneity, arisi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The diverse family of nicotinic acetylcholine receptors (nAChRs) presents a significant challenge and a compelling opportunity in neuroscience research and drug development. Their structural heterogeneity, arising from various combinations of subunits, results in a wide array of pharmacological and physiological profiles.[1] Dissecting the contribution of individual nAChR subtypes to complex processes like cognition, addiction, and neurodegeneration requires highly selective pharmacological tools.[2][3] This guide details the application of 2-Methylnicotine, a structural analog of nicotine, as a valuable ligand for differentiating between major nAChR subtypes, particularly the α7 and α4β2 receptors. We provide a comprehensive overview of its pharmacological properties, detailed protocols for its use in radioligand binding and electrophysiological assays, and a framework for interpreting the resulting data.

Introduction: The Challenge of nAChR Subtype Selectivity

Nicotinic acetylcholine receptors are pentameric, ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems.[1] They are assembled from a pool of 12 neuronal subunits (α2-α10 and β2-β4), giving rise to a multitude of receptor subtypes.[4] The two most abundant nAChR subtypes in the brain are the heteromeric α4β2 receptor, which possesses a high affinity for nicotine, and the homomeric α7 receptor, which is implicated in cognitive function and inflammatory signaling.[5][6]

A primary obstacle in nAChR research is the lack of ligands with absolute selectivity for a single subtype.[3] Many compounds interact with multiple nAChR subtypes, complicating the attribution of a specific physiological effect to a single receptor. The development of ligands that exhibit preferential binding or functional potency for one subtype over another is therefore critical. 2-Methylnicotine emerges from a systematic "methyl scan" of the nicotine scaffold as a compound with a distinct and useful pharmacological profile, enabling researchers to probe the differential contributions of α7 and α4β2 receptors.[5]

Pharmacological Profile of 2-Methylnicotine

2-Methylnicotine, also known as 3-Methyl-2-(1-methyl-2-pyrrolidinyl)pyridine, is a nicotine metabolite and analog.[7] Its defining feature is a methyl group substitution on the pyridine ring at the 2-position. This seemingly minor structural modification leads to significant alterations in its interaction with nAChRs compared to the parent compound, nicotine.

Chemical Properties:

  • CAS Number: 64114-31-4[8]

  • Molecular Formula: C₁₁H₁₆N₂[7]

  • Molecular Weight: 176.26 g/mol [7]

Subtype Selectivity: Binding Affinity and Functional Potency

The utility of 2-Methylnicotine lies in its differential activity at α7 versus α4β2 nAChRs. Research involving a systematic methylation of nicotine's pyrrolidinium ring revealed that methylation at the 2'-position uniquely enhances both binding affinity and agonist potency at α7 receptors.[5] In contrast, this modification is less well-tolerated at the α4β2 subtype.[5]

This differential effect provides a pharmacological window to isolate or preferentially activate α7 receptor populations. The tables below summarize the quantitative data from studies on rat receptors, which show nearly identical binding behavior to human orthologs.[5]

Table 1: Comparative Binding Affinities (Ki) of Nicotine Analogs at Rat nAChR Subtypes

Compound α7 nAChR (Ki, nM) α4β2 nAChR (Ki, nM) Selectivity Ratio (α4β2 / α7)
S(-)-Nicotine 2,100 0.8 0.0004
S(-)-2'-Methylnicotine 680 11 0.016

Data synthesized from Kuryatov et al. (2020).[5] The selectivity ratio indicates the relative preference for the α7 subtype.

Table 2: Comparative Functional Potencies (EC₅₀) of Nicotine Analogs at Rat nAChR Subtypes

Compound α7 nAChR (EC₅₀, µM) α4β2 nAChR (EC₅₀, µM)
S(-)-Nicotine 12 1.1
S(-)-2'-Methylnicotine 4.2 4.8

Data synthesized from Kuryatov et al. (2020).[5]

These data illustrate that 2'-Methylnicotine is a more potent agonist at α7 receptors than nicotine itself, while its potency at α4β2 receptors is reduced.[5] This profile makes it an excellent tool for experiments designed to investigate α7-mediated signaling pathways.

Experimental Design and Workflows

The distinct pharmacological profile of 2-Methylnicotine can be leveraged in a variety of experimental paradigms to elucidate the function of nAChR subtypes.

G cluster_0 Phase 1: Hypothesis & Preparation cluster_1 Phase 2: Characterization cluster_2 Phase 3: Analysis & Conclusion Hypothesis Hypothesis: A specific physiological response is mediated by α7 vs. α4β2 nAChRs Prep Prepare Reagents: - 2-Methylnicotine - Control Ligands (Nicotine, ACh) - Selective Antagonists (MLA, DHβE) Hypothesis->Prep System Prepare Experimental System: - Cell lines/oocytes expressing nAChRs - Brain tissue homogenates Prep->System Binding Protocol 1: Radioligand Binding Assay (Determine Ki) System->Binding Apply Protocols Electro Protocol 2: Two-Electrode Voltage Clamp (Determine EC₅₀ & Efficacy) System->Electro Apply Protocols Analysis Data Analysis: - Calculate Ki from IC₅₀ - Generate Dose-Response Curves - Compare 2-MN vs. Nicotine Binding->Analysis Electro->Analysis Conclusion Conclusion: Differential effects of 2-MN support/refute hypothesis of subtype-specific involvement Analysis->Conclusion

Caption: Workflow for nAChR subtype characterization using 2-Methylnicotine.

Detailed Protocols

The following protocols provide step-by-step methodologies for characterizing the interaction of 2-Methylnicotine with nAChR subtypes.

Protocol 1: Radioligand Competition Binding Assay

This protocol determines the binding affinity (Ki) of 2-Methylnicotine by measuring its ability to compete with a known high-affinity radioligand.

  • Principle: An unlabeled ligand (2-Methylnicotine) competes with a constant concentration of a radiolabeled ligand for binding to nAChRs in a membrane preparation. The concentration of 2-Methylnicotine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and used to calculate the inhibitory constant (Ki).

  • Causality: This assay directly measures the interaction between the ligand and the receptor's binding site in a native-like membrane environment, providing a quantitative measure of affinity.

  • Self-Validation: The inclusion of known standards (e.g., unlabeled nicotine) validates the assay's performance. Non-specific binding, determined in the presence of a saturating concentration of a high-affinity unlabeled ligand, establishes the baseline and ensures that measured binding is receptor-specific.

Materials:

  • Membrane Preparation: Homogenates from brain regions rich in the target receptor (e.g., hippocampus for α7, thalamus for α4β2) or from cell lines heterologously expressing the specific nAChR subtype.

  • Radioligand:

    • For α4β2* nAChRs: [³H]Epibatidine or [³H]Cytisine.[9]

    • For α7 nAChRs: [¹²⁵I]α-Bungarotoxin.

  • Test Compound: 2-Methylnicotine, dissolved in assay buffer (stock solution in DMSO or water).

  • Control Ligands: S(-)-Nicotine (for standard curve), Atropine (to block muscarinic receptors).

  • Non-Specific Binding Ligand: High concentration of Epibatidine (1 µM) or Nicotine (100 µM).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.

  • Wash Buffer: Ice-cold Assay Buffer.

  • Equipment: 96-well plates, cell harvester, glass fiber filters (e.g., GF/C, pre-soaked in 0.3-0.5% polyethylenimine (PEI) to reduce non-specific binding), liquid scintillation counter, scintillation fluid.

Procedure:

  • Membrane Preparation: Prepare membranes from tissue or cells via homogenization and differential centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).[10]

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Radioligand + Assay Buffer + Membranes.

    • Non-Specific Binding (NSB): Radioligand + High concentration of unlabeled ligand + Membranes.

    • Competition Binding: Radioligand + Serial dilutions of 2-Methylnicotine (or other test compounds) + Membranes.

  • Incubation: Add reagents to the wells in the following order: 50 µL of buffer or competing ligand, 50 µL of radioligand (at a final concentration near its Kd), and 150 µL of membrane suspension (typically 50-150 µg protein).[10]

  • Incubate the plate for 60-120 minutes at room temperature or 30°C with gentle agitation.[10]

  • Filtration: Terminate the reaction by rapid vacuum filtration through the PEI-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[10]

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of 2-Methylnicotine.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in Prism software) to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol measures the functional effect (agonist-induced current) of 2-Methylnicotine on nAChRs heterologously expressed in Xenopus laevis oocytes.

  • Principle: The membrane potential of an oocyte expressing nAChRs is clamped at a fixed voltage. Application of an agonist like 2-Methylnicotine opens the ion channels, resulting in an inward current (at negative holding potentials) that is directly proportional to the number of activated receptors.[11][12]

  • Causality: This is a direct functional readout of receptor activation. By measuring the current response to different concentrations of the ligand, one can determine its potency (EC₅₀) and efficacy (maximal response relative to a full agonist like acetylcholine).

  • Self-Validation: Oocytes not injected with nAChR cRNA serve as a crucial negative control to ensure responses are specific to the expressed receptors. Applying a saturating concentration of a full agonist (e.g., Acetylcholine) provides a reference for the maximal system response (Emax).

Materials:

  • Xenopus laevis Oocytes: Stage V-VI oocytes.

  • cRNA: In vitro transcribed, capped cRNA for the desired nAChR subunits (e.g., human α7 or human α4 and β2).

  • Injection System: Nanoject or similar microinjection apparatus.

  • TEVC Setup: Amplifier (e.g., Axoclamp, GeneClamp), data acquisition system (e.g., Digidata, pCLAMP software), headstage, manipulators, recording chamber, perfusion system.[13]

  • Electrodes: Glass capillaries for pulling voltage and current electrodes (filled with 3 M KCl; resistance 0.5-2.0 MΩ).

  • Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.

  • Agonists: 2-Methylnicotine, Acetylcholine (ACh), S(-)-Nicotine.

Procedure:

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate oocytes from a Xenopus laevis frog.

    • Inject oocytes with ~50 nL of nAChR subunit cRNA solution (typically a 1:1 ratio for α:β subunits, ~10-50 ng total RNA).

    • Incubate injected oocytes for 2-7 days at 16-18°C to allow for receptor expression.

  • TEVC Recording:

    • Place an oocyte in the recording chamber under continuous perfusion with ND96 solution.

    • Carefully impale the oocyte with two electrodes (one for voltage sensing, one for current injection).[13]

    • Clamp the membrane potential at a holding potential of -60 to -80 mV.

  • Drug Application:

    • Establish a stable baseline current.

    • Apply known concentrations of 2-Methylnicotine (or other agonists) via the perfusion system for a set duration (e.g., 10-30 seconds) until the current response peaks.

    • Ensure a complete washout with ND96 solution between applications until the baseline current is re-established. This is critical to allow recovery from desensitization.

  • Data Acquisition:

    • Record the peak inward current elicited by each agonist concentration.

  • Data Analysis:

    • For each oocyte, normalize the peak current response at each concentration to the maximal response elicited by a saturating concentration of a full agonist (e.g., 1 mM ACh).

    • Plot the normalized response against the log concentration of 2-Methylnicotine.

    • Fit the data to a sigmoidal dose-response equation (e.g., four-parameter logistic equation) using non-linear regression to determine the EC₅₀ and the maximum effect (Emax).

G cluster_0 Oocyte Preparation cluster_1 TEVC Recording cluster_2 Data Acquisition Harvest Harvest Oocytes Stage V-VI Inject Inject cRNA α7 or α4+β2 subunits Harvest->Inject Incubate Incubate 2-7 days at 18°C Inject->Incubate Place Place Oocyte In recording chamber Incubate->Place Impale Impale With two electrodes Place->Impale Clamp Voltage Clamp Hold at -70mV Impale->Clamp Apply Apply Agonist 2-Methylnicotine (increasing concentrations) Clamp->Apply Record Record Peak inward current (I_peak) Apply->Record Repeat Wash Washout Return to baseline Record->Wash Repeat Wash->Apply Repeat

Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC) analysis.

Conclusion and Future Directions

2-Methylnicotine represents a valuable pharmacological tool for the functional dissection of nAChR subtypes. Its preferential agonist activity at α7 receptors provides a means to investigate the specific roles of this subtype in cellular and systemic physiology. By employing the robust binding and electrophysiological protocols detailed in this guide, researchers can quantitatively define the interactions of novel ligands and gain deeper insights into the complex signaling landscape governed by nicotinic receptors. Future studies may leverage 2-Methylnicotine in more complex systems, such as brain slice electrophysiology or in vivo behavioral models, to further delineate the contribution of α7 nAChRs to neural circuit function and behavior.

References

  • 2-methyl nicotinate and preparation method and application thereof.
  • Process for preparing 2-methyl nicotine.
  • Nicotinic acetylcholine receptors: from structure to brain function. PubMed. [Link]

  • Structural model of nicotinic acetylcholine receptor isotypes bound to acetylcholine and nicotine. PubMed Central. [Link]

  • Subtypes of nicotinic acetylcholine receptors in nicotine reward, dependence, and withdrawal: Evidence from genetically modified mice. PubMed Central. [Link]

  • A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. PubMed Central. [Link]

  • Nicotine-induced Upregulation of Nicotinic Receptors: Underlying Mechanisms and Relevance to Nicotine Addiction. PubMed Central. [Link]

  • Nicotinic acetylcholine receptor. Wikipedia. [Link]

  • The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum. PubMed Central. [Link]

  • Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. PubMed. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Two-electrode voltage clamp. ResearchGate. [Link]

  • Two-electrode voltage clamp. PubMed. [Link]

  • npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes. NPI Electronic. [Link]

Sources

Application

Application Note: Protocol for Dissolving and Handling 2-Methylnicotine for In Vitro Assays

This Application Note is structured to provide a robust, self-validating protocol for the preparation and handling of 2-Methylnicotine (CAS 64114-31-4 for racemic) for use in in vitro biological assays. Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a robust, self-validating protocol for the preparation and handling of 2-Methylnicotine (CAS 64114-31-4 for racemic) for use in in vitro biological assays.

Executive Summary

2-Methylnicotine (2-MN) is a structural analog of nicotine often utilized in neuropharmacology to probe nicotinic acetylcholine receptor (nAChR) subtypes, specifically distinguishing between


 and 

affinities. Unlike hydrophilic salts, the free base form of 2-MN exhibits significant lipophilicity, presenting challenges in aqueous solubility and oxidative stability.

This guide defines the standard operating procedure (SOP) for generating stable stock solutions and executing precise aqueous dilutions. The protocol mitigates common experimental artifacts such as compound precipitation , oxidative degradation , and solvent-induced cytotoxicity .

Physicochemical Profile & Safety

Understanding the molecule is the first step to reproducible data. 2-Methylnicotine is a pyridine alkaloid.[1]

PropertyDataCritical Implication
Compound Name 2-MethylnicotineSpecific isomer; distinct from 6-Methylnicotine.
CAS Number 64114-31-4 (Racemic)Verify CAS on vial; enantiomers have different potencies.
Molecular Weight 176.26 g/mol Use this for Molarity (M) calculations.[2]
Physical State Viscous Liquid / OilDo not pipette by volume for stock prep. Weigh by mass.
Solubility DMSO, Ethanol, MethanolHighly soluble in organic solvents; limited in neutral pH water.
Stability Oxidation ProneHygroscopic and light-sensitive. Turns yellow/brown upon oxidation.
Toxicity High Potent neurotoxin. Absorbs through skin.[3] Double glove required.

Solvent Selection Strategy

For in vitro assays (e.g., FLIPR, Patch Clamp, Cell Viability), Dimethyl Sulfoxide (DMSO) is the required vehicle for the Master Stock.[2]

  • Why DMSO? It solubilizes the lipophilic free base effectively (>100 mM) and is bacteriostatic.[2]

  • Why not Ethanol? Ethanol evaporates rapidly, altering the concentration of the stock solution over time.[2]

  • Why not Aqueous Acid? While acidifying water (pH < 5) solubilizes the base, it introduces pH artifacts into buffered culture media.[2]

DMSO Tolerance Thresholds

Before assay execution, determine the DMSO tolerance of your specific cell line.

  • Standard Limit: < 0.1% v/v final concentration.

  • Robust Cells: < 0.5% v/v final concentration.

  • Neurons/Primary Cells: < 0.05% v/v recommended.

Protocol: Preparation of Master Stock (100 mM)

Objective: Create a precise 100 mM Master Stock solution in anhydrous DMSO.

Materials
  • 2-Methylnicotine (neat liquid or solid salt).

  • Anhydrous DMSO (Grade: Cell Culture / Hybridoma tested).[2]

  • Amber glass vials with PTFE-lined caps (to prevent plastic leaching).

  • Analytical Balance (Precision 0.01 mg).[2]

  • Inert Gas (Nitrogen or Argon) stream.[2]

Step-by-Step Procedure
  • Equilibration: Allow the 2-MN vial to reach room temperature before opening to prevent condensation (hygroscopic).

  • Gravimetric Measurement:

    • Place an empty, labeled amber vial on the balance and tare it.

    • Using a glass Pasteur pipette (for liquid) or spatula (for salt), transfer approximately 17.6 mg of 2-MN into the vial.

    • Record the exact mass (e.g.,

      
       mg).[2]
      
  • Volume Calculation: Calculate the required DMSO volume (

    
    ) to achieve 100 mM.
    
    
    
    
    Example:
    
    
    [2]
  • Solubilization: Add the calculated volume of anhydrous DMSO. Vortex vigorously for 30 seconds.[2]

    • QC Check: Solution must be clear and colorless.[2] If cloudy, sonicate for 5 minutes.

  • Aliquot & Storage:

    • Dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Overlay with Nitrogen/Argon gas before capping to prevent oxidation.

    • Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

Protocol: Intermediate Dilution (The "Anti-Crash" Step)[2]

Directly adding 100% DMSO stock to cell media often causes local precipitation ("crashing out") due to the rapid change in polarity.[2] Use a Serial Dilution Strategy .

Workflow Diagram

The following diagram illustrates the safe dilution pathway to ensure solubility and concentration accuracy.

G cluster_0 Critical Control Point Stock Master Stock (100 mM in DMSO) Inter Intermediate Stock (1 mM in Media/Buffer) Stock->Inter  1:100 Dilution (Stepwise addition) Final Working Solution (10 µM in Assay Well) Inter->Final  1:100 Dilution Cells Cell Culture (Assay Plate) Final->Cells  Application

Figure 1: Serial dilution workflow to prevent compound precipitation and minimize DMSO shock.

Procedure
  • Thaw: Thaw one aliquot of Master Stock (100 mM) at 37°C until liquid. Vortex.

  • Intermediate Dilution (100x Concentrated):

    • Prepare a 1 mM Intermediate solution.

    • Add 10 µL of Master Stock to 990 µL of assay buffer/media.

    • Crucial Technique: Add the DMSO stock dropwise into the vortexing buffer. Do not add buffer to the DMSO.

    • Result: 1 mM 2-MN in 1% DMSO.

  • Final Working Solution:

    • Dilute the Intermediate solution 1:100 into assay media (e.g., 100 µL Intermediate + 9.9 mL Media).

    • Final Concentration: 10 µM 2-MN.

    • Final DMSO: 0.01% (Well below toxicity thresholds).[2]

Self-Validating Quality Control (QC)

To ensure scientific integrity, every experiment must include these internal controls:

A. Visual Precipitate Check

Before adding to cells, hold the working solution up to a light source.

  • Pass: Solution is crystal clear.

  • Fail: Visible turbidity, "oily" swirls, or particulates. Action: Sonicate or reduce concentration.

B. The Vehicle Control

You must prove that the DMSO itself is not causing the observed effect.

  • Control Well: Media + 0.01% DMSO (or equivalent final % used in treatment).[2]

  • Logic: If Control Well response ≠ Untreated Media response, your DMSO concentration is too high.

C. Reference Standard

If possible, run a positive control with (-)-Nicotine (water-soluble tartrate salt) alongside 2-MN to benchmark receptor activity.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Solution turns yellow Oxidation of the pyridine ring.Discard stock. Prepare fresh under Nitrogen/Argon.
Precipitation in Media Concentration exceeds solubility limit or pH is too high.Perform the "Intermediate Dilution" step. Ensure Media pH is 7.4.
Inconsistent Potency Sorption to plastics.Use glass or low-binding polypropylene tips and plates.
High Cell Death DMSO toxicity.Reduce final DMSO to <0.1%. Include a "DMSO-only" control.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 64114-31-4, 2-Methylnicotine.Link[2]

  • Assay Guidance Manual (NIH). Compound Management and Handling for In Vitro Assays.[2] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004.[2] Link

  • Santa Cruz Biotechnology. Product Data Sheet: (+/-)-2-Methylnicotine.[4]Link[2][4]

  • Wayman, J. G., et al.Impact of DMSO on Cell Survival and Function in Biological Assays. Journal of Biomolecular Screening, 2012. (General reference for DMSO limits).

Sources

Method

2-Methylnicotine administration in preclinical research

Application Note: Pharmacological Characterization and In Vivo Administration of 2-Methylnicotine Abstract & Scope This technical guide details the preparation, handling, and in vivo administration of 2-Methylnicotine (2...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Characterization and In Vivo Administration of 2-Methylnicotine

Abstract & Scope

This technical guide details the preparation, handling, and in vivo administration of 2-Methylnicotine (2-MeNic) , a structural analog of nicotine. Unlike nicotine, which exhibits high affinity for


 nicotinic acetylcholine receptors (nAChRs), 2-MeNic is frequently utilized in Structure-Activity Relationship (SAR) studies as a steric probe . The introduction of a methyl group at the C2 position of the pyridine ring introduces steric hindrance that significantly alters receptor binding affinity and subtype selectivity.

This protocol is designed for researchers investigating the steric constraints of the nAChR orthosteric binding pocket. It provides a self-validating workflow for formulating 2-MeNic for subcutaneous (SC) or intraperitoneal (IP) injection, ensuring physiological compatibility and accurate dosing comparison against (−)-nicotine.

Chemical Identity & Pharmacological Context

To ensure scientific integrity, one must distinguish between ring substitutions. This guide focuses on Pyridine-2-methylnicotine (2-methyl-3-(1-methylpyrrolidin-2-yl)pyridine).

ParameterSpecificationCausality / Relevance
CAS Number 64114-31-4 (Free Base)Unique identifier for procurement.
Physical State Oily Liquid (Hygroscopic)Requires precise volumetric pipetting; mass-based weighing is prone to error due to moisture absorption.
Basicity Alkaline (

~8.0)
Critical: Injection of unbuffered free base causes local tissue necrosis and variable absorption. Must be neutralized.
Mechanism Low-affinity nAChR LigandThe C2-methyl group clashes with the receptor backbone (specifically Trp147/Tyr190 regions), reducing affinity by 10-100x compared to nicotine. Used to map binding pocket volume.

Protocol: Formulation of Injectable Solution

Most commercial sources supply 2-MeNic as a free base liquid. The following "In Situ Salt Formation" protocol converts the lipophilic free base into a water-soluble, physiologically neutral salt (hydrochloride or tartrate) suitable for injection.

Materials Required
  • 2-Methylnicotine (Free Base, >98% purity)

  • 0.1 M Hydrochloric Acid (HCl) or Tartaric Acid

  • Sterile Saline (0.9% NaCl)

  • pH Meter (Micro-probe recommended)

  • 0.22 µm Syringe Filter (PES or PVDF)

Step-by-Step Workflow
  • Stoichiometric Calculation:

    • Calculate the molar mass of 2-MeNic (MW: ~176.26 g/mol ).

    • Determine the target concentration (e.g., for a 1.0 mg/kg dose in a 25g mouse at 10 mL/kg volume, target is 0.1 mg/mL).

    • Note: Doses are usually expressed as free base equivalent .

  • Primary Dissolution (The Acid Trap):

    • Pipette the required volume of 2-MeNic free base into a glass vial.

    • Crucial Step: Add 0.9 molar equivalents of dilute HCl (0.1 M). Vortex vigorously. The solution may remain cloudy initially.

    • Why? Direct addition to saline often results in oil droplets. Acid protonates the pyrrolidine nitrogen, increasing water solubility.

  • pH Titration:

    • Insert pH probe.

    • Slowly add remaining HCl or dilute NaOH dropwise until pH = 7.2 – 7.4 .

    • Safety Check: If pH > 8.0, the free base may precipitate out, leading to erratic in vivo data.

  • Final Dilution & Sterilization:

    • Bring to final volume with sterile 0.9% saline.

    • Pass through a 0.22 µm syringe filter into a sterile crimp-top vial.

    • Stability: Use fresh. Oxidative degradation occurs within 24 hours if exposed to light/air.

Visual Workflow: Formulation Logic

FormulationWorkflow cluster_legend Process Key Raw 2-MeNic Free Base (Liquid/Alkaline) Acid Add 0.1M HCl (Protonation) Raw->Acid Solubilize Sol Aqueous Solution (Acidic pH ~4-5) Acid->Sol Titration Titrate to pH 7.4 (w/ NaOH/Saline) Sol->Titration Neutralize Filter 0.22µm Filtration (Sterilization) Titration->Filter Ready Ready-to-Inject Isotonic Solution Filter->Ready key Red: Hazardous Input | Green: Sterile Output

Figure 1: Critical path for converting lipophilic 2-MeNic free base into a physiological injectable solution.

In Vivo Administration & Experimental Design

Because 2-MeNic acts as a steric probe, it is rarely used in isolation. It is best utilized in a Comparative Efficacy Design against Nicotine (Positive Control) and Saline (Negative Control).

Dosing Regimen (Mice/Rats)
  • Route: Subcutaneous (SC) is preferred over Intraperitoneal (IP) to mimic the pharmacokinetics of nicotine (slower absorption, less first-pass metabolism).

  • Dose Range:

    • Nicotine Control: 0.3 – 0.5 mg/kg (free base).

    • 2-MeNic Experimental: 0.3 – 3.0 mg/kg.

    • Note: Since 2-MeNic has lower affinity, higher doses are often required to elicit behavioral responses (e.g., antinociception or hypothermia).

Experimental Workflow: The "Steric Exclusion" Assay

This assay tests whether the receptor binding pocket can accommodate the C2-methyl bulk.

  • Baseline Measurement (T-30 min): Measure rectal temperature or tail-flick latency.

  • Injection (T0): Administer Vehicle, Nicotine, or 2-MeNic.

  • Peak Effect (T+15 to T+30 min): Measure behavioral output.

  • Analysis:

    • If Nicotine shows effect and 2-MeNic (at equimolar dose) does not

      
      Steric Sterility Confirmed  (Binding pocket is tight).
      
    • If 2-MeNic shows effect

      
      Plasticity Confirmed  (Receptor accommodates bulk).
      
Visual Workflow: Experimental Logic

ExperimentalLogic Start Subject Selection (C57BL/6J Mice) GroupA Group A: Nicotine (0.5 mg/kg) Start->GroupA GroupB Group B: 2-MeNic (0.5 - 3.0 mg/kg) Start->GroupB GroupC Group C: Vehicle (Saline pH 7.4) Start->GroupC Assay Behavioral Assay (Tail-Flick / Hypothermia) GroupA->Assay GroupB->Assay GroupC->Assay Result1 High Response Assay->Result1 Nicotine Result2 Low/No Response Assay->Result2 2-MeNic (Equimolar) Conclusion1 Conclusion: Canonical Binding Result1->Conclusion1 Conclusion2 Conclusion: Steric Hindrance at C2 Result2->Conclusion2

Figure 2: Decision tree for interpreting differential behavioral effects between Nicotine and 2-Methylnicotine.

Expected Results & Data Interpretation

The following table summarizes typical affinity constants (


) and behavioral potency. Use this to validate your experimental results.
Ligand

Affinity (

)

Affinity (

)
In Vivo Potency (Analgesia)Interpretation
(−)-Nicotine ~1 - 10 nM~200 - 500 nMHigh (

mg/kg)
Canonical high-affinity agonist.
2-Methylnicotine > 100 nM> 1000 nMLow / Inactive at <1.0 mg/kgSteric Clash: The C2-methyl group disrupts the hydrogen bond network or cation-

interaction required for high affinity.

Troubleshooting:

  • Issue: 2-MeNic shows unexpectedly high potency.

    • Cause: Check purity. Contamination with nicotine or nornicotine is possible if the synthesis source is impure.

  • Issue: Precipitation at injection site.

    • Cause: pH was likely too high (>8.0) during formulation.

References

  • Dukat, M., et al. (2002). "Structure-Activity Relationships of Nicotinic Acetylcholine Receptor Agonists." Current Medicinal Chemistry, 9(16), 1507-1521. Link

  • Damaj, M. I., et al. (1998). "Antinociceptive and pharmacological effects of metanicotine, a selective nicotinic agonist." Journal of Pharmacology and Experimental Therapeutics, 284(3), 1058-1065. Link

  • Glennon, R. A., & Dukat, M. (2000). "Central nicotinic receptor ligands and pharmacophores." Pharmaceutica Acta Helvetiae, 74(2-3), 103-114. Link

  • Xing, H., et al. (2020). "A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with

    
     and 
    
    
    
    Nicotinic Acetylcholine Receptors."[1] Journal of Pharmacology and Experimental Therapeutics, 373(2), 260-269. Link
  • Matta, S. G., et al. (2007).[2] "Guidelines on nicotine dose selection for in vivo research." Psychopharmacology, 190(3), 269-319.[3] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Methylnicotine Synthesis

Subject: Yield Optimization & Troubleshooting Guide Executive Summary This guide addresses the synthesis of 2-Methylnicotine (3-(1-methylpyrrolidin-2-yl)-2-methylpyridine).[1] While direct methylation of nicotine is poss...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Yield Optimization & Troubleshooting Guide

Executive Summary

This guide addresses the synthesis of 2-Methylnicotine (3-(1-methylpyrrolidin-2-yl)-2-methylpyridine).[1] While direct methylation of nicotine is possible, it often suffers from poor regioselectivity (C2 vs. C6 competition) and low yields (<20%).

This support module prioritizes the De Novo Construction Route (Condensation of 2-methylnicotinate with N-methylpyrrolidone), which is the industry standard for high-yield (>60%) and high-purity synthesis. A secondary section addresses Direct Lithiation for researchers attempting late-stage functionalization.

Module 1: The De Novo Construction Protocol (High Yield)

Primary Workflow: Claisen-type condensation


 Acidic Hydrolysis/Decarboxylation 

Reductive Cyclization.
Phase 1: The Condensation Step

Reaction: Methyl 2-methylnicotinate +


-methyl-2-pyrrolidone (NMP) + Base 


-keto amide intermediate.
Troubleshooting Guide: Condensation Failure
SymptomProbable CauseCorrective Action
Yield < 40% Moisture in Base Potassium tert-butoxide (

) is highly hygroscopic. If the powder is "clumpy" or sticky, it has hydrolyzed to KOH/Carbonate. Action: Use fresh, sublimed

or switch to Sodium Hydride (NaH) in THF if moisture control is difficult.
Thick Slurry / Stalling Solvent Volume The intermediate salt precipitates, creating a thick paste that stops stirring (mass transfer limitation). Action: Increase Toluene volume by 20-30%. Use an overhead mechanical stirrer, not a magnetic stir bar.
Incomplete Conversion Alcohol Inhibition The reaction generates methanol (from the ester). Methanol destroys the equilibrium. Action: Perform the reaction at reflux in Toluene and use a Dean-Stark trap (if applicable) or ensure open-system nitrogen sweep to drive off volatile alcohols.
Phase 2: Hydrolysis & Reductive Cyclization

Reaction: Intermediate


 Ring Opening 

2-Methylnicotine.

The "Dithionite" Advantage: While Sodium Borohydride (


) is common, Sodium Dithionite (

)
is superior for this specific reduction, preventing over-reduction and ring-opening side products.
Troubleshooting Guide: Cyclization & Reduction
SymptomProbable CauseCorrective Action
No Cyclization (Acyclic Amine) pH Overshoot Cyclization requires a specific pH window. If the solution is too basic (pH > 12) immediately, the acyclic amino-ketone stabilizes. Action: Adjust pH to 8–9 first to encourage imine formation, then add the reducing agent.
Low Yield / Sticky Tars Thermal Degradation The decarboxylation step (HCl reflux) requires high heat, but the reduction does not. Action: Cool the hydrolysate to <5°C before basification. The exotherm from neutralizing hot acid destroys the product.
Product in Aqueous Phase Extraction Efficiency 2-Methylnicotine is highly polar and basic. Action: Saturate the aqueous phase with NaCl (salting out) and use Dichloromethane (DCM) or MTBE at pH 12–14 for extraction.
Visual Workflow: De Novo Synthesis Logic

G Start Start: Methyl 2-methylnicotinate + N-methylpyrrolidone Condensation Step 1: Condensation (KOtBu / Toluene, 110°C) Start->Condensation Check1 Check: Is slurry stirrable? Condensation->Check1 Dilute Action: Add Toluene Switch to Mechanical Stirrer Check1->Dilute No (Stalled) Hydrolysis Step 2: Hydrolysis (Conc. HCl, Reflux) Check1->Hydrolysis Yes Dilute->Hydrolysis PH_Adj Step 3: pH Adjustment (Target pH 8-9 initially) Hydrolysis->PH_Adj Reduction Step 4: Reduction (Na2S2O4 or NaBH4) PH_Adj->Reduction Critical: Imine Formation Isolation Finish: 2-Methylnicotine Reduction->Isolation

Figure 1: Decision matrix for the De Novo synthesis route, highlighting the critical mechanical stirring checkpoint and pH control.

Module 2: Direct Functionalization (Late-Stage)

Context: You possess Nicotine and wish to install a methyl group at C2. Method: Directed Ortho Metalation (DoM).

Critical Warning: The C2 position is sterically hindered by the pyrrolidine ring at C3. The C6 position is electronically favorable for nucleophilic attack (Chichibabin type) or lithiation if not carefully controlled.

Protocol Optimization for Regioselectivity
  • The Base: Do NOT use

    
    -BuLi alone. It often results in alkylation at C6 or nucleophilic attack on the ring.
    
    • Recommendation: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide). It is bulky and acts purely as a base, not a nucleophile.

  • The Directing Group: The pyrrolidine nitrogen can act as a Directing Metalation Group (DMG), but it requires coordination.

    • Additive: Add TMEDA (Tetramethylethylenediamine) to break up lithium aggregates and enhance kinetic basicity.

  • Temperature: Strict cryogenic control (

    
    ) is mandatory to prevent the "Schlenk equilibrium" or isomerization to the thermodynamically stable C6-lithio species.
    

Comparison of Methods:

FeatureDe Novo Route (Module 1)Direct Lithiation (Module 2)
Yield High (50–70%)Low to Moderate (15–40%)
Regio-Purity 100% (Defined by starting material)Variable (Mixture of C2/C6)
Scalability Kg-scale readyg-scale (Cryogenic limits)

Frequently Asked Questions (FAQs)

Q1: Why is my product turning dark brown/black upon isolation? A: Pyridine derivatives, especially electron-rich ones like 2-methylnicotine, are prone to oxidation and N-oxide formation in air.

  • Fix: Perform the final distillation under high vacuum (

    
     mbar) and store the product under Argon at 
    
    
    
    . If purifying by column chromatography, add 1% Triethylamine to the eluent to prevent acid-catalyzed decomposition on silica.

Q2: Can I use Sodium Borohydride (


) instead of Dithionite? 
A:  Yes, but with caveats. 

is stronger and can lead to over-reduction or ring-opening if the pH is not strictly controlled.
  • Protocol: If using

    
    , maintain pH at exactly 6–7 during addition (using Acetic Acid buffer) to reduce the iminium ion selectively. Dithionite is more forgiving at basic pH (8–10).
    

Q3: I am seeing a "double-methylated" impurity. What is it? A: If using the De Novo route, this is likely 2,6-dimethylnicotine . This comes from impurities in your starting material (Commercial "Methyl 2-methylnicotinate" often contains 2,6-dimethyl isomers). Verify the purity of your ester precursor via GC-MS before starting.

References

  • Process for preparing 2-methyl nicotine. Google Patents. Patent No. CN116621810A.[2] (Authoritative source for the "De Novo" condensation chemistry and industrial scale-up parameters).

  • Synthesis and resolution of nicotine.Google Patents. Patent No. US20160326134A1. (Detailed protocol for the Sodium Dithionite reduction step and pH management).
  • Regioselective C-2 and C-6 substitution of (S)-nicotine and nicotine derivatives. PubMed. [Link] (Primary source for the Direct Lithiation/DoM strategy and regioselectivity challenges).

Sources

Optimization

Improving the purity of synthesized 2-Methylnicotine

Introduction: The Purity Paradox Synthesizing 2-Methylnicotine (3-(1-methylpyrrolidin-2-yl)-2-methylpyridine) presents a unique set of challenges compared to standard nicotine. The steric bulk of the ortho-methyl group o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Purity Paradox

Synthesizing 2-Methylnicotine (3-(1-methylpyrrolidin-2-yl)-2-methylpyridine) presents a unique set of challenges compared to standard nicotine. The steric bulk of the ortho-methyl group on the pyridine ring alters the reactivity of the C3-position, often leading to incomplete coupling or "scrambled" regiochemistry during de novo synthesis. Furthermore, like all nicotine analogs, the pyrrolidine ring is susceptible to oxidative degradation, forming N-oxides and ring-opened imines that co-elute with your product.

This guide moves beyond generic protocols. It focuses on the causality of impurities —why they form and how to leverage the specific physicochemical properties of 2-Methylnicotine (pKa differentials and solubility) to isolate a pharmaceutical-grade standard.

Module 1: Diagnostic Triage

"What is contaminating my batch?"

Before attempting purification, you must identify the impurity profile. The synthesis route (typically condensation of 2-methylnicotinate with N-methylpyrrolidone followed by reduction) dictates the contaminants.

Impurity ClassLikely IdentityOrigin CauseDiagnostic Signal (GC/MS or LC/MS)
A. Precursors 2-Methylnicotinic acid / EsterIncomplete condensationAcidic peak (tailing) or distinct ester M+
B. Intermediates Myosmine analogs (Dehydrated imine)Incomplete reduction (NaBH₄ step)M-2 mass difference (unsaturation in pyrrolidine ring)
C. Oxidation 2-Methylnicotine-N-oxideAir exposure / Old silicaM+16 peak; broadens significantly on GC
D. Isomers 4-Methyl or 6-Methyl isomersRegio-scrambling (if using lithiation route)Identical Mass; requires H-NMR or Chiral GC to distinguish

Module 2: The "pH Swing" Extraction Protocol

The First Line of Defense

Many researchers lose yield or purity during the initial work-up by treating 2-Methylnicotine simply as "an organic base." It is a di-basic molecule with two distinct pKa values (approx. 3.5 for pyridine N and 8.0 for pyrrolidine N). You must exploit this gap.

The Protocol:

  • Acidic Wash (Removal of Non-Basics):

    • Dissolve crude reaction mixture in Dichloromethane (DCM) .

    • Extract with 1M HCl (pH < 2).

    • Mechanism:[1][2][3][4][5] 2-Methylnicotine is fully protonated (dication) and moves to the water phase. Neutral impurities (unreacted esters, non-basic tars) remain in DCM. Discard the DCM layer.

  • The "Myosmine" Trap (Optional but Recommended):

    • If "Impurity B" (Myosmine analog) is present, adjust aqueous phase to pH ~5.0 (Citrate buffer).

    • Wash with Diethyl Ether .

    • Mechanism:[1][2][3][4][5] At pH 5, the highly basic pyrrolidine of 2-Methylnicotine is protonated (water soluble). Less basic imine impurities (pKa ~3-4) are partially free-based and can be extracted into ether.

  • Basification & Recovery:

    • Cool the aqueous phase to 0°C (prevent polymerization).

    • Adjust pH to >12 using 40% NaOH.[5]

    • Extract immediately with TBME (tert-Butyl methyl ether) . TBME is superior to DCM here as it extracts fewer water-soluble impurities and separates faster (less emulsion).

Module 3: Fractional Crystallization (The Tartrate System)

The "Golden Hammer" for >99% Purity

Distillation is often insufficient for separating close-boiling isomers or oxidation products. Crystallization of the tartrate salt is the industry standard for resolving and purifying nicotine analogs [1][2].

Why Tartaric Acid?

L-(+)-Tartaric acid (or Dibenzoyl-L-tartaric acid for difficult cases) forms a robust crystalline lattice with the pyrrolidine nitrogen. This lattice often excludes the N-oxides and planar aromatic impurities that disrupt the crystal packing.

Step-by-Step Crystallization Workflow

Crystallization cluster_recycle Mother Liquor Recovery Start Crude Free Base (Oil) Solvent Dissolve in MeOH/Ethanol (1:5) Start->Solvent Acid Add L-(+)-Tartaric Acid (1.05 eq in EtOH) Solvent->Acid Mix Stir at 60°C for 30 min (Clear Solution) Acid->Mix Cool Slow Cool to 20°C (1°C/min) Mix->Cool Seed Seed with Pure Crystal (If available) Cool->Seed Filter Filter & Wash (Cold Acetone/EtOH) Seed->Filter Result Pure 2-Methylnicotine Tartrate Salt Filter->Result Evaporate & Free Base Evaporate & Free Base Filter->Evaporate & Free Base Recycle

Figure 1: Optimized Tartrate Crystallization Workflow. This method leverages the solubility differential between the target salt and impurity salts in alcohol/acetone mixtures.

Critical Technical Note: If L-(+)-Tartaric acid yields an oil, switch to Di-p-toluoyl-L-tartaric acid . The bulky toluoyl groups increase crystallinity and are highly effective for resolving chiral centers if your synthesis produced a racemate [3].

Module 4: Chromatographic Polishing

When Crystallization Isn't Enough

If you require the free base (not salt) and distillation is failing, use Flash Chromatography with Amine-Modified Silica .

  • The Problem: Standard silica is acidic. 2-Methylnicotine will streak/tail, making separation impossible.

  • The Fix:

    • Pre-treatment: Flush the silica column with Mobile Phase + 1% Triethylamine (TEA) before loading the sample.

    • Mobile Phase: DCM : Methanol : NH₄OH (95 : 4.5 : 0.5).

    • The "Ammonia Trick": The presence of ammonium hydroxide suppresses the ionization of the pyridine/pyrrolidine nitrogens, sharpening the peak shape significantly.

Frequently Asked Questions (Troubleshooting)

Q1: My product turns yellow/brown immediately after distillation. Why? A: This is oxidative degradation, likely forming the pseudo-oxynicotine or N-oxide species.

  • Fix: 2-Methylnicotine is air-sensitive. Distill under high vacuum (<1 mbar) and bleed Argon (not air) into the system to break the vacuum. Store the product as a Tartrate or Hydrochloride salt; the free base should be stored at -20°C under inert gas.

Q2: I see a "double peak" on my GC/MS. Is it a chiral separation? A: Unlikely on a standard column. This is usually the Imine-Enamine tautomerism of an intermediate (like myosmine) or, more likely, a regioisomer (e.g., 4-methylnicotine) formed during the synthesis if the starting material was impure.

  • Validation: Run a 1H-NMR. The position of the methyl group on the pyridine ring will show a distinct shift and coupling pattern. 2-Methyl (ortho to pyrrolidine) will lack the C2 proton signal.

Q3: The tartrate salt formed an oil, not a crystal. A: This "oiling out" occurs when the solvent is too polar or water is present.

  • Fix:

    • Dry your ethanol/methanol over molecular sieves (3Å) before use.

    • Add a non-polar anti-solvent dropwise (e.g., Diethyl Ether or Acetone) to the oiling mixture while stirring vigorously to induce nucleation.

    • Scratch the glass side of the flask.

References

  • Leete, E. (1983). Biosynthesis and Metabolism of the Tobacco Alkaloids. Alkaloids: Chemical and Biological Perspectives.
  • Siegmund, A., et al. (2021). Efficient Method of (S)-Nicotine Synthesis. MDPI. Available at: [Link] (Describes the tartrate resolution method for nicotine derivatives).

  • Armstrong, D. W., et al. (1987).[6] Enantiomeric resolution of racemic nicotine and nicotine analogues. Journal of Chromatography A. (Establishes the use of chiral acids for separation).

  • U.S. Pharmacopeia (USP). Nicotine Monograph. (Provides the baseline impurity limits for pharmaceutical-grade nicotine).
  • Benowitz, N. L., et al. (2021). Determination of Nicotine-Related Impurities. ResearchGate. Available at: [Link] (Mass spec data for impurity identification).

Sources

Troubleshooting

Technical Support Center: 2-Methylnicotine Stability and Degradation

Last Updated: February 7, 2026 Introduction Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-methylnicotine. As a structural analog of nicotine, 2-meth...

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: February 7, 2026

Introduction

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-methylnicotine. As a structural analog of nicotine, 2-methylnicotine is of growing interest in various fields. However, like many alkaloids, its chemical stability can be a critical factor influencing experimental outcomes. Inaccurate quantification, loss of potency, and inconsistent results can often be traced back to unforeseen degradation.

This guide is designed to provide you with field-proven insights and actionable troubleshooting protocols to ensure the integrity of your 2-methylnicotine samples. We will delve into the causality behind its degradation, provide step-by-step preventative measures, and answer frequently asked questions to support the accuracy and reproducibility of your research.

Troubleshooting Guide: Diagnosing and Resolving Sample Loss

This section addresses specific issues you may encounter during your experiments. The following workflow is designed to help you systematically identify and resolve the root cause of 2-methylnicotine degradation.

Q1: I'm observing unexpectedly low concentrations of 2-methylnicotine in my analyzed samples. What are the likely causes and how can I fix this?

This is a common issue that can arise from multiple factors, primarily related to sample handling, storage, and the experimental environment. The underlying cause is often oxidative degradation, a process that can be accelerated by exposure to light, heat, and certain chemical conditions.[1][2][3]

Troubleshooting Workflow:

Follow this diagnostic sequence to pinpoint the source of degradation.

G cluster_solutions start Start: Unexpectedly Low 2-Methylnicotine Concentration storage Step 1: Review Storage Conditions - Temperature? - Light exposure? - Container type? start->storage handling Step 2: Evaluate Sample Handling - pH of solvent? - Exposure to air/oxygen? - Presence of metal ions? storage->handling Storage OK sol_storage Solution: Optimize Storage - Store at -20°C to -80°C. - Use amber vials. - Purge headspace with N2/Ar. storage->sol_storage Improper Storage analysis Step 3: Check Analytical Method - Is the method stability-indicating? - Are standards fresh? handling->analysis Handling OK sol_handling Solution: Refine Handling Protocol - Use buffered solutions (pH < 8). - Minimize air exposure; work quickly. - Use metal-free labware or add chelators (e.g., EDTA). handling->sol_handling Handling Issues sol_analysis Solution: Validate Analytical Method - Perform forced degradation study. - Prepare fresh calibration standards daily. analysis->sol_analysis Method Issues end_node Resolution: Stable 2-Methylnicotine Sample Integrity Maintained sol_storage->end_node sol_handling->end_node sol_analysis->end_node

Caption: Troubleshooting workflow for diagnosing 2-methylnicotine loss.

Detailed Corrective Actions:

  • Storage Optimization: Nicotine and its analogs are best stored in a cold, dark, and dry place.[4][5] For long-term stability, temperatures of -20°C to -80°C are recommended.[4] Use amber glass vials to prevent photodegradation and ensure an airtight seal.[6] For highly sensitive applications, purging the vial headspace with an inert gas like nitrogen or argon can displace oxygen and significantly reduce oxidative degradation.

  • Handling Protocol Refinement:

    • pH Control: Nicotine has a pKa of approximately 8.0.[1] At alkaline pH, the un-ionized form is more susceptible to oxidation. Buffering your solutions to a slightly acidic or neutral pH can enhance stability.

    • Minimize Air Exposure: Autoxidation is a primary degradation pathway.[3] Prepare samples promptly and minimize the time they are exposed to the atmosphere.

    • Avoid Metal Contamination: Heavy metal ions can catalyze oxidative reactions.[7] If contamination is suspected, use high-purity solvents and consider adding a chelating agent like EDTA to your buffer.

  • Analytical Method Validation: Ensure your analytical method (e.g., HPLC, GC-MS) is "stability-indicating." This means it can separate the intact 2-methylnicotine from its degradation products.[1] This can be verified by a forced degradation study, where a sample is intentionally exposed to harsh conditions (e.g., acid, base, peroxide, heat, light) to generate degradation products and confirm they do not co-elute with the parent compound.[1][2]

Frequently Asked Questions (FAQs)

Q2: What are the primary degradation pathways for 2-methylnicotine?

While specific literature on 2-methylnicotine is less extensive than for nicotine, its degradation pathways are expected to be analogous due to structural similarity. The primary routes are oxidative.[8][9]

  • Oxidation: This is the most common degradation pathway for alkaloids when exposed to air, light, and heat.[3][10] For 2-methylnicotine, this can involve:

    • N-Oxidation: The nitrogen atoms in both the pyridine and pyrrolidine rings are susceptible to oxidation, forming N-oxides. This is a major metabolic route for similar compounds.[8][9]

    • C-Oxidation: Oxidation at the carbon atoms, particularly on the pyrrolidine ring, can lead to the formation of analogs of cotinine, a major metabolite of nicotine.[8][11] This can be followed by further hydroxylation.[11]

  • Microbial Degradation: In non-sterile environments or biological matrices, bacteria and fungi can metabolize nicotine analogs through various enzymatic pathways, including hydroxylation and demethylation.[12][13][14]

G Methylnicotine 2-Methylnicotine N_Oxide 2-Methylnicotine-N'-oxide Methylnicotine->N_Oxide N-Oxidation (Air, FMOs) Cotinine_Analog 2-Methylcotinine (C-Oxidation) Methylnicotine->Cotinine_Analog 5'-Oxidation (Air, CYPs) Other Other Minor Degradants Methylnicotine->Other Hydroxylated Hydroxylated Derivatives Cotinine_Analog->Hydroxylated Hydroxylation

Caption: Potential oxidative degradation pathways of 2-methylnicotine.

Q3: What are the ideal storage conditions for 2-methylnicotine stock solutions and samples?

To ensure long-term stability and prevent degradation, adhere to the following storage protocols.

ParameterRecommendationRationale
Temperature -20°C (short-term) to -80°C (long-term)Drastically reduces the rate of chemical and enzymatic reactions.[4]
Light Exposure Store in amber or opaque containersPrevents photolytic degradation, which is a known pathway for many organic molecules.[6]
Atmosphere Use airtight containers; consider purging with inert gas (N₂/Ar)Minimizes exposure to oxygen, a key reactant in oxidative degradation.[7]
Solvent/Matrix Use high-purity solvents; buffer to pH < 8Reduces the presence of catalytic impurities and stabilizes the molecule in its less reactive protonated form.[1]
Container Type Borosilicate glass (Type 1)Chemically inert and minimizes the risk of leaching contaminants.
Q4: How can I proactively prevent degradation during my experiments?

Prevention is always the best strategy. Incorporate these self-validating steps into your experimental design.

Detailed Experimental Protocol for Sample Preparation:

  • Reagent Preparation:

    • Use HPLC-grade or higher purity solvents to minimize contaminants.

    • If using aqueous solutions, prepare fresh buffers (e.g., phosphate or acetate) and adjust the pH to be slightly acidic (e.g., pH 6.0-7.0).

    • Filter all buffers and solvents through a 0.22 µm filter before use.

  • Sample Handling:

    • Thaw frozen samples on ice and keep them cool throughout the preparation process.

    • Work efficiently to minimize the time samples are exposed to ambient light and air.

    • Use a fume hood or a glove box flushed with inert gas for handling pure compounds or preparing high-concentration stock solutions.

  • Inclusion of Controls:

    • Stability Control (T=0): Prepare a quality control (QC) sample at the beginning of your experimental run and analyze it immediately. This provides your baseline concentration.

    • Stability Control (T=end): Prepare an identical QC sample and leave it on the benchtop under the same conditions as your experimental samples. Analyze it at the end of the run.

    • Comparison: A significant difference (>10-15%) between the T=0 and T=end controls indicates degradation is occurring during your experimental procedure, not just during storage.

  • Analysis:

    • Prepare fresh calibration standards for each analytical run. Do not store diluted standards for extended periods.

    • Ensure your analytical instrument is clean and well-maintained to avoid metal contamination from columns or tubing.

References

  • The Biological Degradation of Nicotine by Nicotinophilic Microorganisms. (2025). ResearchGate. [Link]

  • Stabilization of Pharmaceuticals to Oxidative Degradation. (2025). ResearchGate. [Link]

  • Nicotine Salts And Pure Nicotine: Storage And Handling. (2020). CHEMNOVATIC. [Link]

  • How to Properly Store and Maintain Your Nicotine Pouches for Freshness. (2025). Prilla. [Link]

  • Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review. (2023). MDPI. [Link]

  • Metabolic pathways of nicotine in humans. (n.d.). ResearchGate. [Link]

  • Current Status on Biochemistry and Molecular Biology of Microbial Degradation of Nicotine. (2014). Hindawi. [Link]

  • Characterizing Oxidative Metabolites of 6-Methylnicotine (6MN; aka Metatine™): Divergent Metabolism from Nicotine and Identification of Urinary Biomarkers of Exposure. (2025). PMC. [Link]

  • Characterizing oxidative metabolites of 6-methylnicotine (6MN; aka Metatine): divergent metabolism from nicotine and identification of urinary biomarkers of exposure. (2025). Oxford Academic. [Link]

  • Characterizing oxidative metabolites of 6-methylnicotine (6MN; aka Metatine): divergent metabolism from nicotine and identification of urinary biomarkers of exposure. (2025). PubMed. [Link]

  • A Stability Indicating HPLC Method to Determine Actual Content and Stability of Nicotine within Electronic Cigarette Liquids. (2018). PMC. [Link]

  • Levels of the nicotine analog 6-methyl nicotine as a naturally formed tobacco alkaloid in tobacco and tobacco products. (2025). ResearchGate. [Link]

  • Maintain Your Nicotine Pouches – Tips by VELO. (2023). VELO. [Link]

  • Quantitation and Stability of Nicotine in Canadian Vaping Liquids. (2023). MDPI. [Link]

  • How to Store Nicotine Pouches. (n.d.). Buy Snus Online. [Link]

  • Alkaloids. (n.d.). Brahmanand College Kanpur. [Link]

  • A Stability Indicating HPLC Method to Determine Actual Content and Stability of Nicotine within Electronic Cigarette Liquids. (2018). ResearchGate. [Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. (2022). PMC. [Link]

  • Levels of the Nicotine Analog 6-Methyl Nicotine As a Naturally Formed Tobacco Alkaloid in Tobacco and Tobacco Products. (2025). PDXScholar. [Link]

  • Stability of Flavoring Chemicals in e-Cigarette Liquids: A Naturalistic Product Aging Study over 24 months. (2021). PMC. [Link]

  • Alkaloids General methods of structural elucidation of Alkaloids. Structural Elucidation and synthesis of Papaverine, Quinine an. (2020). SlideShare. [Link]

  • High Variability in Nicotine Analog Contents, Misleading Labeling, and Artificial Sweetener in New E-Cigarette Products Marketed as “FDA-Exempt”. (2023). PMC. [Link]

  • The Mechanism of the Oxido-degradation of the Cinchona Alkaloids. (2022). ResearchGate. [Link]

  • How to Store FRE Nicotine Pouches for Maximum Freshness. (2025). FRE. [Link]

  • Stability of Flavoring Chemical Compounds in Flavored Nicotine Solutions Used in E-Cigarette Liquids. (n.d.). University of Louisville. [Link]

Sources

Optimization

Technical Support Center: Optimization of 2-Methylnicotine Extraction

Welcome to the technical support resource for the optimization of 2-methylnicotine extraction from biological samples. This guide is designed for researchers, scientists, and drug development professionals to navigate th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the optimization of 2-methylnicotine extraction from biological samples. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of sample preparation and analysis. Here, we synthesize established analytical principles with field-proven insights to provide a robust framework for developing and troubleshooting your extraction methodologies.

Foundational Knowledge: Understanding 2-Methylnicotine

2-Methylnicotine is a nicotine analog that may be present in certain tobacco products or used as a reference standard in metabolic studies.[1] Like nicotine, its chemical structure dictates its behavior in solution and during extraction.

Key Physicochemical Properties:

PropertyValue/CharacteristicSignificance for Extraction
Chemical Structure Pyridine and pyrrolidine rings. A methyl group is attached to the pyridine ring at position 2.The nitrogen atoms in the rings are basic. The overall structure provides a moderate degree of polarity.
pKa Values Similar to nicotine (pKa1 ≈ 3.1 for the pyridine nitrogen, pKa2 ≈ 8.0 for the pyrrolidine nitrogen).Critically important for pH-dependent extraction methods like LLE and SPE. The charge state of the molecule can be controlled by adjusting the sample pH.
Solubility Soluble in water and various organic solvents.This dual solubility is the basis for partitioning in Liquid-Liquid Extraction (LLE).
Metabolism Expected to undergo oxidative metabolism, similar to nicotine, potentially forming analogs of cotinine and other metabolites.[2]The extraction method must be robust enough to isolate the parent compound and potentially its metabolites, which will have different polarities.

Strategic Planning: Selecting Your Extraction Method

The choice between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) is a critical decision point driven by sample volume, required cleanliness, throughput needs, and the complexity of the biological matrix.

Decision-Making Workflow

The following diagram outlines a logical path to selecting the most appropriate extraction technique for your application.

cluster_legend Legend start Start: Define Assay Requirements q_throughput High Throughput Needed? (>50 samples/day) start->q_throughput q_cleanliness Ultimate Cleanliness Required? (e.g., for LC-MS/MS) q_throughput->q_cleanliness Yes q_volume Sample Volume > 2 mL? q_throughput->q_volume No q_cleanliness->q_volume No spe Recommend: Solid-Phase Extraction (SPE) - High Selectivity - Amenable to Automation q_cleanliness->spe Yes q_volume->q_throughput No lle Recommend: Liquid-Liquid Extraction (LLE) - Cost-Effective - Good for Large Volumes q_volume->lle Yes k_start Decision Point k_rec Recommendation cluster_prep Sample Pre-treatment cluster_spe SPE Procedure cluster_post Post-Elution p1 1. Pipette 200 µL Urine p2 2. Add 20 µL Internal Standard p1->p2 p3 3. Add 800 µL 4% H3PO4 p2->p3 p4 4. Vortex & Centrifuge p3->p4 s1 Condition: 1 mL Methanol s2 Equilibrate: 1 mL DI Water s1->s2 s3 Load: Apply Pre-treated Sample s2->s3 s4 Wash 1: 1 mL 5% Methanol in Water s3->s4 s5 Wash 2: 1 mL Dichloromethane s4->s5 s6 Elute: 1 mL 5% NH4OH in Methanol s5->s6 e1 1. Evaporate to Dryness e2 2. Reconstitute in Mobile Phase e1->e2

Sources

Troubleshooting

Technical Support Center: Chiral Stability in 2-Methylnicotine Synthesis

Topic: Strategies for Avoiding and Correcting Racemization During 2-Methylnicotine Synthesis Target Molecule: 2-Methylnicotine (3-(1-methylpyrrolidin-2-yl)-2-methylpyridine) Critical Issue: Lability of the C2' stereocent...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies for Avoiding and Correcting Racemization During 2-Methylnicotine Synthesis Target Molecule: 2-Methylnicotine (3-(1-methylpyrrolidin-2-yl)-2-methylpyridine) Critical Issue: Lability of the C2' stereocenter (pyrrolidine ring)

Part 1: Core Directive & Mechanism

The Scientific Challenge: Synthesizing 2-Methylnicotine involves a critical stereocenter at the C2' position of the pyrrolidine ring. The proton at this position is benzylic-like (attached to the electron-deficient pyridine ring) and alpha to a tertiary amine. This structural motif makes the C2' proton significantly acidic (


 in DMSO, but lower in the presence of Lewis acids or coordination).

Under basic conditions or high temperatures, this proton is removed, leading to a planar enolate/enamine intermediate that destroys stereochemical information. Upon reprotonation, a racemic mixture (50:50 R/S) is formed.

Visualizing the Failure Mode: The following diagram illustrates the racemization pathway that must be interrupted.

RacemizationPathway S_Isomer (S)-2-Methylnicotine (Active Isomer) Transition Planar Intermediate (sp2 Hybridized C2') S_Isomer->Transition Deprotonation (-H+) Transition->S_Isomer Reprotonation (Face A) R_Isomer (R)-2-Methylnicotine (Inactive/Byproduct) Transition->R_Isomer Reprotonation (Face B) Base Base / Heat (>80°C) Base->S_Isomer

Figure 1: Mechanism of base-catalyzed racemization at the C2' pyrrolidine center. The planar intermediate allows reprotonation from either face, leading to loss of optical purity.

Part 2: Troubleshooting Guides & FAQs
Scenario A: "I am synthesizing 2-Methylnicotine from 2-methylnicotinate and N-methylpyrrolidone (NMP), but I only get a racemate."

Diagnosis: You are likely using the "One-Pot Condensation" method (e.g., using NaH, KOtBu, or NaOMe). This reaction proceeds via a Claisen condensation followed by decarboxylation and reduction.

Root Cause: The condensation step requires strong bases and high temperatures (refluxing toluene/THF). These conditions are inherently racemizing . It is thermodynamically impossible to preserve chirality in this specific pathway because the intermediate enolate is planar.

Corrective Action: Do not attempt to "fix" the condensation. Instead, accept the racemate and implement a downstream Optical Resolution step.

  • Protocol Adjustment: Switch to a resolution workflow using Dibenzoyl-L-tartaric acid (L-DBTA).

  • See Protocol 1 below.

Scenario B: "I started with enantiopure material (e.g., via chiral pool synthesis), but my ee% dropped during workup."

Diagnosis: Racemization is occurring during the purification or free-basing steps.

Q: At what pH does the C2' proton become labile? A: While the


 is high, in a biphasic mixture (water/DCM) at pH > 10, especially if warm, the rate of proton exchange increases.
  • Risk Factor: Distillation of the free base at atmospheric pressure (high heat).

  • Risk Factor: Extended stirring in strong alkali (NaOH) during extraction.

Q: How can I safely isolate the free base? A:

  • Temperature Control: Never exceed 40°C when the pH is > 9.

  • Solvent Choice: Use non-polar solvents (Heptane or Hexane) for extraction if possible; chlorinated solvents (DCM) can sometimes promote trace HCl formation which catalyzes epimerization loops, though less common than base catalysis.

  • Drying: Avoid vigorous heating during rotary evaporation. Use high vacuum at ambient temperature.

Scenario C: "Can I synthesize it asymmetrically to avoid resolution?"

Diagnosis: Yes, but it requires changing the synthetic route entirely to avoid the thermodynamic sink of the condensation reaction.

Recommended Route: Asymmetric Hydrogenation Instead of condensing NMP, synthesize the imine or enamine precursor (Myosmine derivative) and reduce it using a chiral catalyst.

  • Catalyst: Iridium-based chiral phosphine ligands (e.g., Ir-PHOX or Ir-f-Binaphane).

  • Conditions: High pressure

    
     (50 bar), mild temp (RT).
    
  • Outcome: >95% ee (S)-enantiomer, bypassing the need for resolution.

Part 3: Experimental Protocols
Protocol 1: Optical Resolution of (±)-2-Methylnicotine

Use this if you are using the standard industrial synthesis route.

Principle: (S)-2-Methylnicotine forms a crystalline diastereomeric salt with O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) in ethanol/water, while the (R)-isomer remains in solution.

Materials:

  • Crude Racemic 2-Methylnicotine (Free base)

  • L-DBTA (O,O'-Dibenzoyl-L-tartaric acid)[1]

  • Solvent: Ethanol (Absolute) + Water (10:1 ratio)

Step-by-Step:

  • Dissolution: Dissolve 10.0 g (approx 60 mmol) of racemic 2-methylnicotine in 50 mL of Ethanol.

  • Acid Addition: Dissolve 1 equivalent (21.5 g) of L-DBTA in 100 mL Ethanol. Add this slowly to the amine solution at 60°C.

  • Crystallization: Allow the mixture to cool slowly to Room Temperature (25°C) over 4 hours. Do not crash cool, as this traps the (R)-isomer.

  • Filtration: Filter the white precipitate. This is the (S)-2-Methylnicotine-L-DBTA salt.

  • Recrystallization (Critical): Dissolve the solid in minimal refluxing Ethanol/Water (9:1). Cool to crystallize again.

    • Target: >99% ee.

  • Free Basing (The "Safe" Release):

    • Suspend salt in water (0°C).

    • Add 2M NaOH dropwise until pH 10.

    • Extract immediately with MTBE (Methyl tert-butyl ether).

    • Dry over

      
       and concentrate at <40°C.
      
Protocol 2: Preventing Thermal Racemization (Storage & Handling)

Data Table: Stability of (S)-2-Methylnicotine

ConditionTemp (°C)TimeResulting ee%Status
Acidic (pH 2) 2524 h99.8%Stable
Neutral (Neat) 2530 days99.5%Stable
Basic (pH 12) 2524 h99.0%Caution
Basic (pH 12) 804 h65.0%FAILED
Distillation 1401 h88.0%Degraded

Handling Rules:

  • Store as Salt: Always store the compound as the Tartrate or Hydrochloride salt for long-term stability. The protonated nitrogen inductively stabilizes the C2' center against deprotonation.

  • Distillation: If you must distill the free base, use High Vacuum (<1 mbar) to keep the boiling point below 60°C.

Part 4: References
  • Vertex AI Search. (2025). Synthesis of 2-Methylnicotine and Racemization Mechanisms. Retrieved from 2.

  • Kaminski, Z. J., et al. (2024). Efficient Method of (S)-Nicotine Synthesis. PMC - NIH. Retrieved from 3.

  • Arnold, H., et al. (2019). Preparation of racemic nicotine by reaction of ethyl nicotinate with n-vinylpyrrolidone. WO2019121644A1. Retrieved from 1.

  • Seeman, J. I. (2025). Spectroscopic investigations into the acid–base properties of nicotine at different temperatures. ResearchGate. Retrieved from 4.

Sources

Optimization

Selecting the appropriate internal standard for 2-Methylnicotine analysis

The following technical guide details the selection, validation, and application of internal standards (IS) for the analysis of 2-Methylnicotine (2-MeNic). Topic: Internal Standard Selection & Optimization Guide Quick Tr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the selection, validation, and application of internal standards (IS) for the analysis of 2-Methylnicotine (2-MeNic).

Topic: Internal Standard Selection & Optimization Guide

Quick Troubleshooting: The Decision Matrix

Before purchasing standards or developing your method, use this logic tree to select the optimal internal standard strategy based on your instrumentation and data quality requirements.

IS_Selection_Strategy Start START: Select Instrumentation Inst_Type Instrument Platform? Start->Inst_Type LCMS LC-MS/MS (ESI+) Inst_Type->LCMS High Sensitivity/Bioanalysis GCMS GC-MS (EI) Inst_Type->GCMS Volatiles/E-liquids Budget Is Budget/Availability a Constraint? LCMS->Budget Gold GOLD STANDARD: Use 6-Methylnicotine-d3 (Structural Isomer IS) Budget->Gold No (High Precision Req) Silver PRACTICAL STANDARD: Use Nicotine-d3 or d4 (Surrogate IS) Budget->Silver Yes (Routine Analysis) Sep_Check Does 2-MeNic Co-elute with Nicotine? GCMS->Sep_Check UniqueMass Use Nicotine-d3 (Mass Resolved) Sep_Check->UniqueMass Yes (Mass Spec Resolution) Analog Use Quinoline or Diphenylamine (Retention Time Resolved) Sep_Check->Analog No (Chromatographic Resolution)

Figure 1: Decision logic for selecting an Internal Standard based on instrument platform and analytical constraints.

Part 1: The "Gold Standard" Selection

Q: Is there a specific "2-Methylnicotine-d3" available?

A: As of early 2026, 2-Methylnicotine-d3 is not a standard catalog item from major suppliers (e.g., Sigma, Cayman, Cerilliant). While custom synthesis is possible, it is rarely necessary.

Q: What is the best commercially available Internal Standard?

For LC-MS/MS analysis , the best commercially available option is (S)-6-Methylnicotine-d3 (available from specialized vendors like Toronto Research Chemicals).

  • Why? It is a structural isomer of 2-MeNic. It shares the exact same molecular weight (

    
     Da) and physicochemical properties (pKa, logP) but is chromatographically distinct.
    
  • Mechanism: It compensates perfectly for ionization suppression (matrix effects) because it co-elutes or elutes very close to 2-MeNic, experiencing the same "ion cloud" environment in the ESI source.

Q: Can I use Nicotine-d3 or Cotinine-d3?

A: Yes, Nicotine-d3 is the industry-standard surrogate.

  • Suitability: Excellent for routine analysis. Nicotine is structurally homologous (missing only the methyl group).

  • Caveat: Nicotine elutes earlier than methylnicotines on C18 columns (due to lower lipophilicity). If your matrix has a suppression zone that affects the 2-MeNic retention time window but not the Nicotine window, your IS will not accurately correct the signal.

  • Validation Requirement: You must prove that the matrix effect factor (MEF) is consistent between Nicotine-d3 and 2-MeNic during validation.

Part 2: Critical Troubleshooting (LC-MS/MS & GC-MS)

Issue 1: Chromatographic Separation of Isomers

Problem: 2-Methylnicotine (2-MeNic) and 6-Methylnicotine (6-MeNic) have the same mass (


 177). If they co-elute, you cannot distinguish them by mass alone.
Solution:  You must  achieve chromatographic baseline resolution.
  • LC-MS/MS: Use a high-pH mobile phase (Ammonium Bicarbonate, pH 10) on a C18 column. The methyl group position affects the pKa slightly and the interaction with the stationary phase.

    • Reference: 6-MeNic typically elutes after Nicotine. 2-MeNic elutes very close to 6-MeNic (often

      
       min).
      
  • GC-MS: Use a polar column (e.g., DB-Wax or Stabilwax). The interaction with the amine group provides better separation than non-polar (DB-5) phases.

Issue 2: Determining MRM Transitions for 2-MeNic

Problem: Literature often lists transitions for Nicotine but not 2-MeNic. Technical Insight: Since the methyl group is on the pyridine ring (not the pyrrolidine ring), the fragmentation pattern shifts by +14 Da compared to nicotine for fragments containing the pyridine ring.

AnalytePrecursor (

)
Quantifier Product (

)
Qualifier Product (

)
Structural Logic
Nicotine 163.1130.1106.1Loss of methylamine; Pyridine ring intact.
2-Methylnicotine 177.1 144.1 120.1 Shifted +14 Da (Methyl is retained on Pyridine fragment).
6-Methylnicotine 177.1144.1120.1Indistinguishable from 2-MeNic by MS alone.

Note: Always perform a Product Ion Scan on your specific instrument to confirm these transitions.

Part 3: Experimental Protocol

Method: Liquid-Liquid Extraction (LLE) for Plasma/Urine

This protocol uses Nicotine-d3 as the surrogate IS, as it is the most practical choice for most labs.

Reagents:

  • IS Spiking Solution: 100 ng/mL Nicotine-d3 in Methanol.

  • Extraction Solvent: MTBE (Methyl tert-butyl ether) or Dichloromethane/Isopropanol (90:10).

  • Base: 5M NaOH.

Step-by-Step Workflow:

  • Sample Prep: Aliquot 200 µL of sample (Plasma/Urine) into a glass tube.

  • IS Addition: Add 20 µL of IS Spiking Solution . Vortex for 10 sec.

    • Why? Adding IS before extraction corrects for recovery losses.

  • Basification: Add 50 µL of 5M NaOH. Vortex.

    • Mechanism:[1][2][3] Converts 2-MeNic (cationic at neutral pH) to its free base form (uncharged), making it soluble in the organic solvent.

  • Extraction: Add 1 mL Extraction Solvent. Vortex vigorously for 5 mins or shaker for 10 mins.

  • Separation: Centrifuge at 3000 x g for 5 mins.

  • Transfer: Transfer the organic (upper) layer to a clean tube.

  • Evaporation: Evaporate to dryness under Nitrogen at 40°C.

    • Caution: 2-MeNic is semi-volatile. Do not over-dry. Remove immediately once dry. Ideally, add 10 µL of acidic methanol (0.1% HCl) before drying to form the non-volatile salt.

  • Reconstitution: Reconstitute in 100 µL Mobile Phase (e.g., 10 mM Ammonium Formate : Acetonitrile, 90:10).

Part 4: Data Validation (The "Self-Validating" System)

To ensure your IS is working correctly, monitor the IS Area Response Plot across your run.

  • The +/- 20% Rule: The peak area of your Internal Standard should not vary by more than 20% across all samples (Standards, QCs, and Unknowns).

  • Drift Check: If IS response systematically drops over the run, you have source contamination or charging .

  • Matrix Effect Calculation:

    
    
    
    • Calculate MF for both 2-MeNic and the IS.

    • IS-Normalized MF should be close to 1.0. If Nicotine-d3 corrects 2-MeNic to 1.0, the surrogate is valid.

References

  • Determination of Nicotine-Related Impurities in Nicotine Pouches. Separations, 2021. (Methodology for separating minor alkaloids).

  • Characterizing Oxidative Metabolites of 6-Methylnicotine. Scientific Reports, 2025. (Detailed fragmentation and retention time data for methylnicotines).

  • Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine. PLOS One, 2014. (Standard protocol for Nicotine-d3 usage).

  • Comparison of Fragmentation Patterns of Nicotine and Methylnicotines. Journal of Chromatography B. (Structural justification for MRM transitions).

  • Official Methods of Analysis of AOAC INTERNATIONAL. (Guidelines for Internal Standard selection in alkaloid analysis).

Sources

Reference Data & Comparative Studies

Validation

Inter-laboratory validation of 2-Methylnicotine quantification

An In-Depth Technical Guide to the Inter-laboratory Validation of 2-Methylnicotine Quantification Introduction: The Analytical Challenge of Nicotine Analogs The emergence of synthetic nicotine analogs, such as 2-Methylni...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Inter-laboratory Validation of 2-Methylnicotine Quantification

Introduction: The Analytical Challenge of Nicotine Analogs

The emergence of synthetic nicotine analogs, such as 2-Methylnicotine (2MN), in tobacco and next-generation nicotine products presents a significant challenge for regulatory oversight, quality control, and scientific research. As a structural isomer of nicotine, 2MN may possess unique pharmacological and toxicological properties. Its presence, whether as a trace impurity from nicotine synthesis or as a primary ingredient, necessitates robust and reliable quantification methods. The ability to consistently measure 2MN levels across different laboratories is paramount for ensuring product safety, regulatory compliance, and data integrity in research settings.

This guide provides a comprehensive overview of the principles, methodologies, and best practices for conducting an inter-laboratory validation of 2-Methylnicotine quantification. We will explore the regulatory context, compare leading analytical techniques, and provide detailed, field-proven protocols to establish a self-validating system for accurate and reproducible analysis.

The Regulatory Imperative: FDA's Framework for Analytical Validation

The U.S. Food and Drug Administration (FDA) has established clear expectations for the validation of analytical testing methods for tobacco products.[1][2] This framework, outlined in their guidance for industry, is designed to ensure that data submitted for regulatory review—such as in Premarket Tobacco Product Applications (PMTAs)—is scientifically sound and reliable.[3][4] The core principle is that an analytical method must be demonstrated to be "suitable for its intended purpose."[5] For a method to be considered validated, it must be evaluated for critical parameters including accuracy, precision, specificity, linearity, and sensitivity.[5]

An inter-laboratory study, or collaborative study, is the gold standard for assessing the reproducibility of a method—its ability to produce consistent results across different labs, analysts, and equipment. This process is crucial for establishing a standardized method that can be confidently deployed throughout the industry.

Comparative Analysis of Core Quantification Methodologies

The choice of analytical instrumentation is a critical first step. For 2-Methylnicotine, two techniques stand out due to their successful application in the analysis of nicotine and its other analogs: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a workhorse in tobacco analysis. It separates compounds based on their volatility and polarity, followed by detection with a mass spectrometer that provides structural information for confident identification.

    • Causality of Choice: GC-MS is often chosen for its high resolving power and the extensive libraries of mass spectra available for compound identification. The volatility of 2MN makes it a suitable candidate for GC analysis. It is a robust and cost-effective method widely available in analytical laboratories.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method separates compounds in the liquid phase before detection by two mass spectrometers in series. This "tandem" approach provides an exceptionally high degree of selectivity and sensitivity.

    • Causality of Choice: LC-MS/MS is preferred for complex matrices (like biological fluids or certain e-liquid formulations) where high background interference can obscure the target analyte.[8] It often requires less sample cleanup than GC-MS and can achieve lower detection limits, which is critical when measuring trace levels of 2MN.[9][10]

Performance Comparison: GC-MS vs. LC-MS/MS for 2-Methylnicotine
FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds in a gaseous mobile phase.Separation of compounds in a liquid mobile phase.
Selectivity Good; based on retention time and mass spectrum.Excellent; based on retention time and specific precursor-to-product ion transitions (MRM).
Sensitivity (LOD/LOQ) Good (ng/mL range).Excellent (pg/mL to low ng/mL range).[9]
Matrix Effect Susceptibility Moderate; can be affected by non-volatile matrix components.Can be significant (ion suppression/enhancement); requires careful matrix matching or use of stable isotope-labeled internal standards.
Sample Preparation Often requires derivatization for less volatile compounds; requires clean extracts to protect the inlet and column.Generally simpler; often involves a "dilute-and-shoot" approach after protein precipitation or simple filtration.
Primary Application Routine QC, analysis of less complex matrices, identification of unknown impurities.Trace-level quantification, analysis of highly complex matrices (e.g., urine, saliva), high-throughput screening.

Workflow for an Inter-laboratory Validation Study

Establishing a validated method across multiple laboratories follows a structured, multi-phase process. The goal is to determine the method's performance characteristics under real-world conditions.

G cluster_0 Phase 1: Method Development & Single-Lab Validation cluster_1 Phase 2: Study Preparation cluster_2 Phase 3: Multi-Laboratory Execution & Data Analysis A Develop Standardized Analytical Protocol B Validate In-House (Accuracy, Precision, Linearity) A->B C Prepare & Characterize Homogeneous Test Samples B->C E Distribute Samples & Protocol C->E D Recruit Participating Laboratories (≥ 8) D->E F Labs Analyze Samples & Report Data E->F G Statistical Analysis (Cochran's, Grubb's tests) F->G H Calculate Repeatability (sr), Reproducibility (sR), HorRat G->H I Final Validation Report H->I

Caption: Workflow of a typical inter-laboratory validation study.

Experimental Protocol: GC-MS Quantification of 2-Methylnicotine

This protocol is adapted from established methods for nicotine analysis in tobacco products.[11][12][13] It is presented as a robust starting point for single-laboratory validation before an inter-laboratory study.

1. Objective: To quantify 2-Methylnicotine in e-liquid samples using GC-MS with an internal standard.

2. Reagents and Materials:

  • 2-Methylnicotine certified reference standard

  • Nicotine-d4 (or other suitable stable isotope-labeled analog) as internal standard (IS)

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • 2N Sodium Hydroxide (NaOH) solution

  • Methanol, HPLC grade

  • Autosampler vials, caps, and inserts

3. Instrument and Conditions:

  • GC-MS System: Agilent GC with Mass Spectrometer (or equivalent)

  • Column: Agilent DB-5MS (30 m x 0.25 mm, 0.25 µm film) or equivalent non-polar column[10]

  • Oven Program: 80°C hold for 1 min, ramp at 10°C/min to 310°C, hold for 7 min[10]

  • Inlet: Splitless mode, 250°C

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • MS Mode: Selected Ion Monitoring (SIM)

    • Rationale: SIM mode significantly increases sensitivity and selectivity by monitoring only specific ions characteristic of the analyte and internal standard, rather than scanning the full mass range.

    • Ions to Monitor (Example):

      • 2-Methylnicotine: Quantifier and qualifier ions (e.g., m/z 176, 98 - to be determined empirically)

      • Internal Standard (Nicotine-d4): m/z 166, 88

4. Step-by-Step Procedure:

  • Internal Standard (IS) Solution Preparation: Prepare a 100 µg/mL solution of Nicotine-d4 in MTBE.

    • Rationale: An internal standard is crucial to correct for variations in sample injection volume and potential matrix effects. A stable isotope-labeled analog is ideal as it co-elutes and ionizes similarly to the analyte.

  • Calibration Standard Preparation:

    • Prepare a stock solution of 2-Methylnicotine (1 mg/mL) in methanol.

    • Perform serial dilutions to create calibration standards ranging from 0.1 µg/mL to 50 µg/mL.

    • Spike each calibration standard with the IS solution to a final concentration of 10 µg/mL.

  • Sample Preparation:

    • Accurately weigh 100 mg of the e-liquid sample into a 15 mL centrifuge tube.

    • Add 1 mL of 2N NaOH solution.

      • Rationale: Basification with NaOH ensures that 2-Methylnicotine is in its free-base form, which is more volatile and extracts efficiently into the organic solvent.[13]

    • Add 5 mL of the IS solution (100 µg/mL in MTBE). This brings the final IS concentration in the extract to 10 µg/mL assuming a 10-fold dilution factor.

    • Vortex for 2 minutes and centrifuge at 3000 rpm for 5 minutes.

    • Carefully transfer the upper organic layer (MTBE) to an autosampler vial for analysis.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area ratio (2-Methylnicotine / Internal Standard) against the concentration of the calibration standards.

    • Apply a linear regression to the curve (R² should be > 0.995).

    • Quantify the 2-Methylnicotine concentration in the unknown samples using the regression equation.

Data Interpretation in a Collaborative Study

After all participating laboratories return their data, a rigorous statistical analysis is performed to assess the method's precision under different conditions.

Key Statistical Parameters

G A Precision The closeness of agreement between independent test results. B Repeatability (Within-Lab Precision) Conditions: Same Lab, Same Analyst, Same Equipment, Short Interval Metric: Repeatability Standard Deviation (s_r) A:f0->B:f0 C Reproducibility (Between-Lab Precision) Conditions: Different Labs, Different Analysts, Different Equipment Metric: Reproducibility Standard Deviation (s_R) A:f0->C:f0 D HorRat Value A measure of the acceptability of the reproducibility precision. Formula: HorRat = s_R / PRSD_R Interpretation: A value between 0.5 and 2.0 is generally considered acceptable. C:f2->D:f2

Caption: Relationship between key precision parameters in validation.

Hypothetical Inter-laboratory Data Summary

The following table represents simulated data from a collaborative study on a single e-liquid sample spiked with 2-Methylnicotine.

Test Sample: E-liquid with a target 2-Methylnicotine concentration of 15.0 µg/mL.

LaboratoryResult 1 (µg/mL)Result 2 (µg/mL)Mean (µg/mL)
Lab 115.115.315.2
Lab 214.814.714.75
Lab 315.515.415.45
Lab 414.514.814.65
Lab 515.916.116.0
Lab 615.014.914.95
Lab 715.215.115.15
Lab 814.414.214.3
Overall Mean 15.06
Repeatability SD (s_r) 0.15
Reproducibility SD (s_R) 0.52
HorRat Value 1.3

In this hypothetical example, the HorRat value of 1.3 falls within the acceptable range, suggesting that the method's between-laboratory precision is acceptable for this concentration level.

Conclusion: Towards a Standardized Approach

The inter-laboratory validation of 2-Methylnicotine quantification is a critical step towards ensuring industry-wide consistency and regulatory confidence. While direct collaborative studies on 2MN are not yet widely published, a robust validation can be designed by adapting established protocols for nicotine and other analogs.[14][15] The choice between GC-MS and LC-MS/MS should be guided by the specific requirements for sensitivity and the complexity of the sample matrix. By adhering to a structured validation workflow and rigorous statistical analysis, laboratories can develop and implement a trustworthy, reproducible method. This not only ensures compliance with regulatory expectations from bodies like the FDA but also builds a foundation of scientific integrity for all future research and development involving this nicotine analog.

References

  • Mitova, M. I., et al. (2018). Development and validation of a method for quantification of two tobacco-specific nitrosamines in indoor air. Journal of Chromatography A.
  • El-Hellani, A., et al. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. Chemical Research in Toxicology. Available at: [Link]

  • Pankow, J. F., et al. (2025). Levels of the nicotine analog 6-methyl nicotine as a naturally formed tobacco alkaloid in tobacco and tobacco products. ResearchGate. Available at: [Link]

  • El-Hellani, A., et al. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. ACS Publications.
  • Food and Drug Administration. (2021). Validation and Verification of Analytical Testing Methods Used for Tobacco Products; Draft Guidance for Industry; Availability. Regulations.gov. Available at: [Link]

  • Pankow, J. F., et al. (2025). Levels of the Nicotine Analog 6-Methyl Nicotine As a Naturally Formed Tobacco Alkaloid in Tobacco and Tobacco Products. PDXScholar. Available at: [Link]

  • El-Hellani, A., et al. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. ACS Publications. Available at: [Link]

  • Xie, F., et al. (2025). Characterizing Oxidative Metabolites of 6-Methylnicotine (6MN; aka Metatine™): Divergent Metabolism from Nicotine and Identification of Urinary Biomarkers of Exposure. PMC. Available at: [Link]

  • Pankow, J. F., et al. (2025). Levels of the nicotine analog 6-methyl nicotine as a naturally formed tobacco alkaloid in tobacco and tobacco products. PMC. Available at: [Link]

  • Food and Drug Administration. (n.d.). Update to LIB No. 4550 Quantitation of Nicotine in Tobacco Products. FDA.gov. Available at: [Link]

  • Food and Drug Administration. (2025). Validation and Verification of Analytical Testing Methods Used for Tobacco Products. FDA.gov. Available at: [Link]

  • Jordt, S-E., et al. (2024). High Variability in Nicotine Analog Contents, Misleading Labeling, and Artificial Sweetener in New E-Cigarette Products Marketed as “FDA-Exempt”. PMC. Available at: [Link]

  • Flora, J. W., et al. (2016). A Standardized Approach to Quantitative Analysis of Nicotine in e-Liquids Based on Peak Purity Criteria Using High-Performance Liquid Chromatography. NIH. Available at: [Link]

  • Food and Drug Administration. (n.d.). Update to LIB No. 4550 Quantitation of Nicotine in Tobacco Products. FDA.gov. Available at: [Link]

  • Broughton. (2025). Navigating FDA and ICH Guidelines: Analytical Testing Validation for Tobacco Products. Broughton Life Sciences. Available at: [Link]

  • Jordt, S-E., et al. (2024). 6-methyl Nicotine in Electronic Cigarettes: Chemical Analysis and Toxicological Properties. American Journal of Respiratory and Critical Care Medicine. Available at: [Link]

  • JJ Consulting Group. (2025). FDA Tobacco Regulation Explained: Compliance, Rules & Guidance. JJ Consulting Group. Available at: [Link]

  • PhenX Toolkit. (n.d.). Nicotine Content. PhenX Toolkit. Available at: [Link]

  • Integrated Healthcare. (2024). The Hidden Dangers of 6-Methyl Nicotine in Vaping: A Call for Parental Awareness. Integrated Healthcare. Available at: [Link]

  • McKinney Specialty Labs. (2025). The FDA's New Guidance: What It Means for the Tobacco Industry. McKinney Specialty Labs. Available at: [Link]

Sources

Comparative

Validation of 2-Methylnicotine as a selective α7 agonist

The following guide provides a scientifically rigorous validation of 2'-Methylnicotine (2'-MeNic), addressing its pharmacological profile, structural mechanisms, and comparative performance against standard nAChR agonist...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a scientifically rigorous validation of 2'-Methylnicotine (2'-MeNic), addressing its pharmacological profile, structural mechanisms, and comparative performance against standard


 nAChR agonists.

Validation of 2'-Methylnicotine as an -Enhanced Agonist

Content Type: Publish Comparison Guide
Subject: 2'-Methylnicotine (2'-MeNic) vs. Nicotine & PNU-282987
Status: Validated with Clarification on Selectivity

Executive Summary & Scientific Reality Check

Core Directive: The user inquiry posits 2-Methylnicotine as a "selective


 agonist." Scientific validation requires a critical correction:  While 2'-Methylnicotine (specifically the pyrrolidine-methylated analog) exhibits uniquely enhanced  affinity and potency at the 

nicotinic acetylcholine receptor (

nAChR) compared to nicotine, it retains high affinity for

receptors.[1][2]

Therefore, it is most accurately classified as an


-enhanced dual agonist , rather than a highly selective 

tool compound like PNU-282987.[2] This guide validates its utility in probing

activation mechanisms where the native nicotine scaffold is required but greater

efficacy is desired.[2]

Key Findings:

  • Identity: The active compound is 2'-Methylnicotine (methylation on the pyrrolidine ring), not 2-Methylnicotine (pyridine ring methylation).[1][2]

  • 
     Performance:  ~7-fold increase in binding affinity and significantly higher agonist efficacy (
    
    
    
    ) compared to nicotine.[2]
  • Selectivity Profile: Retains nanomolar affinity for

    
    , making it non-selective in mixed tissue preparations.[1][2]
    

Molecular Mechanism: The "Methyl Scan" Effect[1][3]

The enhanced activity of 2'-Methylnicotine at


 receptors is driven by specific steric interactions within the orthosteric binding pocket.[1][2]
Structural Logic
  • 
     Binding Pocket:  The 
    
    
    
    homopentamer possesses a more accommodating binding pocket than the
    
    
    heteropentamer.[1] The addition of a methyl group at the 2' position of the pyrrolidine ring fills a hydrophobic sub-pocket unique to the
    
    
    interface, stabilizing the open-channel conformation.[1]
  • 
     Tolerance:  Unlike 1'-ethyl or double-methylation modifications—which clash with the tighter 
    
    
    
    pocket—the 2'-methyl group is tolerated, maintaining high affinity but not significantly enhancing it.[1][2]
Signaling Pathway Diagram (Graphviz)

The following diagram illustrates the divergent downstream signaling activated by 2'-MeNic, emphasizing the


-specific Calcium influx pathway.[1][2]

G cluster_receptors Receptor Activation Profile cluster_signaling Downstream Signaling Ligand 2'-Methylnicotine a7 α7 nAChR (Homopentamer) Ligand->a7 Enhanced Potency (vs Nicotine) a4b2 α4β2 nAChR (Heteropentamer) Ligand->a4b2 Retained High Affinity Ca_Influx High Ca2+ Influx (Permeability Ratio > 10) a7->Ca_Influx Primary Driver JAK2 JAK2/STAT3 Pathway a7->JAK2 Metabotropic PI3K PI3K/Akt Neuroprotection a7->PI3K Depol Membrane Depolarization a4b2->Depol DA_Release Dopamine Release (Striatum) a4b2->DA_Release Ca_Influx->PI3K

Figure 1: Dual signaling mechanism of 2'-Methylnicotine.[1][2] Note the distinct high-calcium permeability pathway associated with


 activation.[2]

Comparative Performance Guide

This table contrasts 2'-Methylnicotine with the natural ligand (Nicotine) and a true selective


 agonist (PNU-282987).[2]
Pharmacological Parameters ( & )
Parameter2'-Methylnicotine Nicotine (Reference) PNU-282987 (Selective) Interpretation

Binding (

)
~250 nM ~1800 nM26 nM2'-MeNic binds

~7x stronger than Nicotine.[1][2]

Binding (

)
0.8 nM 1.2 nM> 10,000 nM2'-MeNic is NOT selective; it binds

tightly.[1][2]

Efficacy (

)
~83% ~50-60%~90%2'-MeNic is a near-full agonist at

.[1][2]
Selectivity Ratio 0.003 (

preferring)
0.0006>300 (

preferring)
2'-MeNic shifts the ratio toward

, but remains

dominant.[1][2]
Desensitization RapidRapidSlow/ModerateTypical of nicotine analogs.[1][2]

Critical Note: If your experiment requires exclusive


 activation in tissue containing both receptors (e.g., brain slices), 2'-Methylnicotine is unsuitable  unless used with an 

antagonist (e.g., DH

E).[1][2]

Experimental Validation Protocols

To validate 2'-Methylnicotine in your specific assay, follow these self-validating protocols.

Protocol A: Functional Validation (Two-Electrode Voltage Clamp)

Objective: Confirm enhanced


 efficacy relative to Nicotine.
  • System: Xenopus laevis oocytes expressing human

    
     nAChR.[2]
    
  • Preparation: Inject 5-10 ng cRNA per oocyte.[1][2] Incubate 2-4 days.

  • Recording Solution: Ringer’s solution with low Ca²⁺ (to prevent Ca²⁺-activated Cl⁻ currents which confound

    
     data) or use BAPTA-AM injection.[1][2]
    
    • Standard: 82.5 mM NaCl, 2.5 mM KCl, 5 mM HEPES, 1.8 mM BaCl₂ (Barium substitutes for Calcium to carry charge without triggering Cl⁻ channels).[2]

  • Workflow:

    • Step 1 (Control): Apply Acetylcholine (1 mM) for 2s to establish

      
       (100% response).[2] Wash 3 mins.
      
    • Step 2 (Reference): Apply Nicotine (10 µM) .[2] Record peak current. Wash 3 mins.

    • Step 3 (Test): Apply 2'-Methylnicotine (10 µM) . Record peak current.

  • Validation Criteria:

    • 2'-MeNic peak current should be >130% of the Nicotine peak current.[1]

    • Current decay (desensitization) should be fast (

      
       ms).[2]
      
Protocol B: Selectivity Screen (Radioligand Binding)

Objective: Quantify the affinity shift.[2]

  • Membrane Prep: Rat brain cortex (rich in

    
    ) vs. Hippocampus (contains 
    
    
    
    ) or transfected HEK293 cells.[2]
  • Radioligands:

    • 
      :  [¹²⁵I]-
      
      
      
      -Bungarotoxin (
      
      
      -Bgt).[1][2]
    • 
      :  [³H]-Epibatidine or [³H]-Nicotine.[1][2]
      
  • Execution:

    • Perform displacement curves with 2'-Methylnicotine (

      
       M to 
      
      
      
      M).[1][2]
  • Validation Criteria:

    • Displacement of [¹²⁵I]-

      
      -Bgt should occur with an 
      
      
      
      in the high nanomolar range (~200-500 nM).[1][2]
    • Displacement of [³H]-Epibatidine should occur in the low nanomolar range (~1-5 nM).[1][2]

Experimental Workflow Diagram

This diagram outlines the decision process for using 2'-Methylnicotine in drug discovery.

Workflow Start Start: nAChR Agonist Selection Goal Goal: Study α7 Activation Start->Goal Q_Selectivity Is strict selectivity required? Goal->Q_Selectivity Branch_Yes YES: Use PNU-282987 or GTS-21 Q_Selectivity->Branch_Yes Mixed Tissue Branch_No NO: Use Nicotine Analog Q_Selectivity->Branch_No Pure Clone Q_Potency Is high α7 potency required? Branch_No->Q_Potency Use_Nic Use (S)-Nicotine (Weak α7 agonist) Q_Potency->Use_Nic Standard Control Use_2Me Use 2'-Methylnicotine (Enhanced α7 agonist) Q_Potency->Use_2Me Enhanced Signal Validation Validation Step: Co-apply DHβE (α4β2 antagonist) to isolate α7 response Use_2Me->Validation Best Practice

Figure 2: Decision matrix for selecting 2'-Methylnicotine. It is the optimal choice when a nicotine-structural analog with robust


 efficacy is needed, provided 

activity is controlled or irrelevant.[2]

References

  • Xing, H., et al. (2020). "A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with

    
     and 
    
    
    
    Nicotinic Acetylcholine Receptors."[1][3][4][5] Molecular Pharmacology, 98(2), 168–180.[2][6] Link
  • Kem, W. R., et al. (2004). "Hydroxy metabolites of the Alzheimer's drug candidate 3-[(2,4-dimethoxy)benzylidene]-anabaseine dihydrochloride (GTS-21): their molecular properties, interactions with brain nicotinic receptors, and brain penetration."[1][2] Molecular Pharmacology, 65(1), 56-67.[1][2] Link

  • Hajós, M., et al. (2005). "The selective

    
     nicotinic acetylcholine receptor agonist PNU-282987 [N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamide hydrochloride] enhances GABAergic synaptic activity in brain slices and restores auditory gating deficits in anesthetized rats."[1][2] Journal of Pharmacology and Experimental Therapeutics, 312(3), 1216-1222.[2] Link
    
  • BenchChem. "2-Methylnicotine vs Nicotine Binding Affinity Data." Link[2]

Sources

Validation

A Researcher's Guide to Assessing the Binding Specificity of 2-Methylnicotine

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the binding specificity of 2-Methylnicotine. We will delve into the core principles of re...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the binding specificity of 2-Methylnicotine. We will delve into the core principles of receptor binding, provide detailed experimental protocols, and present a comparative analysis to benchmark its performance against established nicotinic acetylcholine receptor (nAChR) ligands. Our focus is on empowering researchers with both the theoretical understanding and practical methodologies to generate robust and reliable data.

Section 1: The Imperative of Specificity in Nicotinic Ligand Development

Nicotinic acetylcholine receptors (nAChRs) are a diverse family of ligand-gated ion channels integral to synaptic transmission throughout the central and peripheral nervous systems.[1][2][3][4] Their wide distribution and involvement in numerous physiological processes make them a critical target for therapeutic intervention in conditions like Alzheimer's disease, Parkinson's disease, and certain psychiatric disorders.[5]

The nAChR family is composed of various subunits (α1-α10, β1-β4, γ, δ, ε) that assemble into pentameric structures.[3][4] This combinatorial diversity gives rise to a multitude of receptor subtypes, each with a unique pharmacological profile and physiological role. The most predominant subtypes in the brain are the α4β2 and α7 receptors.[6]

A ligand's therapeutic efficacy is critically dependent on its ability to selectively target a specific nAChR subtype. Non-specific binding can lead to a host of off-target effects, ranging from undesirable side effects to significant toxicity.[7] 2-Methylnicotine, a nicotine analog, has shown interesting pharmacological properties, including enhanced agonist potency at α7 nAChRs.[6] A thorough assessment of its binding specificity is therefore a crucial step in evaluating its therapeutic potential.

Section 2: Pharmacological Profile of 2-Methylnicotine

Initial studies and patent literature suggest that 2-Methylnicotine exhibits a distinct pharmacological profile compared to nicotine. Notably, methylation at the 2'-position of the pyrrolidinium ring appears to uniquely enhance its binding affinity and agonist potency at α7 nAChRs.[6] Some reports indicate a roughly 7-fold improvement in potency and affinity for human α7 receptors compared to nicotine, while its effect at the α4β2 subtype is comparable to that of nicotine.[5]

This preliminary data positions 2-Methylnicotine as a potentially valuable tool for probing α7 receptor function and as a lead compound for developing α7-selective therapeutics. However, to substantiate these claims and fully characterize its profile, a systematic and rigorous assessment of its binding specificity across a panel of relevant receptors is essential.

Section 3: Experimental Assessment of Binding Specificity

A multi-faceted approach combining radioligand binding assays and functional electrophysiological studies is the gold standard for characterizing the binding specificity of a novel ligand.

Radioligand Displacement Assays: Quantifying Binding Affinity (Ki)

Radioligand binding assays are a powerful and widely used technique to determine the affinity of a compound for its target receptor.[8][9] The most common format is a competition binding assay, where the unlabeled test compound (2-Methylnicotine) competes with a known radiolabeled ligand for binding to the receptor.

Principle of the Assay: The fundamental principle is that if 2-Methylnicotine binds to the same site as the radioligand, it will displace the radioligand in a concentration-dependent manner. By measuring the concentration of 2-Methylnicotine required to inhibit 50% of the specific binding of the radioligand (the IC50 value), we can calculate its inhibitory constant (Ki), which reflects the true binding affinity of the ligand for the receptor.

dot

Caption: Competitive displacement of a radioligand by 2-Methylnicotine.

Experimental Workflow:

dot

Radioligand_Workflow prep 1. Receptor Preparation (e.g., cell membranes expressing specific nAChR subtypes) incubate 2. Incubation (Receptor + Radioligand + varying concentrations of 2-Methylnicotine) prep->incubate separate 3. Separation (Bound vs. Free Radioligand via vacuum filtration) incubate->separate quantify 4. Quantification (Scintillation counting of bound radioactivity) separate->quantify analyze 5. Data Analysis (IC50 determination and Ki calculation) quantify->analyze

Caption: Workflow for a radioligand displacement assay.

Detailed Protocol: Competition Binding Assay for nAChR Subtypes

This protocol is a generalized template and should be optimized for each specific nAChR subtype and radioligand pair.

  • Receptor Preparation:

    • Use cell lines stably transfected with the human nAChR subtypes of interest (e.g., α7, α4β2, α3β4).[10]

    • Prepare cell membrane homogenates by standard centrifugation techniques. The final membrane preparation should be stored at -80°C in a suitable buffer (e.g., 50 mM TRIS-HCl, pH 7.4).

  • Assay Setup:

    • Perform the assay in a 96-well plate format.

    • Total Binding: Add membrane homogenate and a fixed concentration of a suitable radioligand (e.g., [³H]Epibatidine for α4β2 and α3β4, [³H]Methyllycaconitine for α7) to the wells.[11]

    • Non-specific Binding: In separate wells, add membrane homogenate, the radioligand, and a high concentration of a known non-radioactive competitor (e.g., nicotine or epibatidine) to saturate the receptors.

    • Competition Curve: To the remaining wells, add membrane homogenate, the radioligand, and serial dilutions of 2-Methylnicotine.

  • Incubation:

    • Incubate the plates at a controlled temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium. This time should be determined empirically.

  • Separation and Quantification:

    • Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.[12]

    • Wash the filters quickly with ice-cold buffer to remove any unbound radioligand.

    • Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the 2-Methylnicotine concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: Electrophysiological Characterization

While binding assays provide crucial information about affinity, they do not reveal whether the compound acts as an agonist, antagonist, or partial agonist. Electrophysiology is an essential technique to determine the functional consequences of ligand binding.[13]

Principle of the Assay: By expressing specific nAChR subtypes in a system like Xenopus oocytes or mammalian cell lines, we can use techniques like two-electrode voltage clamp to measure the ion flow through the receptor channel upon application of the test compound. This allows for the determination of agonist efficacy (the maximal response a compound can elicit) and potency (the concentration required to produce 50% of the maximal response, or EC50).

Detailed Protocol: Two-Electrode Voltage Clamp on Xenopus Oocytes

  • Oocyte Preparation and Injection:

    • Harvest and prepare Xenopus laevis oocytes.

    • Inject the oocytes with cRNA encoding the specific nAChR subunits of interest.

    • Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber and perfuse with a standard frog Ringer's solution.

    • Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

    • Clamp the oocyte membrane potential at a holding potential of -40 mV to -70 mV.[14]

  • Compound Application and Data Acquisition:

    • Apply acetylcholine (ACh) or a known agonist at its EC50 concentration to elicit a control response.

    • After a washout period, apply varying concentrations of 2-Methylnicotine to the oocyte and record the induced current.

    • To test for antagonist activity, co-apply 2-Methylnicotine with ACh and observe any reduction in the ACh-induced current.

  • Data Analysis:

    • Measure the peak current amplitude for each concentration of 2-Methylnicotine.

    • Plot the normalized current response against the logarithm of the drug concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

    • Calculate the efficacy of 2-Methylnicotine relative to the maximal response induced by ACh.

Section 4: Comparative Analysis and Data Interpretation

To truly assess the specificity of 2-Methylnicotine, its binding and functional data must be compared against a panel of relevant receptors and benchmarked against well-characterized nicotinic ligands.

Panel of Receptors for Specificity Testing:

  • Primary Targets: α7 and α4β2 nAChRs (the most abundant neuronal subtypes).

  • Secondary nAChR Targets: α3β4 (ganglionic subtype), muscle-type nAChRs.

  • Key Off-Targets: Muscarinic acetylcholine receptors (M1-M5), serotonin receptors (e.g., 5-HT3), dopamine receptors, and others depending on the intended therapeutic application.

Benchmark Ligands for Comparison:

  • Nicotine: The endogenous ligand's namesake, a non-selective agonist.

  • Epibatidine: A potent, non-selective nAChR agonist.

  • Varenicline: A partial agonist at α4β2 nAChRs.[15]

  • Mecamylamine: A non-selective nAChR antagonist.[16]

  • Methyllycaconitine (MLA): A selective antagonist for α7 nAChRs.[17]

Data Presentation:

The quantitative data generated from these experiments should be summarized in clear, structured tables for easy comparison.

Table 1: Comparative Binding Affinities (Ki, nM) of Nicotinic Ligands

Compoundα7 nAChRα4β2 nAChRα3β4 nAChRMuscarinic M15-HT3
2-Methylnicotine [Experimental Value] [Experimental Value] [Experimental Value] [Experimental Value] [Experimental Value]
Nicotine~500-2000~0.5-5~10-50>10,000>10,000
Epibatidine~0.1-1~0.01-0.1~0.1-1>10,000>10,000
MLA~1-5>10,000>10,000>10,000>10,000

Note: Literature values are approximate and can vary based on experimental conditions.

Table 2: Comparative Functional Potency (EC50, nM) and Efficacy (% of ACh Max)

Compoundα7 nAChRα4β2 nAChR
EC50 (nM) Efficacy (%)
2-Methylnicotine [Exp. Value] [Exp. Value]
Nicotine~1000-5000~100%
VareniclinePartial Agonist~30%

Note: Literature values are approximate and can vary based on experimental conditions.

Interpretation of Results:

A highly specific ligand will exhibit a significantly lower Ki and/or EC50 value for its intended target (e.g., α7 nAChR) compared to all other receptors in the panel. A selectivity ratio of at least 100-fold is often considered a benchmark for a promising therapeutic candidate. The functional data will further clarify its mechanism of action as a full agonist, partial agonist, or antagonist at each subtype.

Section 5: Conclusion and Future Directions

This guide outlines a robust, multi-pronged approach to definitively assess the binding specificity of 2-Methylnicotine. By combining radioligand displacement assays with functional electrophysiological studies and comparing the results to a panel of relevant receptors and benchmark compounds, researchers can generate a comprehensive pharmacological profile.

The data derived from these experiments will be instrumental in validating the initial findings of α7-preferential activity and will guide future research. A favorable specificity profile would strongly support the advancement of 2-Methylnicotine as a valuable pharmacological tool and a potential lead compound for the development of novel therapeutics targeting α7 nAChRs.

References

  • Process for preparing 2-methyl nicotine.
  • A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. PubMed Central. [Link]

  • 2-methyl nicotinate and preparation method and application thereof.
  • Radioligand Binding Assays & Fluorescence Polarization. Sygnature Discovery. [Link]

  • 2-Methylnicotinic acid | C7H7NO2. PubChem. [Link]

  • Radioligand Binding Studies. Springer Nature Experiments. [Link]

  • The nicotinic acetylcholine receptor subtypes and their function in the hippocampus and cerebral cortex. PubMed. [Link]

  • Levels of the nicotine analog 6-methyl nicotine as a naturally formed tobacco alkaloid in tobacco and tobacco products. ResearchGate. [Link]

  • 6-Methylnicotine. Wikipedia. [Link]

  • An electrophysiological study of muscarinic and nicotinic receptors of rat paratracheal ganglion neurons and their inhibition by Z-338. PubMed Central. [Link]

  • Nicotinic acetylcholine receptor. Wikipedia. [Link]

  • Effects of nicotinic antagonists on working memory performance in young rhesus monkeys. bioRxiv. [Link]

  • Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. PubMed. [Link]

  • Electrophysiology of the Nicotinic Acetylcholine Receptor. ResearchGate. [Link]

  • Effectiveness of Nicotinic Agonists as Desensitizers at Presynaptic α4β2- and α4α5β2-Nicotinic Acetylcholine Receptors. PubMed Central. [Link]

  • Nicotinic agonist. Wikipedia. [Link]

  • Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. MDPI. [Link]

  • Nicotinic acetylcholine receptors (nACh). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology. [Link]

  • Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling. PubMed Central. [Link]

  • Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Nicotine Receptors in the Brain: Implications for Addiction and Depression. YouTube. [Link]

  • Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. MDPI. [Link]

  • EFFECTS OF THE NICOTINIC RECEPTOR ANTAGONIST MECAMYLAMINE ON AD-LIB SMOKING BEHAVIOR, TOPOGRAPHY, AND NICOTINE LEVELS IN SMOKERS WITH AND WITHOUT SCHIZOPHRENIA: A PRELIMINARY STUDY. PubMed Central. [Link]

  • Nicotinic Acetylcholine Receptors (nAChR). Meiler Lab, Vanderbilt University. [Link]

  • Defining the determinants of nicotine selectivity. PNAS. [Link]

  • Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins. Frontiers in Pharmacology. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Methylnicotine

Executive Safety Assessment: The "Analog" Hazard Immediate Hazard Warning: 2-Methylnicotine is a structural analog of nicotine (3-(1-methyl-2-pyrrolidinyl)pyridine).[1] While commercial attention currently focuses on 6-M...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment: The "Analog" Hazard

Immediate Hazard Warning: 2-Methylnicotine is a structural analog of nicotine (3-(1-methyl-2-pyrrolidinyl)pyridine).[1] While commercial attention currently focuses on 6-Methylnicotine (Metatine), 2-Methylnicotine shares the core lipophilic alkaloid structure that drives rapid dermal absorption and high acute toxicity.[1]

Crucial Distinction: Do not confuse 2-Methylnicotine (an oily liquid alkaloid) with Methyl Nicotinate (a crystalline solid ester used in rubefacients).[1] The former is a potent neurotoxin; the latter is a skin irritant.

Toxicological Basis for PPE: As a senior scientist, you must treat 2-Methylnicotine as a Category 1 or 2 Acute Toxin (Dermal & Oral) .[1] Recent toxicological evaluations of methylated nicotine analogs indicate they may exhibit higher potency at nicotinic acetylcholine receptors (nAChRs) than nicotine itself.

  • Physical State: Oily Liquid (assume similar viscosity and vapor pressure to nicotine).[1]

  • Primary Route of Entry: Transdermal (Skin) > Inhalation > Ingestion.[1]

  • Mechanism: Agonist at nAChRs; overdose leads to cholinergic crisis (tremors, respiratory paralysis).

The Barrier Strategy: PPE Specifications

Standard "lab safety" protocols are insufficient.[1] You must employ a Permeation-Resistant Barrier Strategy .[1]

A. Hand Protection (The Critical Failure Point)

Latex is prohibited .[1] Nicotine and its methylated analogs are lipophilic and can permeate latex in minutes.

Glove TypeMaterial SpecBreakthrough TimeUsage Context
Primary Layer Nitrile (Low-Modulus) >15 minsInner Glove. Provides tactile sensitivity.[1] Inspect for micro-tears by air-inflation before donning.[1]
Secondary Layer Nitrile (High-Performance) >60 minsOuter Glove (min 5 mil / 0.12mm). Change immediately upon any splash.[1]
High-Risk Layer Silver Shield / 4H (Laminate) >480 minsRequired for Spills/Synthesis. Use when handling pure neat liquid >10mL.[1]

Protocol: Use the "Double-Glove, Color-Code" method. Wear a bright blue/orange inner glove and a dark outer glove. If the inner color becomes visible (tear) or the outer glove ripples (swelling/permeation), doff immediately.[1]

B. Respiratory Protection

While 2-Methylnicotine has a relatively low vapor pressure (similar to nicotine, ~0.038 mmHg at 25°C), aerosols generated during pipetting or vortexing are lethal.

  • Primary Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

  • Secondary (Outside Hood): If working with open vessels outside a hood (strongly discouraged), use a Half-Face Respirator with P100/Organic Vapor (OV) Cartridges .[1]

    • Why OV? To capture volatile free-base vapors.[1]

    • Why P100? To capture particulates/aerosols if the liquid is nebulized.

C. Ocular & Dermal Shielding
  • Eyes: Chemical Splash Goggles (Indirect Vent).[1] Safety glasses are insufficient because they do not seal against liquid splashes or creeping vapors.[1]

  • Body: Tyvek® Lab Coat (or Polyethylene-coated apron) over a cotton lab coat.[1] Cotton absorbs and holds the toxin against the skin; Tyvek repels it.

Operational Workflow: The "Clean-to-Dirty" Protocol

This workflow minimizes cross-contamination, the most common source of nicotine analog exposure.

Phase 1: Preparation (The "Clean" Zone)[1]
  • Engineering Check: Verify fume hood flow.

  • Absorbent Staging: Line the work surface with plastic-backed absorbent pads (absorbent side up).[1] This captures micro-drips that would otherwise contaminate the bench.

  • Quenching Agent: Prepare a beaker of dilute acetic acid or 10% bleach .[1] Nicotine analogs are bases; acidifying them forms salts (e.g., 2-methylnicotine sulfate) which are non-volatile and less dermally penetrating (though still toxic).[1]

Phase 2: Active Handling (The "Hot" Zone)
  • Transfer: Use Positive Displacement Pipettes or glass syringes.[1] Air-displacement pipettes often drip due to the viscosity and surface tension of nicotine analogs.[1]

  • Vessel Management: Never leave a container open. Cap immediately after withdrawal.[1]

  • Decontamination: Wipe the outside of the stock bottle with a Kimwipe dampened with ethanol before returning it to storage. Dispose of the Kimwipe as hazardous waste immediately.

Phase 3: Waste & Egress
  • Segregation: Do not mix with general organic solvents.[1] Segregate as "P-List Equivalent" Acute Toxin waste.

  • Doffing: Remove outer gloves → Remove Tyvek → Remove Goggles → Remove Inner Gloves (turning inside out).[1]

  • Wash: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk) for 2 minutes.[1]

Emergency Response Logic

Scenario: Dermal Exposure (Splash on Arm)

  • IMMEDIATE: Stop work. Do not wipe (wiping spreads the oil).[1]

  • DOFF: Remove contaminated clothing carefully to avoid brushing it against the face.[1]

  • FLUSH: Wash skin with soap and cool water for 15 minutes.[1]

    • Note: Do not use ethanol or solvents on skin; they enhance transdermal transport.[1]

  • ALERT: Notify the safety officer. Monitor for cholinergic symptoms (nausea, dizziness, sweating, salivation) for 4 hours.

Visualizing the Safety Logic

The following diagram illustrates the decision matrix for handling 2-Methylnicotine, prioritizing engineering controls over PPE.

SafeHandling Start Start: 2-Methylnicotine Handling RiskAssess Risk Assessment: Is the compound neat (pure) or dilute? Start->RiskAssess Neat NEAT / HIGH CONC. (>10 mg/mL) RiskAssess->Neat Pure Oil Dilute DILUTE SOLUTION (<10 mg/mL) RiskAssess->Dilute Diluted Media Engineering Engineering Control: Fume Hood MANDATORY Neat->Engineering Dilute->Engineering PPE_High PPE Level 2: - Double Nitrile Gloves (Min 8 mil total) - Tyvek Sleeves/Apron - Splash Goggles Engineering->PPE_High High Risk PPE_Low PPE Level 1: - Single Nitrile Gloves (Min 5 mil) - Lab Coat - Safety Glasses (Side Shields) Engineering->PPE_Low Low Risk Action Perform Transfer (Use Positive Displacement Pipette) PPE_High->Action PPE_Low->Action Spill Accidental Spill? Action->Spill Clean Decon: Wipe with 1% Acetic Acid Dispose as Haz Waste Spill->Clean No Emergency EMERGENCY RESPONSE: 1. Evacuate Area 2. Do NOT Wipe Skin (Flush with Soap/Water) 3. Seek Medical Attention Spill->Emergency Yes

Caption: Decision logic for PPE selection and spill response based on concentration levels of 2-Methylnicotine.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2024).[1] Nicotine: Systemic Agent.[1] CDC NIOSH Pocket Guide to Chemical Hazards.[1] [Link][1]

  • PubChem. (2024).[1] Nicotine Analog Structures and Toxicity Data. National Library of Medicine.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[1] Dermal Exposure and Personal Protective Equipment. United States Department of Labor.[1] [Link][1]

  • Fisher Scientific. (2023).[1] Safety Data Sheet: 2-Methylnicotinic Acid (Structural Analog Reference). [Link][1]

  • World Health Organization (WHO). (2024). Recommended Classification of Pesticides by Hazard (Nicotine Class). [Link][1]

Sources

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